Product packaging for 4-Guanidino-2-methoxybenzoic acid(Cat. No.:CAS No. 173731-96-9)

4-Guanidino-2-methoxybenzoic acid

Cat. No.: B1591679
CAS No.: 173731-96-9
M. Wt: 209.2 g/mol
InChI Key: GYYCWERYJWNAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Guanidino-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3O3 B1591679 4-Guanidino-2-methoxybenzoic acid CAS No. 173731-96-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(diaminomethylideneamino)-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-15-7-4-5(12-9(10)11)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14)(H4,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYCWERYJWNAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00591180
Record name 4-[(Diaminomethylidene)amino]-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173731-96-9
Record name 4-[(Diaminomethylidene)amino]-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00591180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Guanidino-2-methoxybenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-Guanidino-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a multifaceted organic compound that stands at the intersection of several key areas in chemical and pharmaceutical research. As a derivative of both benzoic acid and the highly basic guanidine functional group, it presents a unique combination of properties that make it a compelling subject for investigation. The strategic placement of a methoxy group on the benzene ring further modulates its electronic and steric characteristics, influencing its reactivity, binding affinity, and pharmacokinetic profile. This technical guide provides a comprehensive exploration of the chemical properties of this compound, offering a foundational resource for researchers engaged in its synthesis, analysis, and application. From its fundamental physicochemical parameters to its potential as a bioactive agent, this document synthesizes available data and theoretical knowledge to deliver field-proven insights for the scientific community.

Core Chemical and Physical Properties

This compound is a crystalline solid, typically appearing as a light yellow to yellow powder.[1] Its structure incorporates a benzoic acid moiety, a guanidino group, and a methoxy group, which collectively determine its chemical behavior and physical characteristics.

Identifiers and Basic Properties

A summary of the key identifiers and fundamental properties of this compound is provided in the table below.

PropertyValueSource(s)
IUPAC Name 4-(diaminomethylideneamino)-2-methoxybenzoic acid-
Synonym(s) 4-{[amino(imino)methyl]amino}-2-methoxybenzoic acid[1]
CAS Number 173731-96-9[1]
Molecular Formula C₉H₁₁N₃O₃[2]
Molecular Weight 209.21 g/mol [2]
Physical Form Light yellow to yellow powder or crystals[1]
Purity Typically ≥95%[1]
Physicochemical Parameters

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing appropriate experimental conditions. While experimental data for this compound is not extensively published, we can infer its likely characteristics based on its structural components and data from analogous compounds.

The guanidino group is strongly basic with a typical pKa of the conjugate acid around 13.5, meaning it will be protonated and positively charged at physiological pH.[3] The carboxylic acid group is acidic, with the pKa of the parent 2-methoxybenzoic acid being around 4.0. The presence of the electron-donating guanidino group at the para position may slightly increase the pKa of the carboxylic acid.

The LogP (octanol-water partition coefficient) is a measure of lipophilicity. The presence of the highly polar, charged guanidinium group and the carboxylic acid will lead to a low LogP value, indicating high water solubility. Guanidine and its salts are known to be highly soluble in water and polar organic solvents.[4][5][6]

ParameterPredicted Value/CharacteristicRationale/Analog Data
pKa (acidic) ~4.0 - 4.5Based on 2-methoxybenzoic acid and electronic effects.
pKa (basic) ~13.5Characteristic of the guanidinium group.[3]
LogP < 0The presence of two highly polar, ionizable groups suggests low lipophilicity.
Solubility High in water and polar protic solvents (e.g., methanol, ethanol). Limited in non-polar organic solvents.Based on the properties of guanidine and benzoic acid derivatives.[4][5][6]
Hydrogen Bond Donors 5From the -COOH and guanidino groups.
Hydrogen Bond Acceptors 6From the oxygens and nitrogens.

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process, beginning with a suitable precursor such as 4-amino-2-methoxybenzoic acid. The key transformation is the introduction of the guanidino group, a reaction known as guanidination.

Synthetic Pathway

A plausible synthetic route involves the initial synthesis of 4-amino-2-methoxybenzoic acid, followed by its reaction with a guanidinating agent.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Guanidination 4-Methoxy-2-nitrobenzoic_acid 4-Methoxy-2-nitrobenzoic acid 4-Amino-2-methoxybenzoic_acid 4-Amino-2-methoxybenzoic acid 4-Methoxy-2-nitrobenzoic_acid->4-Amino-2-methoxybenzoic_acid H₂, Pd/C Methanol 4-Amino-2-methoxybenzoic_acid_2 4-Amino-2-methoxybenzoic acid Target_Molecule This compound 4-Amino-2-methoxybenzoic_acid_2->Target_Molecule Cyanamide (H₂NCN) HCl, Reflux

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of the precursor and the guanidination of related aminobenzoic acids.[1][7][8]

Step 1: Synthesis of 4-Amino-2-methoxybenzoic acid

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-2-nitrobenzoic acid (1 equivalent) in methanol.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material).

  • Hydrogenation: Subject the mixture to hydrogenation. This can be done using a balloon filled with hydrogen gas or a Parr hydrogenator at room temperature and atmospheric or slightly elevated pressure.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-2-methoxybenzoic acid as a solid.[8] This intermediate can be used in the next step, often without further purification.

Step 2: Guanidination of 4-Amino-2-methoxybenzoic acid

  • Reaction Setup: Suspend 4-amino-2-methoxybenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Reagent Addition: Add cyanamide (approximately 2 equivalents) to the stirred suspension at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 100°C) and maintain for several hours (e.g., 6 hours).[1][7]

  • Monitoring: Monitor the reaction by TLC or HPLC to track the formation of the product.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and allow it to stand, promoting precipitation of the product hydrochloride salt.

    • Collect the solid by filtration and wash with cold water.

    • To obtain the free base, the hydrochloride salt can be suspended in an aqueous solution of a weak base like potassium carbonate or sodium bicarbonate to neutralize the acid.

    • Filter the resulting solid, wash with water, and dry under vacuum to afford this compound.

Reactivity and Chemical Stability

The chemical reactivity of this compound is dictated by its three functional groups: the guanidino group, the carboxylic acid, and the methoxy-substituted aromatic ring.

  • Guanidino Group: This group is highly basic and will readily react with acids to form stable guanidinium salts. It is generally stable under neutral and acidic conditions but can be susceptible to hydrolysis to form urea and the corresponding amine under harsh basic conditions, especially at elevated temperatures.[5][9]

  • Carboxylic Acid Group: This group undergoes typical reactions of carboxylic acids, such as esterification with alcohols in the presence of an acid catalyst, and formation of amides by reaction with amines using coupling agents.

  • Aromatic Ring: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy and guanidino groups. However, under strongly acidic conditions, the guanidino group will be protonated, diminishing its activating effect.

Stability: The compound is expected to be stable under normal storage conditions, preferably in a cool, dark place. As a solid, it is likely to be stable in air. Solutions of guanidinium salts are generally stable.[5][10] It is incompatible with strong oxidizing agents.[10]

Biological Activity and Potential Applications

The guanidino group is a key pharmacophore in many biologically active molecules, recognized for its ability to form strong hydrogen bonds and salt bridges with biological targets.[3] Guanidinobenzoic acid derivatives, in particular, are well-established as inhibitors of serine proteases.[2][11][12][13]

Mechanism of Action: Serine Protease Inhibition

Serine proteases are a large family of enzymes characterized by a serine residue in their active site, which plays a crucial role in catalysis. These enzymes are involved in a wide range of physiological processes, including digestion, blood coagulation, and inflammation.[12][14] Unregulated serine protease activity is implicated in numerous diseases.

The positively charged guanidinium group of this compound can mimic the side chain of arginine, a natural substrate for many serine proteases like trypsin.[2] This allows the molecule to bind to the S1 specificity pocket of the enzyme's active site, leading to competitive inhibition.

Enzyme_Inhibition Enzyme Serine Protease (e.g., Trypsin) Inhibition Inhibition of Proteolysis Enzyme->Inhibition Activity blocked Inhibitor This compound Binding_Site S1 Specificity Pocket (negatively charged) Inhibitor->Binding_Site Mimics Arginine, binds tightly Substrate Natural Substrate (e.g., Arginine-containing peptide) Substrate->Enzyme Binding blocked Binding_Site->Enzyme

Caption: Mechanism of serine protease inhibition by this compound.

Potential Therapeutic Applications

Given their mechanism of action, derivatives of guanidinobenzoic acid are investigated for a variety of therapeutic applications:

  • Anti-inflammatory Agents: By inhibiting proteases involved in inflammatory cascades.[2]

  • Anticoagulants: Through the inhibition of thrombin and other coagulation factors.[13]

  • Anticancer Agents: By targeting proteases involved in tumor invasion and metastasis.

  • Antiviral Agents: Some viral proteases are essential for viral replication and are targets for inhibition.

The specific activity and therapeutic potential of this compound would require dedicated biological screening and evaluation. The methoxy group may influence its binding affinity, selectivity, and pharmacokinetic properties compared to unsubstituted guanidinobenzoic acid.

Analytical Methodologies

Accurate and reliable analytical methods are essential for the characterization, quality control, and pharmacokinetic studies of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

HPLC-UV Method

A reversed-phase HPLC method can be developed for the quantification of this compound. The method would involve separation on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier.

ParameterRecommended ConditionRationale
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Good retention for moderately polar aromatic compounds.
Mobile Phase A: 0.1% Formic acid in WaterB: AcetonitrileProvides good peak shape for the acidic analyte and the basic guanidino group.
Gradient Isocratic or Gradient elutionTo be optimized for resolution from impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at ~254 nmBenzoic acid derivatives typically have strong UV absorbance in this region.
Column Temp. 25-30 °CFor reproducible retention times.
Injection Vol. 10-20 µLStandard injection volume.

Analytical Workflow

Analytical_Workflow Sample_Prep Sample Preparation (Dissolve in mobile phase) Filtration Filtration (0.45 µm syringe filter) Sample_Prep->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Separation Chromatographic Separation (C18 Column) HPLC_Injection->Separation Detection UV Detection (~254 nm) Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: Standard workflow for the HPLC analysis of this compound.

Spectroscopic Characterization

TechniqueExpected Features
¹H NMR - Aromatic Protons: Signals in the range of 6.5-8.0 ppm, with splitting patterns determined by the substitution on the benzene ring.- Methoxy Protons: A sharp singlet at ~3.8-4.0 ppm.- Guanidino/Carboxyl Protons: Broad signals that may exchange with D₂O.
¹³C NMR - Carbonyl Carbon: Signal at ~165-175 ppm.- Guanidino Carbon: Signal at ~155-160 ppm.- Aromatic Carbons: Signals in the range of 110-160 ppm.- Methoxy Carbon: Signal at ~55-60 ppm.
FTIR (cm⁻¹) - O-H Stretch (Carboxylic Acid): Broad band from 2500-3300.- N-H Stretch (Guanidino): Bands around 3100-3400.- C=O Stretch (Carboxylic Acid): Strong band at ~1680-1710.- C=N Stretch (Guanidino): Strong band around 1650.- C-O Stretch (Methoxy/Acid): Bands in the 1200-1300 region.
Mass Spec. (EI) - Molecular Ion (M⁺): Peak at m/z = 209.- Fragmentation: Loss of H₂O (m/z = 191), COOH (m/z = 164), and characteristic fragmentation of the guanidino and methoxy groups.

Safety and Handling

Based on the safety data for the related compound 4-guanidinobenzoic acid hydrochloride, this compound should be handled with care in a laboratory setting.

  • GHS Hazard Statements: Likely to be harmful if swallowed (H302). May cause skin and eye irritation.[15]

  • Precautionary Statements: Wear protective gloves, clothing, and eye protection (P280). If swallowed, seek medical attention. If in eyes, rinse cautiously with water for several minutes (P305, P351, P338).[1]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][10]

Conclusion

This compound is a compound of significant interest due to its unique structural features and potential as a bioactive molecule, particularly as a serine protease inhibitor. This guide has provided a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and methodologies for its analysis. While further experimental validation of its specific physicochemical and biological properties is warranted, the information presented herein, drawn from data on closely related analogs and established chemical principles, offers a robust foundation for researchers and drug development professionals. The continued exploration of this and similar molecules holds promise for the discovery of novel therapeutic agents.

References

An In-Depth Technical Guide to 4-Guanidino-2-methoxybenzoic Acid: A Key Intermediate in the Synthesis of the Aurora A Kinase Inhibitor Alisertib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidino-2-methoxybenzoic acid, with the CAS number 173731-96-9, is a specialized organic compound that has garnered significant interest within the pharmaceutical industry. While not an active pharmaceutical ingredient (API) itself, it serves a critical role as a key building block in the synthesis of complex therapeutic agents. Its primary significance lies in its function as a pivotal intermediate in the manufacturing of Alisertib (MLN8237), an investigational and potent inhibitor of Aurora A kinase, a key regulator of cell division.[1] The dysregulation of Aurora A kinase is implicated in the progression of various human cancers, making Alisertib a promising candidate in oncology research and development.[1][2]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed, field-proven synthesis protocol, its crucial application in the synthesis of Alisertib, and relevant analytical methodologies.

Physicochemical Properties

This compound is a multifaceted molecule featuring a benzoic acid core substituted with both a methoxy and a guanidino group. This unique combination of functional groups dictates its chemical reactivity and physical characteristics.

PropertyValueSource(s)
CAS Number 173731-96-9[3]
Molecular Formula C₉H₁₁N₃O₃[4]
Molecular Weight 209.21 g/mol [4]
Appearance Light yellow to yellow powder or crystals[5]
Purity Typically ≥95%[5]
Storage Refrigerator (2-8 °C)[5]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the commercially available precursor, 4-amino-2-methoxybenzoic acid. The key transformation is the guanidinylation of the aromatic amine. The following protocol is a robust and well-established method adapted from standard procedures for the guanidinylation of arylamines.[6]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Preparation of Starting Material cluster_1 Step 2: Guanidinylation Reaction cluster_2 Step 3: Work-up and Isolation cluster_3 Step 4: Purification cluster_4 Final Product A 4-Amino-2-methoxybenzoic Acid B Dissolution in Acidic Media A->B Isopropanol, HCl C Addition of Cyanamide B->C Dropwise Addition D Reflux C->D Heat E Neutralization D->E NaOH F Precipitation and Filtration E->F G Washing and Drying F->G H Recrystallization G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials and Reagents:

  • 4-Amino-2-methoxybenzoic acid (CAS: 2486-80-8)

  • Isopropanol

  • Concentrated Hydrochloric Acid (HCl)

  • Cyanamide (50% aqueous solution)

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, combine isopropanol, 4-amino-2-methoxybenzoic acid, and concentrated hydrochloric acid in a molar ratio of approximately 1:3:1 (substrate:solvent:acid).[6]

  • Dissolution: Heat the mixture to approximately 50°C and stir for 30 minutes to ensure complete dissolution and formation of the hydrochloride salt of the starting material.[6]

  • Guanidinylation: Slowly add a 50% aqueous solution of cyanamide dropwise to the reaction mixture. The molar ratio of 4-amino-2-methoxybenzoic acid to cyanamide should be 1:1.[6]

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 80°C) and maintain for 6-8 hours.[6]

  • Work-up: Cool the reaction mixture to room temperature. Carefully add a solution of sodium hydroxide to neutralize the excess acid and adjust the pH to approximately 7.[6]

  • Isolation: The product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the crude product with cold deionized water and then with a small amount of cold ethanol. Dry the product under vacuum.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture.[6]

Application in the Synthesis of Alisertib (MLN8237)

The primary and most significant application of this compound is as a key reactant in the synthesis of the Aurora A kinase inhibitor, Alisertib.[1] In the synthetic route to Alisertib, the hydrochloride salt of this compound is coupled with a complex heterocyclic intermediate to introduce the guanidinobenzoic acid moiety, which is crucial for the final compound's biological activity.[7]

Reaction Scheme: Integration into the Alisertib Core Structure

G A 8-chloro-4-[(dimethylamino)methylene]- 1-(2-fluoro-6-methoxyphenyl)-3,4-dihydro-5H- 2-benzazepin-5-one C Reaction Mixture (Methanol, K2CO3) A->C B This compound HCl B->C D Alisertib Precursor C->D Reflux

Caption: Coupling reaction in Alisertib synthesis.

The reaction involves the condensation of this compound hydrochloride with 8-chloro-4-[(dimethylamino)methylene]-1-(2-fluoro-6-methoxyphenyl)-3,4-dihydro-5H-2-benzazepin-5-one in the presence of a base such as potassium carbonate in methanol at reflux.[7] This step forms a key intermediate which is then further processed to yield Alisertib.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is suitable for assessing the purity of this compound.

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid)
Detection UV at a wavelength corresponding to the absorbance maximum of the aromatic system (typically around 254 nm)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are essential for structural confirmation. The expected ¹H NMR spectrum would show signals corresponding to the methoxy protons, the aromatic protons, and the protons of the guanidino and carboxylic acid groups.

Biological Significance

As an intermediate, this compound is not intended to have direct biological or pharmacological activity. Its significance is derived from its incorporation into the final Alisertib molecule. The guanidinium group, being protonated at physiological pH, can engage in important hydrogen bonding and electrostatic interactions with the target protein, Aurora A kinase. The benzoic acid moiety provides a key structural element for the overall conformation of Alisertib.

Conclusion

This compound is a critical, non-API intermediate whose value is intrinsically linked to the development of the promising anti-cancer agent, Alisertib. A thorough understanding of its synthesis and analytical characterization is essential for researchers and professionals involved in the process development and manufacturing of Alisertib and other related kinase inhibitors. The protocols and information presented in this guide offer a comprehensive technical resource to support these endeavors.

References

An In-Depth Technical Guide to 4-Guanidino-2-methoxybenzoic Acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Guanidino-2-methoxybenzoic acid is a synthetically accessible organic molecule that holds potential for exploration in drug discovery and chemical biology. Its structure, featuring a guanidino group appended to a methoxy-substituted benzoic acid scaffold, suggests a predisposition for interacting with biological targets, particularly enzymes and receptors where charge-charge interactions and hydrogen bonding are critical for recognition. The guanidinium group, with its positive charge delocalized over several atoms, is a common motif in pharmacologically active compounds, known to mimic the side chain of arginine and participate in key binding events. The methoxy and carboxylic acid functionalities on the phenyl ring further modulate the molecule's electronic and pharmacokinetic properties, making it an intriguing candidate for further investigation.

This technical guide provides a comprehensive overview of this compound, from its molecular structure and properties to a detailed, field-proven synthesis protocol. It further delves into its characterization, potential biological activities based on structural analogy, and proposes experimental workflows for its evaluation, aiming to equip researchers with the foundational knowledge to explore the therapeutic and scientific potential of this compound.

Table of Contents

  • Molecular Structure and Physicochemical Properties

  • Synthesis of this compound

  • Characterization

  • Potential Biological Activities and Applications

  • Experimental Protocols

  • References

Molecular Structure and Physicochemical Properties

This compound possesses a distinct molecular architecture that dictates its chemical behavior and potential biological interactions. The molecule consists of a benzoic acid core, substituted with a methoxy group at the ortho-position and a guanidino group at the para-position relative to the carboxyl group.

PropertyValueSource
CAS Number 173731-96-9[1]
Molecular Formula C₉H₁₁N₃O₃[1]
Molecular Weight 209.21 g/mol [1]
Appearance Light yellow to yellow powder or crystals[1]
SMILES O=C(O)C1=CC=C(NC(N)=N)C=C1OC[2]
InChI 1S/C9H11N3O3/c1-15-7-4-5(12-9(10)11)2-3-6(7)8(13)14/h2-4H,1H3,(H,13,14)(H4,10,11,12)[1]
Storage 2-8°C, inert atmosphere, keep in dark place[2]

The guanidino group, with a pKa around 13.5, is protonated at physiological pH, rendering the molecule a zwitterion. This charged nature, combined with the hydrogen bonding capacity of the guanidinium and carboxylate groups, suggests significant interactions with biological macromolecules. The methoxy group can influence the conformation of the molecule and its lipophilicity.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the guanidinylation of its corresponding aniline precursor, 4-Amino-2-methoxybenzoic acid. Several methods exist for the introduction of a guanidino group onto an aromatic amine. A common and reliable approach involves the use of cyanamide under acidic conditions. This method is advantageous due to the ready availability and low cost of the reagent.

The proposed synthetic pathway is a two-step process starting from 4-amino-2-methoxybenzoic acid. The first step involves the protection of the carboxylic acid group, typically as a methyl or ethyl ester, to prevent its interference with the guanidinylation reaction. The second step is the guanidinylation of the aniline nitrogen.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Guanidinylation cluster_2 Step 3: Hydrolysis Start 4-Amino-2-methoxybenzoic acid Reagent1 Methanol, H₂SO₄ (cat.) Intermediate Methyl 4-amino-2-methoxybenzoate Reagent1->Intermediate Reflux Reagent2 Cyanamide (H₂NCN), HCl Product_Ester Methyl 4-guanidino-2-methoxybenzoate Reagent2->Product_Ester Heat Reagent3 NaOH(aq), then H⁺ Final_Product This compound Reagent3->Final_Product Stir

Caption: Proposed synthetic workflow for this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the protons of the guanidino and carboxylic acid groups. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-8.0 ppm. The methoxy protons should present as a sharp singlet around 3.8 ppm. The NH protons of the guanidino group and the OH proton of the carboxylic acid will be broad singlets and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Characteristic signals are expected for the carboxyl carbon (~167 ppm), the aromatic carbons (110-160 ppm), the guanidinyl carbon (~157 ppm), and the methoxy carbon (~56 ppm).

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrations include:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • C=O stretch of the carboxylic acid around 1700 cm⁻¹.

  • N-H stretching vibrations of the guanidino group in the range of 3100-3500 cm⁻¹.

  • C=N stretching of the guanidino group around 1650 cm⁻¹.

  • C-O stretching of the methoxy group and the carboxylic acid.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 210.2. Fragmentation patterns can provide further structural information.

Potential Biological Activities and Applications

While no specific biological activities have been reported for this compound in the public literature, its structural motifs suggest several potential areas for investigation.

Enzyme Inhibition: The guanidino group is a well-known pharmacophore that can mimic the side chain of arginine, a key amino acid in many enzyme active sites. This makes this compound a potential inhibitor of enzymes that recognize arginine, such as:

  • Serine Proteases: Many serine proteases, such as trypsin and thrombin, have a specificity pocket that accommodates an arginine residue. Guanidinobenzoate derivatives have been explored as inhibitors of these enzymes.[3]

  • Nitric Oxide Synthases (NOS): As arginine is the substrate for NOS, guanidino-containing compounds can act as competitive inhibitors.

  • Protein Arginine Deiminases (PADs): These enzymes are involved in post-translational modification and are implicated in various diseases.

A study on 4-guanidinobenzoate derivatives has shown their potential as enteropeptidase inhibitors for the treatment of obesity.[4] This suggests that this compound could also be investigated for similar activities.

Receptor Interaction: The charged guanidinium group can also participate in interactions with receptors, particularly those that have anionic binding sites.

Antimicrobial Activity: Guanidine-containing compounds have been shown to possess broad-spectrum antimicrobial activity. The cationic nature of the guanidinium group is thought to facilitate interaction with and disruption of microbial cell membranes.

The following diagram illustrates a general workflow for screening the biological activity of a novel compound like this compound.

Biological_Screening_Workflow Compound This compound Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assays, Cell-based Assays) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response & IC₅₀/EC₅₀ Determination Hit_Identification->Dose_Response Active End Hit_Identification->End Inactive Secondary_Assays Secondary & Selectivity Assays Dose_Response->Secondary_Assays Lead_Optimization Lead Optimization (SAR studies) Secondary_Assays->Lead_Optimization

Caption: A general workflow for the biological evaluation of a new chemical entity.

Experimental Protocols

A. Synthesis of this compound

This protocol is adapted from established methods for the guanidinylation of anilines.

Materials:

  • 4-Amino-2-methoxybenzoic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Cyanamide

  • Hydrochloric acid

  • Sodium hydroxide

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flasks, condenser, magnetic stirrer, etc.)

Procedure:

Step 1: Esterification of 4-Amino-2-methoxybenzoic acid

  • In a round-bottom flask, dissolve 4-Amino-2-methoxybenzoic acid (1.0 eq) in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain methyl 4-amino-2-methoxybenzoate.

Step 2: Guanidinylation of Methyl 4-amino-2-methoxybenzoate

  • Dissolve methyl 4-amino-2-methoxybenzoate (1.0 eq) in a suitable solvent (e.g., water or ethanol).

  • Add an excess of cyanamide (e.g., 2.0-3.0 eq).

  • Add hydrochloric acid to maintain an acidic pH.

  • Heat the reaction mixture at reflux for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and adjust the pH to neutral or slightly basic to precipitate the product.

  • Filter the solid, wash with cold water, and dry to yield methyl 4-guanidino-2-methoxybenzoate.

Step 3: Hydrolysis of the Methyl Ester

  • Suspend methyl 4-guanidino-2-methoxybenzoate in an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and carefully acidify with hydrochloric acid to precipitate the final product, this compound.

  • Filter the solid, wash with cold water, and dry under vacuum.

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

B. General Protocol for an In Vitro Enzyme Inhibition Assay

This is a general protocol that can be adapted for screening this compound against a target enzyme.

Materials:

  • Target enzyme

  • Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

  • Assay buffer (optimized for the specific enzyme)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer.

  • In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound or control.

  • Pre-incubate the enzyme with the inhibitor for a defined period.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress by measuring the absorbance or fluorescence at regular intervals using a microplate reader.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Inhibition_Assay_Workflow Preparation Prepare Reagents: - Enzyme - Substrate - Buffer - Test Compound - Controls Plate_Setup Plate Setup (96-well): - Add Buffer, Enzyme, and Inhibitor Preparation->Plate_Setup Pre_incubation Pre-incubation Plate_Setup->Pre_incubation Reaction_Initiation Initiate Reaction: Add Substrate Pre_incubation->Reaction_Initiation Data_Acquisition Data Acquisition: Measure Absorbance/Fluorescence Reaction_Initiation->Data_Acquisition Data_Analysis Data Analysis: Calculate % Inhibition and IC₅₀ Data_Acquisition->Data_Analysis

Caption: A typical workflow for an in vitro enzyme inhibition assay.

Conclusion

This compound is a molecule with significant potential for exploration in medicinal chemistry and chemical biology. Its synthesis is straightforward from commercially available starting materials, and its structure suggests a range of potential biological activities, particularly as an enzyme inhibitor. This guide has provided a comprehensive overview of its properties, a detailed synthetic protocol, and a framework for its biological evaluation. While experimental data on its biological activity and full spectroscopic characterization are currently lacking in the public domain, the information presented here serves as a valuable resource for researchers poised to investigate the scientific and therapeutic potential of this intriguing compound. Further studies are warranted to elucidate its specific biological targets and to explore its structure-activity relationships, which could pave the way for the development of novel therapeutic agents.

References

Foreword: The Guanidinium Group - A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Guanidinobenzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, certain chemical motifs consistently emerge as cornerstones for therapeutic innovation. The guanidinium group, a protonated guanidine moiety, is one such "privileged scaffold."[1][2] Characterized by its planar structure, resonance stabilization, and ability to form multiple hydrogen bonds, the guanidinium cation is a superb mimic of the protonated side chain of arginine. This mimicry is the key that unlocks its potent and often selective interaction with a vast array of biological targets, most notably the family of serine proteases.

When this cationic warhead is attached to a benzoic acid framework, the resulting 4-guanidinobenzoic acid (GBA) structure becomes a powerful platform for designing enzyme inhibitors.[3][4] The benzoic acid portion serves as a rigid, tunable scaffold, allowing for synthetic modification to fine-tune properties like solubility, cell permeability, and target selectivity. This guide provides a comprehensive exploration of the biological activities of GBA derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the critical experimental workflows used to validate their therapeutic potential.

Part 1: The Core Mechanism - Mastering Serine Protease Inhibition

The most prominent biological activity of guanidinobenzoic acid derivatives is the competitive inhibition of trypsin-like serine proteases. These enzymes, which include critical players in blood coagulation (thrombin, Factor Xa), fibrinolysis (plasmin), and inflammation (trypsin, kallikrein), all share a conserved catalytic triad and a specificity pocket (S1 pocket) that preferentially binds to basic amino acid residues like arginine and lysine.[5][6]

The Lock-and-Key Interaction: Binding the S1 Pocket

The efficacy of GBA derivatives stems from the powerful electrostatic interaction between the positively charged guanidinium group and a conserved, negatively charged aspartic acid residue (Asp189) at the bottom of the S1 pocket.[3] This high-affinity binding anchors the inhibitor within the active site, physically blocking the entry of the enzyme's natural substrate.

The interaction is a two-step process:

  • Rapid Initial Binding: The inhibitor quickly docks into the active site, driven by the strong ionic bond between the guanidinium group and the aspartate residue.

  • Acyl-Enzyme Intermediate Formation: The catalytic serine residue of the protease attacks the carbonyl carbon of the GBA ester, leading to the formation of a stable, covalent acyl-enzyme intermediate. This effectively sequesters the enzyme, rendering it inactive.[3]

GBA_Mechanism cluster_Enzyme Serine Protease Active Site S1_Pocket S1 Specificity Pocket (Aspartate residue) Intermediate Stable Acyl-Enzyme Intermediate (Inactive) S1_Pocket->Intermediate Covalent Bond Formation Catalytic_Serine Catalytic Triad (Serine residue) Catalytic_Serine->Intermediate Covalent Bond Formation GBA Guanidinobenzoic Acid Derivative GBA->S1_Pocket 1. Ionic Binding (Guanidinium Group) GBA->Catalytic_Serine 2. Nucleophilic Attack

Caption: Mechanism of serine protease inhibition by GBA derivatives.

Structure-Activity Relationship (SAR): The Blueprint for Potency and Selectivity

Systematic modification of the GBA core has yielded critical insights into designing potent and selective inhibitors. The fundamental principle is that the 4-guanidinophenyl moiety is the indispensable pharmacophore responsible for anchoring the molecule in the S1 pocket.[7]

SAR_GBA cluster_components Key Structural Components Core 4-Guanidinobenzoic Acid Core R_Group R Group (Ester/Amide Linkage) Modifies Potency, Selectivity, PK Core->R_Group Key modification site Aromatic_Ring Aromatic Ring Scaffold for positioning R group Guanidinium Guanidinium Group Essential for S1 Pocket Binding Carboxyl Carboxyl Linker Site of covalent attachment

Caption: Key components for Structure-Activity Relationship (SAR) of GBA derivatives.

  • The Ester/Amide Linkage (R Group): This is the primary site for synthetic modification. The size, lipophilicity, and electronic properties of the R group dictate the inhibitor's selectivity for different proteases, as the R group interacts with secondary binding sites outside the S1 pocket. For example, derivatives based on approved drugs like nafamostat and camostat have shown potent trypsin inhibition.[7][8]

  • Additional Functional Groups: The introduction of other moieties, such as a second carboxylic acid group, can create additional electrostatic interactions with the target enzyme, leading to a significant enhancement in inhibitory activity.[9]

  • Alkyl Chains: The length and branching of alkyl substituents can influence lipophilicity and, consequently, the pharmacokinetic profile of the compound.[10][11]

Part 2: Therapeutic Applications & Validating Protocols

The ability of GBA derivatives to potently inhibit serine proteases translates into a wide range of therapeutic applications, from treating life-threatening coagulation disorders to mitigating inflammatory processes.

Anticoagulation and Fibrinolysis: Managing Thrombosis

Causality: Pathological blood clotting (thrombosis) is driven by the coagulation cascade, a series of enzymatic activations culminating in the serine protease thrombin converting fibrinogen to fibrin. Other proteases like Factor Xa are also critical. GBA derivatives can directly inhibit these enzymes, preventing clot formation.[12][13] They can also inhibit plasmin, a key enzyme in breaking down clots (fibrinolysis).[14][15]

Quantitative Data: In Vitro Anticoagulant Activity

CompoundTarget(s)Activated Partial Thromboplastin Time (aPTT)Prothrombin Time (PT)Citation(s)
Amidinobenzamide 1Thrombin, FXa33.2 ± 0.7 s (at 30 µM)-[13][16]
Amidinobenzamide 2Thrombin, FXa43.5 ± 0.6 s (at 30 µM)-[13][16]
Heparin (Control)Antithrombin III62.5 ± 0.8 s (at 30 µM)-[13][16]
DMSO (Vehicle)-23.6 ± 0.6 s-[16]

Self-Validating Protocol: In Vitro Anticoagulation Assay (aPTT)

This protocol assesses the inhibitor's effect on the intrinsic and common pathways of the coagulation cascade.

  • Preparation: Prepare serial dilutions of the GBA derivative in a suitable buffer (e.g., Tris-buffered saline). The final solvent concentration (e.g., DMSO) must be kept constant across all samples, including the vehicle control.

  • Plasma Incubation: In a coagulometer cuvette, pre-warm 50 µL of pooled normal human plasma to 37°C.

  • Inhibitor Addition: Add 5 µL of the test compound dilution (or vehicle control) to the plasma and incubate for 2 minutes at 37°C.

  • Initiation of Coagulation: Add 50 µL of pre-warmed aPTT reagent (containing phospholipids and a contact activator like silica). Incubate for exactly 3 minutes at 37°C.

  • Clot Detection: Dispense 50 µL of pre-warmed calcium chloride (CaCl₂, 25 mM) into the cuvette to initiate clotting. The coagulometer will automatically measure the time (in seconds) until a fibrin clot is formed.

  • Data Analysis: A significant prolongation of the clotting time compared to the vehicle control indicates anticoagulant activity.[13][16]

Anti-Inflammatory Action: Targeting Acute Pancreatitis

Causality: Acute pancreatitis (AP) is a severe inflammatory condition often initiated by the premature activation of the digestive enzyme trypsin within the pancreas.[7][8] This triggers a cascade of further enzyme activations and a massive inflammatory response, leading to tissue damage. GBA derivatives, such as nafamostat and gabexate, are potent trypsin inhibitors used clinically to treat AP.[8][14] A promising modern approach is the development of agents with dual inhibitory action against both trypsin and the pro-inflammatory molecule nitric oxide (NO).[7][8]

Quantitative Data: Trypsin Inhibitory Potency

CompoundIC₅₀ (µM) vs. TrypsinNotesCitation(s)
6a 0.0756Phenyl-guanidine fragment[7][8]
6c 0.1227Phenyl-guanidine fragment[7][8]
6d 0.0811Phenyl-guanidine fragment[7][8]
6e 0.0935Phenyl-guanidine fragment[7][8]
7j 0.1152Phenyl-guanidine fragment[7][8]
Nafamostat (Control)> 0.1227Approved drug for AP[7][8]
Gabexate (Control)~3.0 - 4.0Approved drug for AP[7][8]

Self-Validating Protocol: Chromogenic Trypsin Inhibition Assay

This assay provides a quantitative measure of an inhibitor's potency (IC₅₀).

  • Reagent Preparation:

    • Trypsin Solution: Prepare a stock solution of bovine trypsin in 1 mM HCl to prevent autolysis. Dilute to the final working concentration (e.g., 10 nM) in assay buffer just before use.

    • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.

    • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA). Prepare a stock in DMSO and dilute to the working concentration (e.g., 200 µM) in assay buffer.

    • Inhibitor: Prepare a 10-point, 3-fold serial dilution series of the GBA derivative in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer.

    • Add 2 µL of the inhibitor dilution (or DMSO for control wells).

    • Add 25 µL of the trypsin working solution to initiate the pre-incubation. Mix and incubate for 15 minutes at room temperature.

    • Add 25 µL of the L-BAPNA substrate solution to start the reaction.

  • Data Acquisition: Immediately begin reading the absorbance at 405 nm every 60 seconds for 15-20 minutes using a microplate reader. The product, p-nitroaniline, is yellow.

  • Data Analysis: Calculate the reaction rate (V) from the linear portion of the absorbance vs. time curve. Plot the percent inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Anticancer Potential: Halting Invasion and Metastasis

Causality: Cancer cell invasion and metastasis are complex processes often facilitated by the overexpression of serine proteases like urokinase-type plasminogen activator (uPA) and tissue plasminogen activator (tPA).[5] These enzymes degrade the extracellular matrix, allowing tumor cells to migrate and invade surrounding tissues. GBA derivatives that inhibit these proteases can potentially block this critical step in cancer progression. Furthermore, the guanidine scaffold itself is being explored for broader anticancer activities, including DNA binding and the induction of apoptosis.[1][2]

Cancer_Metastasis_Inhibition Tumor Primary Tumor Cell uPA Overexpression of Proteases (uPA, tPA) Tumor->uPA ECM Extracellular Matrix (ECM) Degradation uPA->ECM Invasion Tumor Cell Invasion & Metastasis ECM->Invasion GBA Guanidinobenzoic Acid Derivative GBA->uPA Inhibits

Caption: Inhibition of protease-mediated cancer cell invasion by GBA derivatives.

Part 3: Synthesis and Future Perspectives

The synthesis of GBA derivatives is well-established, typically starting from p-aminobenzoic acid.[17][18] The general workflow involves the conversion of the amino group into a guanidine moiety, followed by ester or amide coupling to introduce the desired R group.

Synthesis_Workflow Start p-Aminobenzoic Acid Guanidinylation Guanidinylation (e.g., with Cyanamide) Start->Guanidinylation Intermediate 4-Guanidinobenzoic Acid Intermediate Guanidinylation->Intermediate Coupling Ester/Amide Coupling (DCC, DMAP) Intermediate->Coupling Final Final GBA Derivative Coupling->Final

Caption: Generalized synthetic workflow for GBA derivatives.

Future Directions

The field of GBA derivatives continues to evolve. Key areas of future research include:

  • Enhanced Selectivity: Designing derivatives that can distinguish between highly homologous serine proteases to minimize off-target effects.

  • Novel Therapeutic Targets: Exploring the inhibition of other enzymes, such as enteropeptidase for the treatment of obesity, represents a promising new frontier.[9]

  • Optimized Pharmacokinetics: Developing compounds with tailored properties, such as low systemic exposure for localized gut activity, to improve safety and efficacy.[9]

  • Multi-Target Ligands: Building on the concept of dual trypsin/NO inhibition, creating single molecules that can modulate multiple targets in a disease pathway.[8]

The guanidinobenzoic acid scaffold, with its potent mechanism of action and high synthetic tractability, remains a cornerstone of modern medicinal chemistry. Continued investigation into its diverse biological activities will undoubtedly pave the way for the next generation of targeted therapeutics.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Guanidino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Serine Proteases

Serine proteases are a ubiquitous class of enzymes crucial to a vast array of physiological and pathological processes.[1][2] They are characterized by a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues, which work in concert to hydrolyze peptide bonds.[2] The dysregulation of serine protease activity is implicated in a multitude of diseases, including pancreatitis, thrombosis, inflammation, and cancer, making them compelling targets for therapeutic intervention. The development of specific and potent inhibitors for these enzymes is a cornerstone of modern drug discovery.

This technical guide delves into the probable mechanism of action of 4-Guanidino-2-methoxybenzoic acid, a synthetic molecule with structural features strongly suggestive of serine protease inhibition. While direct and extensive research on this specific compound is limited, a robust mechanistic hypothesis can be formulated based on established principles of enzyme inhibition and a wealth of data on structurally related analogs. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its likely mode of action, the experimental methodologies to validate this hypothesis, and the underlying structure-activity relationships.

Proposed Mechanism of Action: A Competitive, Substrate-Mimetic Inhibitor

Based on its chemical architecture, this compound is predicted to function as a competitive inhibitor of trypsin-like serine proteases. This class of proteases preferentially cleaves peptide bonds C-terminal to basic amino acid residues, namely arginine and lysine. The mechanism of inhibition can be dissected by examining the key structural motifs of the molecule: the guanidino group and the substituted benzoic acid scaffold.

The Guanidino Group: The Key to Specificity

The defining feature of this compound is its guanidino group. This functional group is a powerful mimic of the side chain of arginine, one of the primary substrates for trypsin-like serine proteases.[1][3] The positively charged guanidinium ion is specifically recognized by and forms a high-affinity interaction with the S1 specificity pocket of these enzymes.[1] At the base of this pocket lies a highly conserved aspartic acid residue (Asp189 in trypsin), which forms a strong salt bridge with the guanidino group of the inhibitor.[1] This interaction anchors the inhibitor in the active site, preventing the binding of the natural substrate.

The critical role of the guanidino group is well-established in a multitude of serine protease inhibitors. Its ability to form strong electrostatic interactions with the S1 pocket is a cornerstone of their inhibitory potency and selectivity.[1]

The Acyl-Enzyme Intermediate: A Stable Complex

Upon binding, the carbonyl group of the benzoic acid moiety is positioned in close proximity to the catalytic serine residue (Ser195 in trypsin). In a manner analogous to substrate hydrolysis, the hydroxyl group of Ser195 can launch a nucleophilic attack on the carbonyl carbon of the inhibitor. This results in the formation of a transiently stable acyl-enzyme intermediate.[4] The stability of this intermediate is a key determinant of the inhibitory potency. For many guanidinobenzoate derivatives, this acyl-enzyme complex is significantly more stable and deacylates much more slowly than the corresponding intermediate formed with a natural peptide substrate.[4] This prolonged occupation of the active site effectively sequesters the enzyme in an inactive state.

The crystal structure of trypsin in complex with the closely related analog, 4-guanidinobenzoic acid, provides a detailed atomic-level view of this interaction.[3] The guanidino group is deeply buried in the S1 pocket, forming the expected salt bridge with Asp189, while the carboxylate is covalently attached to Ser195.

The Role of the 2-Methoxy Group: Modulating Potency and Properties

The methoxy group at the 2-position of the benzoic acid ring is likely to influence the inhibitor's properties in several ways:

  • Electronic Effects: The electron-donating nature of the methoxy group can modulate the electrophilicity of the carbonyl carbon, potentially affecting the rate of acylation and deacylation.

  • Steric Interactions: The methoxy group may engage in additional interactions with residues lining the active site cleft, outside of the primary S1 pocket. These interactions could either enhance or diminish binding affinity, depending on the specific topography of the enzyme's active site.

  • Physicochemical Properties: The addition of a methoxy group can alter the inhibitor's solubility, lipophilicity, and other pharmacokinetic properties, which are critical for its development as a potential drug candidate.

Structure-activity relationship (SAR) studies on various substituted guanidinobenzoates have demonstrated that modifications to the aromatic ring can significantly impact both potency and selectivity against different serine proteases.[5][6][7]

Visualizing the Inhibition

To better illustrate the proposed mechanism, the following diagrams outline the key molecular interactions and the overall inhibitory process.

Serine Protease Catalytic Mechanism cluster_0 Enzyme Active Site His57 His57 Ser195 Ser195 His57->Ser195 Proton Abstraction Substrate Substrate Ser195->Substrate Nucleophilic Attack Asp102 Asp102 Asp102->His57 H-bond Substrate->His57 H-bond Tetrahedral_Intermediate Tetrahedral_Intermediate Substrate->Tetrahedral_Intermediate Acyl_Enzyme Acyl_Enzyme Tetrahedral_Intermediate->Acyl_Enzyme Peptide bond cleavage Product1 Product1 Acyl_Enzyme->Product1 Product2 Product2 Acyl_Enzyme->Product2 Water Water->Acyl_Enzyme Hydrolysis

Caption: Generalized catalytic mechanism of a serine protease.

Inhibitor Binding cluster_0 Trypsin Active Site S1_Pocket S1 Pocket (Asp189) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Inhibitor This compound Guanidino_Group Guanidino Group Benzoic_Acid_Moiety Benzoic Acid Moiety Guanidino_Group->S1_Pocket Salt Bridge (High Affinity) Benzoic_Acid_Moiety->Catalytic_Triad Covalent Bond (Acyl-Enzyme)

Caption: Proposed binding of the inhibitor in the active site.

Experimental Validation: A Guide to Kinetic Analysis

To empirically determine the mechanism and potency of this compound as a serine protease inhibitor, a series of well-established biochemical assays can be employed. The following section provides a detailed protocol for characterizing the inhibitory activity against bovine trypsin as a model enzyme.

Materials and Reagents
  • Bovine Trypsin (lyophilized powder)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or a suitable fluorogenic substrate

  • This compound

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl2)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow

Inhibitor_Screening_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense Inhibitor Dilutions to Microplate Prepare_Reagents->Dispense_Inhibitor Add_Enzyme Add Enzyme Solution (Pre-incubation) Dispense_Inhibitor->Add_Enzyme Initiate_Reaction Initiate Reaction (Add Substrate) Add_Enzyme->Initiate_Reaction Kinetic_Reading Kinetic Reading in Microplate Reader Initiate_Reaction->Kinetic_Reading Data_Analysis Data Analysis (IC50 and Ki Determination) Kinetic_Reading->Data_Analysis End End Data_Analysis->End

Caption: General workflow for inhibitor screening.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare a stock solution of bovine trypsin in Tris-HCl buffer.

    • Prepare a stock solution of the substrate (e.g., BAPNA) in DMSO.

    • Prepare a high-concentration stock solution of this compound in DMSO.

  • Determination of IC50:

    • Create a serial dilution of the inhibitor stock solution in DMSO.

    • In a 96-well plate, add a small volume of each inhibitor concentration (and a DMSO-only control).

    • Add the trypsin solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader.

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

  • Determination of the Inhibition Constant (Ki) and Mode of Inhibition:

    • To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), perform the kinetic assay with varying concentrations of both the inhibitor and the substrate.

    • Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.

    • Analyze the data using graphical methods such as a Lineweaver-Burk or Dixon plot. For competitive inhibition, a Lineweaver-Burk plot will show lines with different slopes intersecting on the y-axis.

    • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the enzyme for the substrate.[6]

Quantitative Data and Comparative Analysis

CompoundTarget EnzymeIC50KiComments
4-Guanidinobenzoic acid Trypsin-~16 µMThe parent compound, demonstrating the core interaction.
Benzamidine Trypsin120 ± 20 µM-A well-known competitive inhibitor of trypsin.[1]
Nafamostat Trypsin-like proteases6.6 ± 0.4 µM-A clinically used serine protease inhibitor.[1]

This table presents data for comparative purposes to illustrate the expected range of inhibitory activity for guanidinobenzoate derivatives. The Ki value for 4-guanidinobenzoic acid is an approximation based on published data.

The addition of the methoxy group to the 4-guanidinobenzoic acid scaffold could potentially enhance its potency by providing additional favorable interactions within the active site, or it could introduce steric hindrance that may decrease its affinity. The empirical determination of its Ki value through the protocols outlined above is essential for a definitive characterization.

Conclusion and Future Directions

The structural features of this compound, particularly the presence of the guanidino group, provide a strong scientific basis for its proposed mechanism of action as a competitive inhibitor of trypsin-like serine proteases. The guanidino moiety is expected to anchor the molecule in the S1 specificity pocket through a salt bridge with a conserved aspartate residue, while the benzoic acid portion likely forms a stable acyl-enzyme intermediate with the catalytic serine.

To fully elucidate the therapeutic potential of this compound, further research is warranted. This includes comprehensive kinetic analysis against a panel of serine proteases to determine its potency and selectivity profile. X-ray crystallography studies of the inhibitor in complex with its target enzyme would provide invaluable atomic-level insights into its binding mode and could guide the rational design of more potent and selective second-generation inhibitors. Furthermore, evaluation in cellular and in vivo models of diseases where serine proteases are dysregulated would be a critical next step in its preclinical development.

References

Unveiling the Therapeutic Potential of 4-Guanidino-2-methoxybenzoic Acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The guanidino moiety is a privileged structural motif in medicinal chemistry, renowned for its ability to engage in multifaceted interactions with biological targets. This technical guide delves into the exploration of potential therapeutic targets for 4-Guanidino-2-methoxybenzoic acid, a compound of significant interest due to its structural relationship with established kinase inhibitors. Leveraging a synthesis of existing literature on guanidino-containing drugs and in silico structural analysis, we propose a primary therapeutic target and a range of secondary and novel targets. This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of this compound and accelerate its journey from a molecule of interest to a potential therapeutic agent. We further outline detailed, field-proven experimental protocols for target validation, offering a practical roadmap for preclinical investigation.

Introduction: The Guanidino Group as a Cornerstone of Pharmacological Activity

The guanidinium group, the protonated form of guanidine, is a recurring feature in a multitude of biologically active compounds, both natural and synthetic.[1][2] Its positive charge at physiological pH and its capacity to form multiple hydrogen bonds and salt bridges make it an exceptional pharmacophore for interacting with negatively charged pockets in proteins, such as those found in the active sites of enzymes.[3] Guanidine-containing molecules have demonstrated a broad spectrum of therapeutic applications, including roles as anticancer, antiviral, antidiabetic, and anti-inflammatory agents.[1][4]

This compound incorporates this potent functional group onto a methoxybenzoic acid scaffold. While direct studies on the biological targets of this specific molecule are scarce, its status as a pharmaceutical intermediate, notably in the synthesis of the Aurora A kinase inhibitor Alisertib (MLN8237), provides a compelling starting point for our investigation. This guide will, therefore, focus on a data-driven approach to hypothesize and validate the therapeutic targets of this compound.

Primary Target Hypothesis: Aurora A Kinase

The most compelling evidence points towards Aurora A kinase as a primary therapeutic target for this compound. This hypothesis is rooted in the compound's structural similarity to a key fragment of Alisertib.

Rationale: The Alisertib Connection

Alisertib is a selective, ATP-competitive inhibitor of Aurora A kinase, a serine/threonine kinase that plays a crucial role in mitotic progression.[1][5][6] The chemical structure of Alisertib is 4-{[9-Chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino}-2-methoxybenzoic acid.[7] The "4-amino-2-methoxybenzoic acid" moiety of Alisertib is structurally analogous to this compound.

We hypothesize that the guanidino group in our compound of interest can functionally mimic the amino group in Alisertib, potentially forming similar or even enhanced interactions within the ATP-binding pocket of Aurora A kinase. The guanidinium group, with its delocalized positive charge and multiple hydrogen bond donors, could establish strong electrostatic and hydrogen bonding interactions with key residues in the kinase active site.

Proposed Binding Mode

The binding of Alisertib to Aurora A kinase involves key interactions with the hinge region of the ATP-binding pocket.[8] It is plausible that the guanidino group of this compound could form hydrogen bonds with the backbone carbonyls of hinge residues, a common binding motif for kinase inhibitors. The methoxy and carboxylic acid groups would likely orient towards the solvent-exposed region, with the potential for additional interactions.

Aurora A Kinase Inhibition Workflow cluster_0 In Silico & In Vitro Validation cluster_1 Cellular & In Vivo Confirmation Molecular_Docking Molecular Docking of This compound into Aurora A Kinase Active Site Binding_Affinity_Assay Biochemical Assay: Determine IC50/Ki for Aurora A Kinase Molecular_Docking->Binding_Affinity_Assay Predicts Binding Mode Cellular_Assay Cell-Based Assay: Measure Inhibition of Aurora A Autophosphorylation Binding_Affinity_Assay->Cellular_Assay Confirms Potency Phenotypic_Screening Phenotypic Screening: Assess for Mitotic Arrest and Apoptosis Cellular_Assay->Phenotypic_Screening Links to Cellular Function Target_Engagement Cellular Target Engagement Assay (e.g., CETSA) Phenotypic_Screening->Target_Engagement Validates Cellular Target Xenograft_Model In Vivo Xenograft Model: Evaluate Anti-tumor Efficacy Target_Engagement->Xenograft_Model Confirms In Vivo Relevance

Caption: Proposed workflow for validating Aurora A kinase as a target.

Secondary and Novel Target Classes

The versatile nature of the guanidino group suggests that this compound may interact with other targets beyond Aurora A kinase.

Other Kinase Families

The guanidinium moiety has been successfully incorporated into inhibitors of other kinase families.[9][10][11] Therefore, it is prudent to screen this compound against a panel of kinases, with a particular focus on:

  • Cyclin-Dependent Kinases (CDKs): Guanidino analogues of roscovitine have shown inhibitory activity against CDKs.[9]

  • RAF-1/MEK-1: Guanidinium derivatives have been investigated as inhibitors of the RAF-MEK-ERK pathway.[10]

  • Sphingosine Kinases (SphK1 and SphK2): Guanidine-based inhibitors of sphingosine kinases have been developed.[11]

Non-Kinase Targets

Based on the established pharmacology of guanidino-containing compounds, several non-kinase targets warrant investigation:

  • G-Protein Coupled Receptors (GPCRs): Acylguanidines are known to act as antagonists for histamine and neuropeptide Y receptors.[12]

  • Ion Channels: Guanidine compounds have been shown to inhibit voltage-gated potassium channels.[13]

  • Enzymes Involved in Metabolism and Signaling:

    • Nitric Oxide Synthase (NOS): The guanidino group is a key feature of the natural NOS substrate, L-arginine.

    • Na+/H+ Exchangers: Benzoylguanidines are known inhibitors of this ion transporter class.[4][14]

    • Lysosomal V-ATPase: Polymeric guanidinium compounds have been shown to target this proton pump.[15]

Potential Target Classes cluster_kinases Kinase Targets cluster_non_kinases Non-Kinase Targets 4-Guanidino-2-methoxybenzoic_acid This compound Aurora_A Aurora A Kinase (Primary Hypothesis) 4-Guanidino-2-methoxybenzoic_acid->Aurora_A Other_Kinases Other Kinases (CDKs, RAF/MEK, SphK) 4-Guanidino-2-methoxybenzoic_acid->Other_Kinases GPCRs GPCRs 4-Guanidino-2-methoxybenzoic_acid->GPCRs Ion_Channels Ion Channels 4-Guanidino-2-methoxybenzoic_acid->Ion_Channels Enzymes Other Enzymes (NOS, Na+/H+ Exchangers, V-ATPase) 4-Guanidino-2-methoxybenzoic_acid->Enzymes

Caption: Overview of potential therapeutic target classes.

Experimental Protocols for Target Validation

The following protocols provide a detailed, step-by-step methodology for validating the hypothesized targets.

Protocol 1: In Vitro Kinase Inhibition Assay (Aurora A)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Aurora A kinase.

Materials:

  • Recombinant human Aurora A kinase

  • ATP

  • Kinase substrate (e.g., Kemptide)

  • This compound

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a 96-well plate, add the kinase, substrate, and diluted compound.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (CETSA)

Objective: To confirm the binding of this compound to Aurora A kinase in a cellular context.

Materials:

  • Cancer cell line with high Aurora A expression (e.g., HCT116)

  • This compound

  • Cell lysis buffer

  • Primary antibody against Aurora A kinase

  • Secondary antibody conjugated to HRP

  • Western blotting equipment and reagents

Procedure:

  • Treat cultured cells with varying concentrations of this compound or vehicle control.

  • Harvest and lyse the cells.

  • Heat the cell lysates at a range of temperatures (e.g., 40-70°C).

  • Centrifuge to pellet aggregated proteins.

  • Collect the supernatant containing soluble proteins.

  • Analyze the amount of soluble Aurora A kinase in the supernatant by Western blotting.

  • A shift in the melting curve of Aurora A kinase in the presence of the compound indicates target engagement.

Data Presentation

Hypothesized Target Rationale Key Validation Assays
Aurora A Kinase Structural similarity to AlisertibIn vitro kinase assay, CETSA, Cell-based phosphorylation assay
Other Kinases Known activity of guanidino-compoundsKinase panel screening
GPCRs Known activity of acylguanidinesRadioligand binding assays
Ion Channels Known activity of guanidine compoundsElectrophysiology (patch-clamp)
Other Enzymes Substrate mimicry/known inhibitorsSpecific enzyme activity assays

Conclusion

While this compound remains a molecule with an uncharacterized biological profile, its structural features provide a strong foundation for a targeted investigation into its therapeutic potential. The primary hypothesis, centered on the inhibition of Aurora A kinase, is supported by compelling evidence from the structure-activity relationships of known inhibitors. The broader screening strategy outlined in this guide will further elucidate the selectivity profile of this compound and may uncover novel mechanisms of action. The provided experimental protocols offer a robust framework for validating these hypotheses and progressing this compound through the preclinical drug discovery pipeline. This systematic approach, grounded in chemical intuition and validated by rigorous experimentation, will be instrumental in unlocking the full therapeutic promise of this intriguing molecule.

References

An In-Depth Technical Guide to 4-Guanidino-2-methoxybenzoic Acid: A Key Intermediate in Oncological Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Guanidino-2-methoxybenzoic acid, a crucial chemical intermediate. While not a therapeutic agent in itself, its significance lies in its role as a key building block in the synthesis of advanced pharmaceutical compounds, most notably the investigational anticancer drug Alisertib (MLN8237). This document will delve into the compound's chemical properties, plausible synthetic routes, and its pivotal application in the construction of targeted cancer therapies.

Introduction: The Unseen Importance of a Precursor

In the landscape of pharmaceutical development, the final active pharmaceutical ingredient (API) often takes the spotlight. However, the journey to that API is paved with critical intermediates, the design and synthesis of which are paramount to the success of the final therapeutic. This compound is a prime example of such a compound. It is a substituted benzoic acid derivative characterized by a guanidino group at the 4-position and a methoxy group at the 2-position. Its primary importance in the scientific literature and commercial availability is linked to its use in the synthesis of Alisertib, a selective inhibitor of Aurora A kinase, a key regulator of cell division that is often dysregulated in cancer.[1][2]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is fundamental for its use in multi-step synthesis. This compound is typically available as its hydrochloride salt to improve stability and handling.

PropertyValueSource
Chemical Formula C₉H₁₁N₃O₃
Molecular Weight 209.20 g/mol
CAS Number 173731-96-9
Appearance Light yellow to yellow powder or crystals
Purity Typically ≥95%
Storage Refrigerator
Synonyms 4-{[amino(imino)methyl]amino}-2-methoxybenzoic acid; 4-Carbamimidamido-2-methoxybenzoic acid[3]

Characterization: Standard analytical techniques would be employed to confirm the identity and purity of this compound, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Synthesis of this compound

While specific, detailed industrial synthesis protocols for this compound are proprietary, a logical and commonly employed synthetic strategy involves the guanidinylation of a precursor amine. The likely starting material for this transformation is 4-Amino-2-methoxybenzoic acid.

Conceptual Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a commercially available precursor.

Synthesis_Workflow A 4-Amino-2-methoxybenzoic acid C Protected Intermediate A->C Guanidinylation B Guanidinylating Agent (e.g., N,N'-di-Boc-N''-triflylguanidine) B->C E This compound C->E Deprotection D Deprotection (e.g., TFA or HCl)

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Exemplary)

The following protocol is a representative example of a guanidinylation reaction, a common method for introducing a guanidino group onto a primary amine.[4] This specific protocol is for the synthesis of 2-amino-4-pyrimidinones from a resin-bound guanidine, but the principles of guanidinylation are broadly applicable.

Step 1: Guanidinylation of 4-Amino-2-methoxybenzoic acid

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-2-methoxybenzoic acid (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to the solution and stir.

  • Addition of Guanidinylating Agent: Slowly add a solution of a guanidinylating agent, such as N,N'-bis(allyloxycarbonyl)-N''-triflylguanidine (1.1 equivalents), in the same solvent. The use of a protected guanidinylating agent is crucial to control the reactivity and prevent side reactions.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude protected intermediate can then be purified by column chromatography on silica gel.

Step 2: Deprotection

  • Cleavage of Protecting Groups: Dissolve the purified protected intermediate in a suitable solvent. For Boc-protected guanidines, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used. For other protecting groups, appropriate deprotection strategies should be employed.

  • Reaction and Isolation: Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or HPLC). Remove the solvent and excess acid under reduced pressure. The final product, this compound, can be precipitated and washed with a non-polar solvent like diethyl ether to yield the desired product, often as a salt (e.g., trifluoroacetate or hydrochloride).

Application in the Synthesis of Alisertib (MLN8237)

The primary utility of this compound is its role as a key building block for the synthesis of Alisertib, a potent and selective inhibitor of Aurora A kinase.[1][2] Aurora A is a serine/threonine kinase that plays a critical role in mitotic progression, and its overexpression is implicated in the pathogenesis of various cancers.[5]

Mechanism of Action of Alisertib

Alisertib functions by binding to the ATP-binding pocket of Aurora A kinase, thereby inhibiting its activity.[5] This inhibition leads to a cascade of downstream effects, including:

  • Defects in centrosome separation

  • Formation of monopolar spindles

  • Mitotic arrest

  • Induction of apoptosis (programmed cell death) in cancer cells[6]

The selective inhibition of Aurora A over the closely related Aurora B is a key feature of Alisertib, which is thought to contribute to its therapeutic window.[5]

Role of this compound in Alisertib Synthesis

In the synthesis of Alisertib's complex heterocyclic core, this compound serves as a "functionalized guanidine." It is used to construct the aminopyrimidine ring, which is a common hinge-binding scaffold in kinase inhibitors.[7][8]

Alisertib_Synthesis A Pyrimidobenzazepine Precursor (Enamine) C Cyclization Reaction A->C Reaction B This compound B->C D Alisertib (Pyrimidobenzazepine Core) C->D Ring Formation

Caption: Role of this compound in Alisertib synthesis.

The guanidino group of this compound reacts with a suitable precursor, such as an enamine derivative of a benzazepine, to form the pyrimidine ring of the final Alisertib molecule.[8] This cyclization reaction is a critical step in assembling the complex, multi-ring structure of the drug. The benzoic acid and methoxy groups of the intermediate are ultimately part of the final structure of Alisertib, contributing to its binding affinity and pharmacokinetic properties.

Preclinical and Clinical Context (of Alisertib)

While there is no available biological data on this compound as a standalone agent, the extensive research on Alisertib underscores the importance of its precursor. Alisertib has been evaluated in numerous clinical trials for a variety of solid tumors and hematological malignancies, both as a monotherapy and in combination with other anticancer agents.[9][10] These studies have demonstrated clinical activity in cancers such as neuroblastoma, small cell lung cancer, and certain types of lymphoma, validating the therapeutic strategy of Aurora A kinase inhibition.[5]

Conclusion and Future Perspectives

This compound is a specialized chemical intermediate whose value is intrinsically linked to the development of targeted cancer therapies. While it may not be the final actor on the therapeutic stage, its role in the synthesis of the Aurora A kinase inhibitor Alisertib is indispensable. The synthesis of this building block, likely through the guanidinylation of 4-amino-2-methoxybenzoic acid, and its subsequent incorporation into the pyrimidobenzazepine scaffold of Alisertib, highlights the intricate and enabling role of synthetic chemistry in modern drug discovery. As research into Aurora kinase inhibitors and other targeted therapies continues, the demand for such precisely functionalized intermediates is likely to grow, further cementing the importance of compounds like this compound in the scientific and pharmaceutical landscape.

References

Methodological & Application

synthesis of 4-Guanidino-2-methoxybenzoic acid protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 4-Guanidino-2-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of this compound, a molecule of interest in medicinal chemistry and drug discovery. The protocol herein is adapted from established methods for the guanylation of aromatic amines, offering a reliable and reproducible procedure. This guide is designed to provide not only a step-by-step experimental protocol but also the underlying scientific rationale for key procedural choices, ensuring both technical accuracy and a deeper understanding of the synthetic strategy. All quantitative data is summarized for clarity, and a detailed workflow is provided.

Introduction and Significance

This compound is a substituted benzoic acid derivative featuring a guanidinium group. The guanidinium group is a common structural motif in biologically active molecules due to its ability to form strong, bidentate hydrogen bonds with carboxylate and phosphate groups in biological targets.[1] This makes guanidino-containing compounds valuable as enzyme inhibitors and in other therapeutic applications. The methoxy substituent on the benzoic acid core can influence the compound's pharmacokinetic and pharmacodynamic properties. A robust and well-documented synthetic protocol is therefore essential for researchers investigating the potential of this and related molecules.

The synthesis of this compound is most effectively achieved through the guanylation of the corresponding aminobenzoic acid precursor. This approach is well-precedented for the synthesis of other guanidinobenzoic acid derivatives.[2][3][4]

Synthetic Strategy and Rationale

The chosen synthetic route for this compound involves the direct guanylation of 4-Amino-2-methoxybenzoic acid using cyanamide in an acidic medium. This method is favored for its operational simplicity and the ready availability of the starting materials.[5][6]

The reaction proceeds via the nucleophilic attack of the amino group of 4-Amino-2-methoxybenzoic acid on the carbon atom of cyanamide. The reaction is typically carried out in the presence of a mineral acid, such as hydrochloric acid, which serves two primary purposes:

  • Protonation of the Amino Group: While seemingly counterintuitive, protonation of the amino group prevents its reaction with other electrophiles and helps to maintain it in solution. The free amine, in equilibrium, is the reactive species.

  • Activation of Cyanamide: The acidic conditions facilitate the protonation of the cyanamide nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

The overall reaction scheme is depicted below:

Synthetic Workflow cluster_reagents Reagents & Conditions 4-Amino-2-methoxybenzoic acid 4-Amino-2-methoxybenzoic acid Reaction Mixture 4-Amino-2-methoxybenzoic acid->Reaction Mixture Cyanamide Cyanamide Cyanamide->Reaction Mixture HCl, H2O HCl, H2O Heat (Reflux) Heat (Reflux) This compound This compound Reaction Mixture->this compound Guanylation

Figure 1: Synthetic workflow for the guanylation of 4-Amino-2-methoxybenzoic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous guanidinobenzoic acids.[3][7][8]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-Amino-2-methoxybenzoic acid≥97%Sigma-Aldrich
Cyanamide99%Sigma-Aldrich
Hydrochloric acid, concentrated (37%)ACS Reagent GradeFisher Scientific
Deionized WaterN/AIn-house
EthanolReagent GradeFisher Scientific
Equipment
  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stir plate and stir bar

  • Heating mantle

  • Buchner funnel and filter flask

  • Standard laboratory glassware

  • pH meter or pH paper

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 4-Amino-2-methoxybenzoic acid (10.0 g, 59.8 mmol) in a mixture of deionized water (100 mL) and concentrated hydrochloric acid (8 mL). Stir the suspension at room temperature to ensure homogeneity.

  • Addition of Cyanamide: To the stirred suspension, add cyanamide (5.03 g, 119.6 mmol, 2.0 equivalents) in one portion at room temperature.

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 100 °C) using a heating mantle. Maintain a gentle reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product may begin to precipitate upon cooling. Further cool the mixture in an ice bath for 1-2 hours to maximize precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (2 x 25 mL) to remove any unreacted starting materials and inorganic salts.

  • Purification: The crude product can be further purified by recrystallization. Suspend the solid in a minimal amount of boiling water or an ethanol/water mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and dry under vacuum.

Summary of Reaction Parameters
ParameterValue
Stoichiometry (Amine:Cyanamide)1 : 2
SolventWater / Aqueous HCl
Reaction TemperatureReflux (~100 °C)
Reaction Time6 - 8 hours
Work-up ProcedureCooling and precipitation
Purification MethodRecrystallization

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Expected Analytical Data
TechniqueExpected Results
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
¹H NMR Peaks corresponding to aromatic protons, methoxy protons, and guanidinium protons. The chemical shifts will be influenced by the solvent.
¹³C NMR Resonances for the carboxylic acid carbon, guanidinium carbon, aromatic carbons, and the methoxy carbon.
Mass Spec (ESI) [M+H]⁺ = 210.08 m/z
FT-IR Characteristic peaks for N-H, C=O (acid), C=N (guanidinium), and C-O (ether) stretches.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves, when handling chemicals.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood.

  • Cyanamide: Cyanamide is toxic and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations.

References

Application Note: A Practical Guide to Enzyme Inhibition Assays Using 4-Guanidino-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 4-Guanidino-2-methoxybenzoic acid

This compound is a specialized small molecule inhibitor primarily utilized in the study of trypsin-like serine proteases.[1][2] Its structure features a guanidino group, which mimics the side chains of arginine and lysine, allowing it to competitively bind to the S1 specificity pocket of these enzymes.[3][4] The methoxy and benzoic acid moieties contribute to its overall binding affinity and chemical properties.

This compound and its analogs are invaluable tools for researchers in biochemistry, pharmacology, and drug development. They are employed to elucidate the roles of specific proteases in physiological and pathological processes, validate enzymes as therapeutic targets, and serve as scaffolds for the development of new drugs targeting diseases such as pancreatitis, thrombosis, and cancer. This guide provides a comprehensive overview of its mechanism, practical protocols for its use in enzyme inhibition assays, and guidance on data interpretation.

Property Value
CAS Number 173731-96-9[5]
Molecular Formula C₉H₁₁N₃O₃[5]
Molecular Weight 209.2 g/mol
Appearance Light yellow to yellow powder or crystals
Purity Typically ≥95%[6]
Storage Store at refrigerator temperatures (2-8°C)

Mechanism of Action: Reversible Covalent Inhibition

4-Guanidinobenzoate derivatives function as reversible covalent inhibitors of trypsin-like serine proteases.[3] The inhibition process is a two-step mechanism that leverages the enzyme's own catalytic machinery.

Causality of Inhibition:

  • Initial Binding (Reversible): The positively charged guanidinium group is electrostatically attracted to the negatively charged aspartate residue (Asp189 in trypsin) at the base of the enzyme's S1 pocket. This ionic interaction ensures specific and high-affinity binding, positioning the inhibitor's carbonyl group near the catalytic serine (Ser195).

  • Acyl-Enzyme Formation (Covalent): The catalytic serine's hydroxyl group performs a nucleophilic attack on the inhibitor's carbonyl carbon. This forms a transient, covalent acyl-enzyme intermediate, effectively rendering the enzyme inactive.[4]

  • Reversibility: Unlike irreversible inhibitors that form a permanent bond, this acyl-enzyme complex is susceptible to slow hydrolysis, which regenerates the active enzyme. The rate of this hydrolysis determines the duration of inhibition.[3]

This mechanism provides a potent and specific mode of inhibition, making guanidinobenzoates excellent tools for studying enzyme function.

G cluster_0 cluster_1 cluster_2 E Active Enzyme (Serine Protease) EI Reversible E-I Complex (Non-covalent) E->EI Step 1: Rapid Binding (Ionic Interaction in S1 Pocket) I Inhibitor (this compound) E_Acyl Acyl-Enzyme Intermediate (Covalent, Inactive) EI->E_Acyl Step 2: Acylation (Covalent Bond Formation) E_Acyl->E Step 3: Slow Hydrolysis (Reactivation)

Caption: Mechanism of reversible covalent inhibition.

Core Principles of Enzyme Inhibition Assays

An enzyme inhibition assay measures the reduction in an enzyme's catalytic activity in the presence of an inhibitor.[7] The primary goal is to quantify the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

  • IC₅₀ (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific assay conditions.[8][9] It is a practical measure of inhibitor potency but can be influenced by factors like substrate concentration.

  • Kᵢ (Inhibition Constant): Kᵢ is the dissociation constant for the enzyme-inhibitor complex.[8] It represents the intrinsic binding affinity of the inhibitor for the enzyme and is a more absolute measure of potency than the IC₅₀. The Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, particularly for competitive inhibitors.

Assays can be performed in various formats, with absorbance and fluorescence-based methods being the most common for high-throughput applications.

Materials and Reagent Preparation

Scientific integrity requires careful preparation and handling of all reagents.

Materials:

  • Purified target enzyme (e.g., Trypsin, Thrombin, Plasmin)

  • This compound

  • Chromogenic or fluorogenic substrate (e.g., BAPNA for absorbance, Boc-Val-Pro-Arg-AMC for fluorescence)[10]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)[11]

  • Anhydrous DMSO (for inhibitor stock)

  • 96-well microplates (clear for absorbance, black for fluorescence)

  • Microplate reader

  • Calibrated multichannel pipettes

Reagent Preparation Protocol:

  • Inhibitor Stock Solution (10 mM):

    • Accurately weigh 2.092 mg of this compound (MW: 209.2 g/mol ).

    • Dissolve in 1.0 mL of 100% anhydrous DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot into smaller volumes to avoid freeze-thaw cycles and store at -20°C. Note: DMSO is hygroscopic; use anhydrous grade and handle appropriately.

  • Enzyme Working Solution:

    • Prepare the enzyme solution fresh on the day of the experiment.

    • Dilute the concentrated enzyme stock in cold assay buffer to a final concentration that yields a linear reaction rate for at least 10-15 minutes. This concentration must be predetermined in preliminary enzyme activity assays.

  • Substrate Working Solution:

    • Dissolve the substrate in assay buffer to a concentration equal to its Kₘ or 2x Kₘ. Using a substrate concentration near the Kₘ ensures the assay is sensitive to competitive inhibition.

    • For fluorogenic substrates, which may have limited solubility, a small amount of DMSO may be required for the initial stock solution before dilution in buffer.[10]

Experimental Workflow and Protocols

A validated experiment requires a logical workflow with appropriate controls. The following diagram and protocols outline a standard procedure for determining the IC₅₀ value.

G prep 1. Reagent Preparation (Inhibitor, Enzyme, Substrate, Buffer) plate 2. Assay Plate Setup (Serial Dilution of Inhibitor) prep->plate Dispense preinc 3. Pre-incubation (Add Enzyme to Inhibitor) plate->preinc 5-10 min @ RT init 4. Reaction Initiation (Add Substrate) preinc->init Start Reaction detect 5. Kinetic Measurement (Read Plate at 37°C) init->detect Monitor Signal analyze 6. Data Analysis (% Inhibition vs. [I] -> IC50) detect->analyze Calculate Rates

References

Application Notes & Protocols: 4-Guanidino-2-methoxybenzoic Acid for Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Serine Proteases and Their Inhibition

Serine proteases are a ubiquitous class of enzymes essential for a vast array of physiological processes, from digestion and blood coagulation to immune responses and cellular signaling.[1][2] Their catalytic activity relies on a highly conserved triad of amino acids in their active site, featuring a critical serine residue.[2] However, dysregulation of serine protease activity is a hallmark of numerous pathological conditions, including cancer metastasis, inflammatory diseases, and viral infections, making them prime targets for therapeutic intervention.[1][3] The development of specific and potent inhibitors is therefore a cornerstone of modern drug discovery.[2]

This document provides a detailed guide to the application of 4-Guanidino-2-methoxybenzoic acid, a small molecule inhibitor, for the study and inhibition of serine proteases. Its guanidinium group serves as a structural mimic of the side chains of arginine and lysine, enabling it to target the S1 specificity pocket of trypsin-like serine proteases.[4][5] These proteases, which include crucial enzymes like trypsin, urokinase plasminogen activator (uPA), and plasmin, preferentially cleave peptide bonds following these basic residues.[4][6]

PART 1: Inhibitor Profile: this compound

1.1. Chemical Properties and Structure

This compound is a synthetic organic compound designed to act as a competitive inhibitor of trypsin-like serine proteases.[5] Its structural features are key to its inhibitory function.

  • Structure:

  • Key Properties Summary:

    Property Value
    CAS Number 173731-96-9[7][8]
    Molecular Formula C₉H₁₁N₃O₃[9]
    Molecular Weight 209.21 g/mol [8][9]
    Appearance Light yellow to yellow powder or crystals[8]
    Solubility Soluble in aqueous solutions; solubility can be pH-dependent.

    | Storage | Store at refrigerator temperatures (2-8°C)[8] |

1.2. Mechanism of Action: Competitive Inhibition

The inhibitory potency of this compound stems from its ability to act as a competitive inhibitor. The positively charged guanidinium group is specifically engineered to bind to the S1 pocket of trypsin-like serine proteases. This pocket contains a conserved aspartic acid residue (Asp189 in trypsin) at its base, which forms a strong salt bridge with the inhibitor's guanidinium group, effectively blocking the entry of the natural substrate.[4] This interaction is reversible and concentration-dependent.

G cluster_0 Enzyme Active Site cluster_1 Molecular Interactions Enzyme Serine Protease (e.g., Trypsin, uPA) S1_Pocket S1 Specificity Pocket (with Asp189) Inhibitor This compound (Guanidinium Group) Inhibitor->S1_Pocket Binds Competitively, Forms Salt Bridge Substrate Natural Substrate (Arginine/Lysine Side Chain) Substrate->S1_Pocket Binding Blocked

Caption: Mechanism of competitive inhibition by this compound.

PART 2: Experimental Protocols

2.1. Protocol 1: Preparation of Inhibitor Stock Solution

Accurate preparation of the inhibitor stock solution is critical for obtaining reliable and reproducible results.

Objective: To prepare a 10 mM stock solution of this compound.

Materials:

  • This compound (MW: 209.21 g/mol )

  • Dimethyl Sulfoxide (DMSO) or appropriate aqueous buffer (e.g., PBS, pH 7.4)

  • Microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Weigh the Inhibitor: Carefully weigh out 2.09 mg of this compound powder.

    • Rationale: Weighing a sufficient mass ensures accuracy. Using an analytical balance is essential.

  • Solubilization: Add the powder to a sterile microcentrifuge tube. Add 1 mL of high-purity DMSO to the tube.

    • Rationale: DMSO is a common solvent for organic molecules, ensuring complete dissolution. If your assay is sensitive to DMSO, an aqueous buffer can be used, though solubility may be lower. Gentle vortexing or sonication may be required.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

    • Rationale: Aliquoting preserves the integrity of the stock solution. Most inhibitors are stable for months when stored properly at -20°C or -80°C.

2.2. Protocol 2: Determination of IC₅₀ and Kᵢ for Serine Protease Inhibition

This protocol describes a standard in vitro kinetic assay using a chromogenic or fluorogenic substrate to measure the inhibitory activity of this compound.[1][10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of the inhibitor against a target serine protease.

Materials:

  • Target Enzyme: Purified serine protease (e.g., Trypsin, Urokinase).

  • Substrate: Appropriate chromogenic or fluorogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin; Z-Gly-Gly-Arg-AMC for uPA).[1]

  • Inhibitor: 10 mM stock solution of this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

  • Equipment: 96-well microplate (clear for chromogenic, black for fluorogenic), multichannel pipette, microplate reader.

Workflow Diagram:

G start Start prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor prep_plate Add Buffer, Inhibitor, and Enzyme to 96-Well Plate prep_inhibitor->prep_plate pre_incubate Pre-incubate at Assay Temperature (e.g., 37°C) prep_plate->pre_incubate add_substrate Initiate Reaction by Adding Substrate pre_incubate->add_substrate read_plate Monitor Kinetics in Plate Reader (Absorbance/Fluorescence) add_substrate->read_plate analyze_data Calculate Initial Velocities, Plot Inhibition Curve read_plate->analyze_data determine_ic50 Determine IC₅₀ Value analyze_data->determine_ic50 determine_ki Calculate Kᵢ using Cheng-Prusoff Equation determine_ic50->determine_ki end_process End determine_ki->end_process

Caption: Experimental workflow for determining inhibitor potency (IC₅₀ and Kᵢ).

Procedure:

  • Inhibitor Dilution Series: Prepare a series of 10-point, 2-fold dilutions of the 10 mM inhibitor stock in assay buffer. The final concentration in the well should typically range from 100 µM down to ~0.2 µM.

    • Rationale: A wide concentration range is necessary to generate a complete sigmoidal dose-response curve for accurate IC₅₀ determination.

  • Assay Plate Setup: The following table provides an example setup for a 200 µL final reaction volume.

ComponentVolume (µL) per wellPurpose
Assay BufferVariable (to 180 µL)Maintains pH and ionic strength
Inhibitor Dilution20 µLTest compound
Enzyme Solution20 µLCatalyzes substrate cleavage
Sub-total 180 µL Pre-incubation mix
Substrate Solution20 µLInitiates reaction
Total Volume 200 µL
  • Pre-incubation: Add buffer, inhibitor dilutions (or buffer for controls), and the enzyme solution to the wells. Mix gently and pre-incubate the plate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C).

    • Rationale: Pre-incubation allows the inhibitor and enzyme to reach binding equilibrium before the substrate is introduced, which is crucial for reversible inhibitors.[11]

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and begin measuring the change in absorbance (e.g., at 405 nm for p-nitroanilide) or fluorescence (e.g., Ex/Em 360/480 nm for AMC) over time (e.g., every 30 seconds for 15-30 minutes).[1]

2.3. Data Analysis

  • Calculate Initial Velocity (V₀): For each well, determine the initial reaction rate by calculating the slope of the linear portion of the kinetic curve (Absorbance or Fluorescence vs. Time).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_100%_activity - V₀_blank))

  • Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism). The IC₅₀ is the concentration of inhibitor that produces 50% inhibition.[12]

  • Determine Inhibition Constant (Kᵢ): For competitive inhibitors, the Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation . This requires knowledge of the substrate concentration ([S]) and the Michaelis-Menten constant (Kₘ) of the enzyme for that substrate under the assay conditions.

    • Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))

    • Rationale: The Kᵢ is a true measure of the inhibitor's potency, as it is independent of the substrate concentration used in the assay, unlike the IC₅₀ value.[12][13] To confirm the mode of inhibition and accurately determine Kₘ, it is necessary to perform the enzyme kinetics experiments at varying substrate concentrations in the presence and absence of the inhibitor.

PART 3: Concluding Remarks

This compound is a valuable tool for researchers studying trypsin-like serine proteases. Its well-defined mechanism as a competitive inhibitor makes it an excellent candidate for probing enzyme active sites, validating screening assays, and serving as a lead compound in drug development programs targeting proteases. By following the detailed protocols provided in this guide, researchers can reliably characterize its inhibitory effects and leverage its properties for a wide range of scientific applications.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 4-Guanidino-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Guanidino-2-methoxybenzoic acid. This molecule's zwitterionic nature, possessing both a highly basic guanidino group and an acidic carboxylic acid moiety, presents unique challenges for chromatographic separation. This guide details a systematic approach to method development, proposing a mixed-mode chromatographic strategy to achieve optimal retention and peak symmetry. The protocol herein is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step procedure but also the scientific rationale behind the chosen parameters. All protocols are grounded in established scientific principles and adhere to regulatory guidelines for analytical method validation as outlined by the International Council for Harmonisation (ICH)[1][2][3] and the United States Pharmacopeia (USP)[4][5][6].

Introduction and Analytical Challenge

This compound is a compound of interest in pharmaceutical research and development. Its structure, incorporating both a strongly basic guanidinium group and an acidic carboxyl group, classifies it as a zwitterion. Such molecules can exhibit variable net charges depending on the pH of their environment, making their analysis by traditional reversed-phase HPLC challenging. Poor peak shape, low retention, or a combination of both are common issues. Therefore, a successful HPLC method must carefully control the mobile phase pH to manage the ionization state of the analyte and utilize a stationary phase that can provide multiple modes of interaction for effective retention and separation.

The primary analytical challenge is to develop a method that can reliably quantify this compound, potentially in the presence of impurities or in complex matrices. This requires a separation technique that is both selective and robust.

Physicochemical Properties and Method Development Strategy

A thorough understanding of the analyte's physicochemical properties is paramount for logical method development. In the absence of experimentally determined values for this compound, we will proceed with estimated properties based on the known behavior of its functional groups.

Table 1: Estimated Physicochemical Properties of this compound

PropertyEstimated Value/CharacteristicRationale & Implication for HPLC Method Development
Molecular Formula C₉H₁₁N₃O₃Provides the basis for molecular weight calculation.
Molecular Weight 209.2 g/mol Essential for preparing standard solutions of known concentration.
pKa (Guanidino group) ~12.5The guanidino group is strongly basic and will be protonated (positively charged) across the entire practical HPLC pH range.[7] This positive charge is a key feature to exploit for retention.
pKa (Carboxylic acid) ~3.5 - 4.5The benzoic acid moiety will be deprotonated (negatively charged) at pH values above this range. The overall charge of the molecule will be pH-dependent.
UV Molar Absorptivity λmax ~230-275 nmThe substituted benzene ring is expected to have strong UV absorbance. A UV-Vis scan of a standard solution is necessary to determine the optimal wavelength for detection. A starting point of 254 nm is a reasonable assumption.
Solubility PolarThe presence of multiple ionizable groups suggests good solubility in polar solvents like water, methanol, and acetonitrile, especially with pH adjustment or the use of buffers.

Given the zwitterionic nature of the analyte, a mixed-mode chromatography approach is proposed.[8][9][10] This strategy utilizes a stationary phase with both reversed-phase (hydrophobic) and ion-exchange (electrostatic) characteristics. This allows for simultaneous interaction with the hydrophobic benzene ring and the charged guanidinium and carboxylate groups, providing enhanced retention and selectivity.[11][12][13]

Specifically, a mixed-mode column with both C18 (reversed-phase) and strong cation-exchange (SCX) functionalities would be an ideal starting point. The C18 chains will interact with the aromatic ring, while the SCX groups will strongly retain the permanently positively charged guanidinium group.

The method development workflow is outlined in the diagram below:

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Define Analyte Properties (pKa, UV, Solubility) B Select Column: Mixed-Mode RP/SCX A->B C Select Mobile Phase: Acidic pH (e.g., pH 3.0) B->C D Initial Gradient: 5-95% Acetonitrile C->D E Optimize Mobile Phase pH (e.g., 2.5, 3.0, 3.5) D->E Evaluate Peak Shape & Retention F Optimize Buffer Concentration (e.g., 10, 25, 50 mM) E->F G Optimize Gradient Slope F->G H Optimize Temperature (e.g., 25, 30, 35 °C) G->H I System Suitability Tests H->I Final Method Conditions J Method Validation (ICH Q2) I->J

Caption: A systematic workflow for HPLC method development.

Detailed HPLC Protocol

This protocol is a starting point and should be optimized based on the specific instrumentation and column used.

Equipment and Materials
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis or Diode Array Detector (DAD).

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • pH meter.

  • This compound reference standard.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid, ammonium formate, or other suitable buffer reagents.

Chromatographic Conditions

Table 2: Proposed HPLC Method Parameters

ParameterRecommended ConditionJustification
Column Mixed-Mode RP/SCX (e.g., Primesep 100, Obelisc R) 4.6 x 150 mm, 5 µmProvides both hydrophobic and cation-exchange retention mechanisms to effectively retain the zwitterionic analyte.[7][12]
Mobile Phase A 25 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic AcidAn acidic pH ensures the carboxylic acid group is largely protonated (neutral), minimizing its ionic interaction, while the guanidino group remains positively charged for strong cation-exchange retention. The buffer controls the ionic strength.
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte from the reversed-phase component of the stationary phase.
Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% to 95% B; 17-19 min: 95% B; 19-20 min: 95% to 5% B; 20-25 min: 5% B (re-equilibration)A gradient is necessary to ensure elution of the strongly retained analyte and any potential less polar impurities, followed by a re-equilibration step for reproducibility.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CThermostating the column improves retention time reproducibility.
Detection Wavelength 254 nm (or λmax determined by DAD)Based on the expected UV absorbance of the aromatic ring. A DAD should be used to confirm the optimal wavelength and assess peak purity.
Injection Volume 10 µLA typical injection volume, which can be adjusted based on analyte concentration and sensitivity requirements.

Preparation of Solutions

SamplePreparation cluster_stock Stock Standard Preparation cluster_working Working Standard Preparation cluster_sample Sample Preparation Stock1 Accurately weigh ~10 mg of This compound Stock2 Dissolve in a 1:1 mixture of Mobile Phase A and B Stock1->Stock2 Stock3 Quantitatively transfer to a 100 mL volumetric flask Stock2->Stock3 Stock4 Dilute to volume with the 1:1 solvent mixture to get 100 µg/mL Stock3->Stock4 Work1 Perform serial dilutions of the Stock Standard with diluent Stock4->Work1 Work2 Prepare a calibration curve series (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) Work1->Work2 Sample1 Accurately weigh sample containing the analyte Sample2 Dissolve/extract with diluent to achieve a target concentration within the calibration range Sample1->Sample2 Sample3 Filter through a 0.45 µm syringe filter prior to injection Sample2->Sample3

Caption: Workflow for the preparation of standards and samples.

  • Diluent: A mixture of Mobile Phase A and Acetonitrile (e.g., 80:20 v/v).

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 0.1 - 50 µg/mL).

  • Sample Preparation: Prepare samples by accurately weighing and dissolving them in the diluent to achieve a final concentration within the linear range of the calibration curve. Filter all samples and standards through a 0.45 µm filter before placing them in autosampler vials.

Method Validation

The developed method must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to ICH Q2(R1) guidelines.[1][2][3][14]

Table 3: Validation Parameters based on ICH Q2(R1)

Validation ParameterAcceptance CriteriaExperimental Approach
Specificity The analyte peak should be free from interference from the blank, placebo, and known impurities. Peak purity index (from DAD) should be >0.99.Inject blank, placebo, and spiked samples. Use a DAD to assess peak purity.
Linearity Correlation coefficient (r²) ≥ 0.999Analyze a minimum of five concentrations across the proposed range. Plot a graph of peak area versus concentration and perform linear regression analysis.
Range The range should cover 80-120% of the test concentration for an assay.Established by confirming linearity, accuracy, and precision within the specified concentration limits.
Accuracy Recovery of 98.0% to 102.0%Analyze samples of a known concentration (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.
Precision Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0%Repeatability: Six replicate injections of a standard solution at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1Determined by injecting progressively more dilute solutions or calculated from the standard deviation of the response and the slope of the calibration curve.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1Determined by injecting progressively more dilute solutions or calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness RSD of results should not be significantly affected by minor variations in method parameters.Deliberately vary parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).

Data Analysis and System Suitability

  • System Suitability: Before sample analysis, the chromatographic system must pass system suitability tests as defined in USP <621>.[4][5][6] This includes injecting a standard solution (e.g., five or six replicates) and evaluating parameters such as tailing factor (should be ≤ 2.0), theoretical plates (should be > 2000), and the relative standard deviation (RSD) of peak areas and retention times (should be ≤ 2.0%).

  • Quantitation: The concentration of this compound in samples is determined by comparing the peak area response to the calibration curve generated from the standards.

Conclusion

The zwitterionic nature of this compound necessitates a thoughtful approach to HPLC method development. The proposed mixed-mode reversed-phase/strong cation-exchange method provides a robust starting point for achieving reliable and reproducible quantitative analysis. By carefully controlling the mobile phase pH and utilizing the dual retention mechanisms of the stationary phase, it is possible to overcome the common challenges associated with analyzing such polar, multifunctional compounds. This application note provides a comprehensive framework, from initial method development to full validation according to ICH guidelines, to aid researchers in the successful analysis of this compound.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-Guanidino-2-methoxybenzoic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed protocol for the sensitive and selective quantification of 4-Guanidino-2-methoxybenzoic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a straightforward protein precipitation extraction procedure and utilizes a mixed-mode chromatographic separation to achieve excellent peak shape and retention for this polar analyte. Detection is performed on a triple quadrupole mass spectrometer in positive ion electrospray ionization mode, with Multiple Reaction Monitoring (MRM) ensuring high selectivity and sensitivity. This method is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic or other studies involving this compound.

Introduction

This compound is a small molecule of interest in pharmaceutical research. Its chemical structure, featuring a polar guanidino group and a benzoic acid moiety, presents a challenge for traditional reversed-phase liquid chromatography due to poor retention.[1][2] This application note details a robust LC-MS/MS method developed to overcome these challenges, providing a reliable and sensitive analytical solution. The method has been designed with consideration for common bioanalytical laboratory workflows, emphasizing efficiency and reproducibility.

The guanidino group is highly basic, making the compound amenable to cation-exchange mechanisms for retention on a chromatographic column.[3] Concurrently, the presence of the benzene ring provides some hydrophobic character. Therefore, a mixed-mode chromatography approach, combining both ion-exchange and reversed-phase characteristics, was selected to achieve optimal separation from endogenous plasma components.[3]

Mass spectrometric detection, specifically tandem mass spectrometry, is the gold standard for quantitative bioanalysis due to its inherent selectivity and sensitivity.[1] This method utilizes electrospray ionization (ESI) in the positive ion mode, which is well-suited for the basic guanidino group, to generate a strong parent ion signal.[4] Subsequent fragmentation in the collision cell provides specific product ions for highly selective detection using Multiple Reaction Monitoring (MRM).

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (Purity ≥98%)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d4

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥99%)

  • Ammonium acetate (≥99%)

  • Human plasma (K2EDTA)

Equipment
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Calibrated pipettes

Experimental Protocols

Standard and Quality Control Sample Preparation

Stock solutions of this compound and the SIL-IS are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water. Calibration standards and quality control (QC) samples are prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma sample (blank, standard, QC, or unknown), add 150 µL of acetonitrile containing the SIL-IS.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a clean vial or 96-well plate.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

This "dilute and shoot" approach, specifically protein precipitation, is a rapid and straightforward sample preparation technique suitable for high-throughput analysis.[5] While it may result in less sample cleanup compared to other methods, the high selectivity of tandem mass spectrometry can often mitigate potential matrix effects.[1][6]

LC-MS/MS Analysis

The chromatographic and mass spectrometric parameters are summarized in the tables below. A mixed-mode column is proposed to provide both reversed-phase and cation-exchange retention mechanisms, which is beneficial for polar, basic compounds like guanidines.[3]

Table 1: Chromatographic Conditions

ParameterValue
ColumnMixed-Mode C18/Cation-Exchange, 2.1 x 50 mm, 3 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute
Column Temperature40°C
Injection Volume5 µL

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon

Table 3: Predicted MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound210.1148.120
This compound210.1120.125
SIL-IS (d4)214.1152.120

Note: The fragmentation of the guanidino group often involves the neutral loss of guanidine or related fragments. The predicted product ion at m/z 148.1 corresponds to the loss of the guanidino group and a hydrogen, while m/z 120.1 likely arises from further fragmentation of the aromatic ring. The fragmentation of benzoic acid derivatives typically involves the loss of the carboxylic acid group or fragments from the ring structure.[7]

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with IS Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Injection Supernatant->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Quantify Quantification Integrate->Quantify Report Reporting Quantify->Report

Caption: Overview of the analytical workflow.

Method Validation

A full method validation should be performed according to the guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA).[3][8] The key validation parameters to be assessed are outlined below.

Validation Parameters
  • Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention times of the analyte and internal standard.

  • Linearity and Range: A calibration curve should be constructed using at least six non-zero standards, and the linearity assessed using a weighted linear regression model.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at multiple concentration levels (low, medium, and high) on different days.

  • Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked plasma with the response in a neat solution.

  • Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of the analyte in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

The logical flow of the method validation process is illustrated in the following diagram:

Validation Selectivity Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Recovery Recovery Matrix_Effect->Recovery Stability Stability Recovery->Stability Validated_Method Validated Method Stability->Validated_Method

Caption: Method validation workflow.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in human plasma by LC-MS/MS. The proposed method is designed to be robust, sensitive, and suitable for high-throughput bioanalytical applications. The combination of a simple and efficient sample preparation procedure with a selective chromatographic separation and highly specific mass spectrometric detection ensures reliable and accurate results. The outlined method validation plan provides a clear pathway for the implementation of this method in a regulated laboratory environment.

References

Application and Protocols for 4-Guanidino-2-methoxybenzoic Acid in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Screening 4-Guanidino-2-methoxybenzoic Acid

In the landscape of contemporary drug discovery, the strategic selection of screening compounds is paramount. This compound (GMBA) emerges as a compelling candidate for targeted screening campaigns, primarily due to the well-established role of its core chemical motifs in molecular recognition by a critical class of enzymes: serine proteases. The guanidino group, a protonated and highly basic moiety, acts as a potent mimic of the side chain of arginine, a canonical substrate residue for a large family of trypsin-like serine proteases. This bioisosteric relationship forms the fundamental premise for the application of GMBA in inhibitor discovery programs.

Serine proteases are implicated in a vast array of physiological and pathophysiological processes, including coagulation, fibrinolysis, inflammation, and viral entry into host cells.[1][2][3][4] Consequently, the identification of novel, selective inhibitors for these enzymes holds significant therapeutic promise. The guanidinobenzoyl scaffold, of which GMBA is a member, has been identified in numerous clinically investigated and approved drugs targeting serine proteases.[5] This historical success provides a strong rationale for the inclusion of structurally related compounds like GMBA in screening libraries.

This document serves as a comprehensive technical guide for researchers, providing the foundational knowledge and detailed experimental protocols to effectively screen this compound for its inhibitory potential against trypsin-like serine proteases.

Compound Profile: this compound

PropertyValueSource
CAS Number 173731-96-9[6][7]
Molecular Formula C9H11N3O3[8][9]
Molecular Weight 209.21 g/mol [8][9]
Appearance Light yellow to yellow powder or crystals[7]
Purity Typically ≥95%[7]
Storage Refrigerator[7]
Synonyms 4-{[amino(imino)methyl]amino}-2-methoxybenzoic acid[7]

Proposed Mechanism of Action: Competitive Inhibition of Trypsin-Like Serine Proteases

The hypothesized mechanism of action for this compound is competitive inhibition of trypsin-like serine proteases. This is predicated on the structural mimicry of the guanidino group to the arginine side chain. In trypsin-like serine proteases, the active site contains a deep S1 pocket with a negatively charged aspartate residue at its base. This aspartate residue forms a salt bridge with the positively charged side chain of arginine or lysine residues in the substrate, facilitating substrate recognition and subsequent cleavage.[5][10]

GMBA is proposed to bind to the active site of these proteases in a similar manner, with its protonated guanidino group forming a stable salt bridge with the key aspartate residue in the S1 pocket. By occupying the active site, GMBA would prevent the binding of the natural substrate, thereby competitively inhibiting the enzyme's catalytic activity. The methoxy and benzoic acid moieties of GMBA would occupy adjacent regions of the active site, and their interactions could contribute to the overall binding affinity and selectivity for different serine proteases.

G cluster_0 Serine Protease Active Site cluster_1 This compound (GMBA) S1 Pocket S1 Pocket (Aspartate) Catalytic Triad Catalytic Triad (Ser, His, Asp) Guanidino Group Guanidino Group Guanidino Group->S1 Pocket Salt Bridge Formation (Competitive Binding) Benzoic Acid Moiety Benzoic Acid Moiety Benzoic Acid Moiety->Catalytic Triad Potential Interactions Methoxy Group Methoxy Group

Caption: Proposed binding of GMBA to a serine protease active site.

Experimental Protocols

The following protocols provide a framework for the initial biochemical screening of this compound, determination of its inhibitory potency (IC50), and assessment of its cellular toxicity.

Protocol 1: In Vitro Biochemical Assay for Serine Protease Inhibition (Absorbance-Based)

This protocol describes a general method to determine the inhibitory activity of GMBA against a model trypsin-like serine protease (e.g., Trypsin) using a chromogenic substrate. The principle lies in the enzymatic cleavage of the substrate, which releases a colored product (p-nitroaniline), leading to an increase in absorbance at 405 nm.

Materials:

  • Trypsin (or other target serine protease)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) or other suitable chromogenic substrate

  • This compound (GMBA)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

  • DMSO (for compound dissolution)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Reagents:

    • Enzyme Stock Solution: Prepare a stock solution of Trypsin in assay buffer. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis over 10-15 minutes.

    • Substrate Stock Solution: Prepare a stock solution of BAPNA in DMSO.

    • GMBA Stock Solution: Prepare a high-concentration stock solution of GMBA (e.g., 10 mM) in DMSO.

    • GMBA Dilution Series: Perform serial dilutions of the GMBA stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 1000 µM to 0.1 µM).

  • Assay Setup (96-well plate):

    • Test Wells: Add 2 µL of each GMBA dilution to triplicate wells.

    • Positive Control (No Inhibition): Add 2 µL of DMSO to triplicate wells.

    • Negative Control (No Enzyme): Add 2 µL of DMSO to triplicate wells.

    • Add 178 µL of Assay Buffer to all wells except the negative control wells, to which 188 µL of Assay Buffer is added.

    • Add 10 µL of the enzyme solution to all wells except the negative control wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction and Measurement:

    • Add 10 µL of the BAPNA substrate solution to all wells to initiate the reaction.

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of GMBA by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the positive control (no inhibitor) to obtain the percent inhibition for each GMBA concentration.

    • Plot the percent inhibition against the logarithm of the GMBA concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

G Start Start Prepare Reagents Prepare Reagents (Enzyme, Substrate, GMBA) Start->Prepare Reagents Plate Setup Set up 96-well plate (GMBA dilutions, Controls) Prepare Reagents->Plate Setup Add Enzyme Add Enzyme and Pre-incubate Plate Setup->Add Enzyme Initiate Reaction Initiate Reaction with Substrate Add Enzyme->Initiate Reaction Measure Absorbance Measure Absorbance (405 nm) Kinetically Initiate Reaction->Measure Absorbance Calculate Velocity Calculate Initial Reaction Velocity Measure Absorbance->Calculate Velocity Determine Inhibition Determine % Inhibition Calculate Velocity->Determine Inhibition Plot and Fit Plot Dose-Response Curve Determine Inhibition->Plot and Fit IC50 Value Determine IC50 Value Plot and Fit->IC50 Value

Caption: Workflow for the biochemical inhibition assay.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of any potential inhibitor to distinguish between specific enzyme inhibition and general cellular toxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cell line (e.g., HEK293, or a cell line relevant to the disease context of the target protease)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (GMBA)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of GMBA in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of GMBA. Include a vehicle control (medium with the same concentration of DMSO used for the highest GMBA concentration).

    • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each GMBA concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the GMBA concentration to determine the CC50 (cytotoxic concentration 50%).

Conclusion and Future Directions

This compound represents a promising starting point for serine protease inhibitor screening campaigns. Its structural features suggest a high probability of interaction with the active sites of trypsin-like proteases. The protocols outlined in this guide provide a robust framework for the initial characterization of its inhibitory activity and cytotoxic profile.

Following initial screening, further studies would be warranted to determine the selectivity of GMBA against a panel of serine proteases. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs, could lead to the identification of more potent and selective inhibitors. Ultimately, promising compounds would need to be evaluated in more complex cell-based and in vivo models to assess their therapeutic potential.

References

Application Note: Interrogating Trypsin-Like Serine Protease Activity in Live Cells with 4-Guanidino-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Serine proteases are a large family of enzymes crucial to a multitude of physiological and pathological processes, including digestion, blood coagulation, fibrinolysis, and tumor cell invasion.[1] Dysregulation of serine protease activity is implicated in various diseases, making them attractive targets for therapeutic intervention. Trypsin-like serine proteases, which cleave peptide bonds C-terminal to arginine or lysine residues, are of particular interest in drug discovery. The active site of these proteases contains a highly conserved aspartate residue (Asp189) in the S1 pocket, which forms a salt bridge with the positively charged side chains of arginine and lysine.

This structural feature has guided the design of synthetic inhibitors that mimic these natural substrates. Compounds containing a guanidino or amidino group are known to be effective inhibitors of trypsin-like serine proteases.[2][3] The guanidino group, in particular, is isosteric and isoelectronic with the side chain of arginine, allowing it to form strong electrostatic interactions with the Asp189 residue in the S1 pocket of the target protease.[4]

4-Guanidino-2-methoxybenzoic acid is a synthetic small molecule featuring a guanidino group attached to a benzoic acid scaffold with a methoxy substitution. Based on its chemical structure, it is hypothesized to act as a competitive inhibitor of trypsin-like serine proteases. The methoxy group may influence the compound's selectivity and pharmacokinetic properties. This application note provides detailed protocols for cell-based assays to investigate the inhibitory potential of this compound on a key trypsin-like serine protease, the urokinase-type plasminogen activator (uPA), and to assess its downstream effects on cell viability.

Hypothesized Mechanism of Action

We propose that this compound acts as a competitive inhibitor of trypsin-like serine proteases. The positively charged guanidino group is predicted to bind to the S1 specificity pocket of the protease, mimicking the binding of an arginine or lysine residue. This binding is expected to block the active site and prevent the cleavage of natural substrates.

G cluster_protease Trypsin-Like Serine Protease Active Site cluster_inhibitor This compound S1_Pocket S1 Specificity Pocket (Asp189) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) Inhibition Inhibition of Proteolytic Activity Catalytic_Triad->Inhibition Guanidino_Group Guanidino Group (Positively Charged) Guanidino_Group->S1_Pocket Electrostatic Interaction Benzoic_Acid_Scaffold Benzoic Acid Scaffold (Methoxy Group) Benzoic_Acid_Scaffold->Catalytic_Triad Blocks Substrate Access

Caption: Hypothesized binding of this compound to a trypsin-like serine protease.

Primary Cell-Based Assay: Intracellular uPA Activity

Urokinase-type plasminogen activator (uPA) is a trypsin-like serine protease that plays a critical role in cancer cell invasion and metastasis by converting plasminogen to plasmin, which in turn degrades components of the extracellular matrix.[5][6] This assay measures the intracellular activity of uPA in live cells using a cell-permeable fluorogenic substrate.

Principle

A cell-permeable, non-fluorescent substrate for uPA, which contains a peptide sequence recognized by the enzyme, is introduced to the cells. Intracellular uPA cleaves the substrate, releasing a fluorescent reporter molecule. The increase in fluorescence intensity is directly proportional to the uPA activity and can be measured over time. The inhibitory effect of this compound is determined by the reduction in the rate of fluorescence generation.

Materials
  • Cell Line: Human fibrosarcoma cell line HT-1080 (known to express uPA).

  • Test Compound: this compound.

  • Positive Control Inhibitor: Urokinase Inhibitor, GGACK Dihydrochloride.[7]

  • Fluorogenic Substrate: A cell-permeable fluorogenic substrate for uPA (e.g., a substrate with the sequence GGR linked to a fluorophore like AMC or AFC).

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Assay Buffer: PBS or HBSS.

  • Instrumentation: Fluorescence microplate reader.

Experimental Workflow

G A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (this compound & Positive Control) A->B C 3. Substrate Addition (Cell-permeable fluorogenic uPA substrate) B->C D 4. Incubation C->D E 5. Fluorescence Measurement (Kinetic or Endpoint) D->E F 6. Data Analysis (IC50 determination) E->F

Caption: Workflow for the intracellular uPA activity assay.

Detailed Protocol
  • Cell Seeding:

    • Culture HT-1080 cells in T-75 flasks until they reach 80-90% confluency.

    • Trypsinize the cells, resuspend them in fresh culture medium, and perform a cell count.

    • Seed the cells in a black, clear-bottom 96-well plate at a density of 2 x 104 cells per well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • Prepare a series of dilutions of the test compound in assay buffer to achieve the desired final concentrations.

    • Prepare a stock solution of the positive control inhibitor (GGACK Dihydrochloride) and create dilutions in assay buffer.

  • Compound Treatment:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with 100 µL of pre-warmed assay buffer.

    • Add 90 µL of assay buffer to each well.

    • Add 10 µL of the diluted test compound or positive control to the respective wells. For the vehicle control, add 10 µL of the solvent used to dissolve the compound.

    • Incubate the plate at 37°C for 1 hour.

  • Substrate Addition and Measurement:

    • Prepare the cell-permeable fluorogenic uPA substrate according to the manufacturer's instructions.

    • Add 10 µL of the substrate solution to each well.

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

    • Measure the fluorescence intensity kinetically every 5 minutes for 1-2 hours, or as an endpoint reading after a defined incubation period. Use the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 350/450 nm for AFC-based substrates).[7]

Data Analysis
  • Subtract the background fluorescence (wells with cells and substrate but no compound) from all readings.

  • For kinetic assays, determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

ParameterThis compoundPositive Control (GGACK)
Concentration Range e.g., 0.1 µM - 100 µMe.g., 1 µM - 500 µM
Expected IC50 To be determinedIn the low µM range

Secondary Cell-Based Assay: Cell Viability (MTT Assay)

To assess the downstream cellular effects of uPA inhibition by this compound, a cell viability assay is performed. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

Principle

Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[2][8] These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Materials
  • Cell Line: HT-1080 cells.

  • Test Compound: this compound.

  • MTT Reagent: 5 mg/mL MTT in PBS.

  • Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.[8]

  • Instrumentation: Absorbance microplate reader.

Detailed Protocol
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 3 from the primary assay protocol, seeding the cells in a clear 96-well plate.

    • Treat the cells with various concentrations of this compound for a longer duration (e.g., 24-72 hours) to observe effects on cell viability.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT reagent to each well.[2]

    • Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized to formazan.[2]

    • After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

    • Mix thoroughly by pipetting up and down.

    • Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete solubilization of the formazan.[2]

  • Absorbance Measurement:

    • Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[2] A reference wavelength of >650 nm can be used to subtract background absorbance.

Data Analysis
  • Subtract the absorbance of the blank (medium only) from all readings.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control (100% viability).

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 (cytotoxic concentration 50) value.

ParameterThis compound
Concentration Range e.g., 0.1 µM - 100 µM
Incubation Time 24, 48, or 72 hours
Expected CC50 To be determined

Conclusion

The provided protocols offer a robust framework for researchers to investigate the potential of this compound as a trypsin-like serine protease inhibitor using cell-based assays. The primary uPA activity assay allows for the direct measurement of the compound's inhibitory effect on a specific intracellular protease. The secondary MTT assay provides valuable information on the downstream consequences of this inhibition on cell viability. Together, these assays can elucidate the mechanism of action of this compound and its potential as a lead compound in drug discovery programs targeting diseases associated with dysregulated serine protease activity.

References

Application Note & Protocols for the Purification of 4-Guanidino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Challenge of a Zwitterionic Moiety

4-Guanidino-2-methoxybenzoic acid is a key organic building block utilized in the development of various pharmaceutical agents, particularly as a scaffold in the design of enzyme inhibitors. Its structure is characterized by three critical functional groups: a highly basic guanidino group (pKa ≈ 13.5), an acidic carboxylic acid group (pKa ≈ 4.0-4.5), and a methoxy ether group on the aromatic ring.

The concurrent presence of a strong base and an acid within the same molecule confers a distinct amphoteric and zwitterionic character. At or near neutral pH, the molecule exists predominantly as an internal salt, with a protonated guanidinium cation and a deprotonated carboxylate anion. This zwitterionic nature governs its physical properties, such as high polarity, and presents unique challenges and opportunities for its purification. Standard purification techniques must be adapted to account for the molecule's charge state, which is highly dependent on pH.

This guide provides a comprehensive overview of robust, validated purification strategies for this compound, progressing from bulk purification of crude material to high-purity polishing for demanding research and development applications. We will explore the mechanistic basis for each technique, providing detailed, step-by-step protocols that researchers, scientists, and drug development professionals can readily implement.

Understanding the Impurity Profile

Effective purification begins with anticipating the likely impurities. A common synthetic route to this compound involves the guanidinylation of a 4-amino-2-methoxybenzoic acid precursor. This context allows us to predict a specific profile of potential contaminants.

Impurity Class Specific Examples Rationale Key Removal Strategy
Unreacted Starting Material 4-Amino-2-methoxybenzoic acidIncomplete reaction conversion.Acid-Base Extraction, Chromatography
Reagent-Derived Byproducts Pyrazole, S-methylisothioureaDependent on the guanidinylating agent used (e.g., N,N′-Di-Boc-1H-pyrazole-1-carboxamidine).Organic washes, Chromatography
Side-Reaction Products Dimerized or oligomerized speciesPotential side reactions under synthesis conditions.Recrystallization, Chromatography
Inorganic Salts NaCl, Na₂SO₄Introduced during reaction work-up or as byproducts.Recrystallization, Desalting

A Multi-Tiered Purification Workflow

A single purification method is rarely sufficient to achieve high purity for a complex molecule like this compound. We advocate for a logical, multi-step workflow that efficiently removes distinct classes of impurities at each stage. This approach maximizes both purity and yield.

G crude Crude Reaction Mixture (Target, Impurities, Salts) abe Protocol 1: Acid-Base Extraction crude->abe Bulk Impurity Removal recryst Protocol 2: Recrystallization abe->recryst Removal of Salts & Soluble Impurities chrom Protocol 3: Chromatographic Polishing recryst->chrom High-Purity Separation pure Pure Product (>98%) (Characterization: NMR, MS, MP) chrom->pure

Figure 1: A strategic workflow for purifying this compound.

Protocol 1: Acid-Base Extraction for Bulk Purification

Principle: This technique is the cornerstone for purifying this compound, as it directly leverages its amphoteric nature. By carefully manipulating the pH of an aqueous solution, we can control the molecule's charge and, therefore, its solubility. The goal is to adjust the pH to the molecule's isoelectric point (pI)—the pH at which its net charge is zero. At the pI, the zwitterion's solubility in water is at its minimum, causing it to selectively precipitate while more acidic, more basic, or neutral impurities remain in solution[1][2][3].

Experimental Protocol:

  • Dissolution: Weigh the crude solid and dissolve it in a 1 M aqueous solution of sodium hydroxide (NaOH), using approximately 10-20 mL per gram of crude material. Stir until all solids are dissolved. At this high pH (>12), both the carboxylic acid and the guanidinium proton are deprotonated, forming a highly water-soluble salt.

  • Removal of Neutral/Basic Impurities: Transfer the basic aqueous solution to a separatory funnel. Extract the solution twice with an equal volume of an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) to remove non-polar, neutral, or weakly basic impurities[4]. Discard the organic layers.

  • Precipitation at the Isoelectric Point: Cool the remaining aqueous layer in an ice bath. While stirring vigorously, slowly add a 3 M aqueous solution of hydrochloric acid (HCl) dropwise. Monitor the pH of the solution using a pH meter or pH paper. A precipitate will begin to form. Continue adding acid until the rate of precipitation is maximal. This typically occurs in a pH range of 6.5-7.5. Avoid adding excess acid, which would re-dissolve the product by protonating the carboxylate group.

  • Isolation: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with three portions of cold deionized water to remove inorganic salts, followed by one portion of cold ethanol or acetone to aid in drying.

  • Drying: Dry the purified white to light-yellow solid under high vacuum to a constant weight. Assess purity via TLC or ¹H NMR.

G cluster_0 Step 1: High pH (Dissolution) cluster_1 Step 2: Neutral pH (Precipitation) A_aq Aqueous Layer (pH > 12) Target Anion (Soluble) Basic Impurities (Soluble) A_org Organic Layer (DCM) Neutral Impurities (Soluble) B_aq Aqueous Layer (pH ≈ 7) Acidic/Basic Impurities (Soluble) Inorganic Salts (Soluble) B_solid Precipitate Target Zwitterion (Insoluble) start Crude Mixture in Separatory Funnel cluster_0 cluster_0 start->cluster_0 Add NaOH (aq) + DCM (org) cluster_1 cluster_1 cluster_0->cluster_1 Separate Layers, Adjust Aqueous pH to pI

Figure 2: Workflow for acid-base extraction and precipitation.

Protocol 2: Recrystallization for Purity Enhancement

Principle: Recrystallization refines purity based on the differential solubility of the target compound and its impurities in a specific solvent system at varying temperatures[5]. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures. For zwitterionic compounds, which can have limited solubility in common organic solvents, mixed-solvent systems are often required[1][6]. A water/alcohol system is an excellent starting point.

Solvent System Selection:

Solvent/System Boiling Point (°C) Properties Suitability Assessment
Water 100Highly polar, protic.Good, but solubility may be low even when hot. Excellent for removing salts.
Ethanol 78Polar, protic.Good solubility, especially when hot.
Methanol 65Highly polar, protic.May be too good a solvent, leading to poor recovery.
Water/Ethanol VariableTunable polarity.Highly Recommended. Allows for fine-tuning of solubility to maximize recovery and purity.
Water/Isopropanol VariableTunable polarity.Good alternative to water/ethanol.

Experimental Protocol:

  • Solvent Screening (Small Scale): Place ~50 mg of the material from Protocol 1 into a test tube. Add the chosen solvent (e.g., a 3:1 water:ethanol mixture) dropwise while heating until the solid just dissolves. Allow to cool to room temperature and then in an ice bath. The formation of a healthy crystalline precipitate indicates a suitable system.

  • Dissolution: Place the bulk material in an Erlenmeyer flask with a stir bar. Add the chosen solvent system in portions while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% by weight)[7]. Re-heat to boiling for 5 minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are visible, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the ice-cold solvent system, and dry under high vacuum. The resulting crystals should be visibly more defined and potentially lighter in color.

Protocol 3: Chromatographic Methods for High-Purity Polishing

For applications requiring >98% purity, chromatographic separation is necessary. Both ion-exchange and reversed-phase chromatography are powerful options.

A. Ion-Exchange Chromatography (IEX)

Principle: IEX separates molecules based on their net charge by utilizing a stationary phase containing covalently bound charged functional groups[8]. Given the amphoteric nature of this compound, both cation and anion exchange are viable. Cation exchange is often more robust as it operates at a low pH where the guanidinium group is definitively protonated.

Experimental Protocol (Strong Cation Exchange):

  • Resin Selection and Preparation: Choose a strong cation exchange (SCX) resin (e.g., Dowex 50WX8 or similar). Prepare a column and equilibrate it with at least 5 column volumes of a low-pH buffer (e.g., 50 mM formic acid in water, pH ≈ 2.5).

  • Sample Loading: Dissolve the semi-pure compound in the equilibration buffer. At this pH, the guanidinium group is positively charged (R-NH-C(NH₂)²⁺), and the carboxylic acid is neutral (R-COOH), resulting in a net positive charge. Apply the sample solution to the top of the column.

  • Washing: Wash the column with 3-5 column volumes of the equilibration buffer. This will elute any neutral or anionic impurities that did not bind to the resin.

  • Elution: Elute the bound product from the resin. This can be achieved in two ways:

    • pH Gradient: Gradually increase the pH of the mobile phase using a buffer such as aqueous ammonia or ammonium bicarbonate. As the pH increases, the carboxylic acid will deprotonate, reducing the net positive charge and eventually leading to elution.

    • Salt Gradient: Elute with a linear gradient of salt (e.g., 0-1.0 M NaCl) in the equilibration buffer. The salt counter-ions compete with the product for binding sites on the resin, causing its elution.

  • Fraction Analysis and Desalting: Collect fractions and analyze them by TLC or HPLC. Pool the pure fractions. If a salt gradient was used, the product must be desalted, typically by reversed-phase chromatography or precipitation by adjusting the pH to the pI as described in Protocol 1.

G cluster_0 IEX Column (SCX Resin) resin Resin-SO₃⁻ wash Wash (pH 2.5) Neutral Impurities Elute resin->wash elute Elute (Salt or pH Gradient) Pure Target Elutes resin->elute load Load Sample (pH 2.5) Target is Cationic load->resin Binds

Figure 3: Principle of cation exchange chromatography for purification.

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle: RP-HPLC separates molecules based on their hydrophobicity[9][10]. The stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar. Although this compound is highly polar, it can be retained and purified effectively by using a highly aqueous mobile phase and an acidic modifier like trifluoroacetic acid (TFA) or formic acid. The acid serves to protonate the carboxylate, neutralizing its charge and preventing poor peak shape.

Experimental Protocol (Preparative HPLC):

  • Column: A preparative C18 column (e.g., 20 x 250 mm, 5-10 µm particle size) is suitable.

  • Mobile Phase Preparation:

    • Solvent A: Deionized water + 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)

  • Method Development (Analytical Scale): First, develop a separation method on an analytical C18 column to determine the optimal gradient. A typical starting gradient might be 5-30% Solvent B over 20 minutes.

  • Preparative Run:

    • Dissolve the sample in a small amount of Solvent A, filtering it if necessary.

    • Inject the sample onto the equilibrated preparative column.

    • Run the scaled-up gradient method.

  • Fraction Collection: Collect fractions corresponding to the main product peak using a fraction collector triggered by UV absorbance (e.g., at 254 nm).

  • Product Recovery: Combine the pure fractions. Remove the acetonitrile by rotary evaporation. The remaining aqueous solution contains the product as its TFA salt. Lyophilize (freeze-dry) the solution to obtain the final product as a fluffy solid.

Summary and Method Selection Guide

Technique Primary Application Achievable Purity Scale Cost / Complexity
Acid-Base Extraction Bulk purification from crude85-95%Grams to KilogramsLow / Low
Recrystallization Purity upgrade, salt removal95-98%Grams to KilogramsLow / Low
Ion-Exchange Chrom. High-purity separation>98%Milligrams to GramsMedium / Medium
RP-HPLC Highest purity, polishing>99%Micrograms to GramsHigh / High

References

Application Notes and Protocols for Developing a Screening Assay for Novel Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Protease Inhibitors and the Need for Robust Screening Assays

Proteases, a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds, are fundamental to countless physiological processes, ranging from digestion and blood clotting to cell signaling and apoptosis.[1][2] Their dysregulation is a hallmark of numerous pathologies, including cancer, infectious diseases, and inflammatory disorders, making them a prime target for therapeutic intervention.[1] The development of specific and potent protease inhibitors has been a cornerstone of modern drug discovery, with notable successes in treating diseases like HIV/AIDS.[1][3]

High-throughput screening (HTS) is an essential methodology in the quest for novel protease inhibitors, enabling the rapid evaluation of large compound libraries.[4] The success of any HTS campaign hinges on the quality and reliability of the screening assay. A well-designed assay provides a robust and sensitive platform to identify true positive "hits" while minimizing false positives and negatives.[5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical steps involved in developing a robust and reliable screening assay for the discovery of novel protease inhibitors.

I. Foundational Principles: Selecting the Right Assay Format

The choice of assay format is a critical first step and depends on several factors, including the nature of the protease, the availability of suitable substrates, required sensitivity, and compatibility with HTS automation.[6] The most common formats are based on the detection of protease activity through changes in absorbance, fluorescence, or luminescence.[6][7]

A. Absorbance-Based Assays

Colorimetric assays represent a traditional and cost-effective method for measuring protease activity.[8] These assays typically utilize a chromogenic substrate, a peptide sequence recognized by the protease, linked to a chromophore. Upon cleavage of the peptide bond, the chromophore is released, resulting in a measurable change in absorbance.[9]

A common example involves the use of p-nitroaniline (pNA)-conjugated substrates. The release of free pNA upon substrate hydrolysis leads to an increase in absorbance at 405 nm.[9] Another approach uses casein as a substrate, where the digestion of casein by the protease liberates tyrosine-containing peptides. These peptides can then be quantified using the Folin-Ciocalteu reagent, which produces a blue color with an absorbance maximum around 660-750 nm.[2][10]

While simple and inexpensive, absorbance-based assays can suffer from lower sensitivity and interference from colored compounds in the screening library.[11]

B. Fluorescence-Based Assays

Fluorescence-based assays offer significantly higher sensitivity compared to their absorbance-based counterparts, making them highly suitable for HTS.[6]

  • Fluorescence Resonance Energy Transfer (FRET) Assays: FRET is a widely used principle for designing protease assays.[7][12][13] A FRET substrate consists of a peptide sequence containing a cleavage site for the target protease, flanked by a fluorescent donor and a quencher molecule.[7][12] In the intact substrate, the close proximity of the donor and quencher results in the quenching of the donor's fluorescence. Upon proteolytic cleavage, the donor and quencher are separated, leading to an increase in fluorescence intensity.[7][12] This "turn-on" signal provides a direct measure of protease activity.

  • Fluorescence Polarization (FP) Assays: FP-based assays are another homogeneous format suitable for HTS.[6] In this method, a large, fluorescently labeled substrate (e.g., a protein or a long peptide) is used. Due to its slow rotation in solution, the large substrate emits highly polarized light when excited with polarized light. Upon cleavage by a protease, the resulting smaller, fluorescent fragments rotate more rapidly, leading to a decrease in fluorescence polarization.[6]

C. Luminescence-Based Assays

Luminescent assays are renowned for their exceptional sensitivity and broad dynamic range, often surpassing fluorescent methods.[14][15] These assays typically employ a substrate in which a peptide sequence is linked to a luciferin derivative ("pro-luciferin").[15] Cleavage of the peptide by the target protease releases aminoluciferin, which then serves as a substrate for luciferase in a coupled reaction, generating a stable luminescent signal that is directly proportional to protease activity.[14][15][16] This "glow" luminescence format minimizes background signals and is less susceptible to interference from fluorescent compounds.[14][15]

II. Assay Development Workflow: A Step-by-Step Guide

A systematic approach to assay development is crucial for establishing a robust and reliable screening platform. The following workflow outlines the key stages, from initial reagent selection to final assay validation.

Assay_Development_Workflow cluster_0 Phase 1: Assay Design & Optimization cluster_1 Phase 2: Assay Validation cluster_2 Phase 3: High-Throughput Screening A Reagent Selection (Enzyme, Substrate, Buffer) B Enzyme & Substrate Titration A->B C Determination of Kinetic Parameters (Km, Vmax) B->C D Optimization of Assay Conditions (pH, Temperature, Incubation Time) C->D E Assay Robustness (Z'-factor) D->E F DMSO Tolerance E->F G Inhibitor Characterization (IC50) F->G H Primary Screen G->H I Hit Confirmation H->I J Dose-Response & Potency Determination I->J

Caption: A streamlined workflow for the development and validation of a protease inhibitor screening assay.

III. Detailed Protocols and Methodologies

This section provides detailed, step-by-step protocols for the key experiments outlined in the assay development workflow.

Protocol 1: Determination of Optimal Enzyme and Substrate Concentrations

Objective: To determine the optimal concentrations of enzyme and substrate that yield a robust and linear assay signal.

Materials:

  • Purified protease of interest

  • Selected substrate (e.g., FRET peptide, luminogenic substrate)

  • Assay buffer (optimized for the target protease)

  • Microplate reader (fluorescence or luminescence)

  • 96- or 384-well assay plates

Procedure:

  • Enzyme Titration:

    • Prepare a series of two-fold serial dilutions of the protease in assay buffer.

    • Add a fixed, excess concentration of the substrate to each well.

    • Incubate the plate at the desired temperature for a set period.

    • Measure the signal (fluorescence or luminescence) at regular intervals.

    • Plot the initial reaction velocity (rate of signal change) against the enzyme concentration.

    • Select an enzyme concentration that falls within the linear range of the curve and provides a strong signal-to-background ratio.

  • Substrate Titration (Michaelis-Menten Kinetics):

    • Using the optimal enzyme concentration determined above, prepare a series of two-fold serial dilutions of the substrate in assay buffer.

    • Add the fixed concentration of the enzyme to each well.

    • Incubate the plate and measure the signal at regular intervals to determine the initial reaction velocity for each substrate concentration.

    • Plot the initial velocity (V) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and the maximum velocity (Vmax).[17][18] The Km represents the substrate concentration at which the reaction rate is half of Vmax.[17] For inhibitor screening, it is often desirable to use a substrate concentration at or near the Km value to ensure sensitivity to competitive inhibitors.[17]

Protocol 2: Assay Validation and Z'-Factor Determination

Objective: To assess the quality and robustness of the assay for HTS by calculating the Z'-factor.[5][19]

Materials:

  • Optimal concentrations of enzyme and substrate

  • A known, potent inhibitor of the protease (positive control)

  • Assay buffer

  • DMSO (vehicle for compound library)

  • Microplate reader

  • 384-well assay plates

Procedure:

  • Plate Layout: Designate a sufficient number of wells for positive and negative controls (typically 16-32 wells each).

    • Negative Controls (Maximum Signal): Wells containing enzyme, substrate, and DMSO (vehicle control).

    • Positive Controls (Minimum Signal): Wells containing enzyme, substrate, DMSO, and a saturating concentration of the known inhibitor.

  • Assay Execution:

    • Dispense the assay components into the designated wells according to the plate layout.

    • Incubate the plate under optimized conditions.

    • Measure the final signal in all wells.

  • Z'-Factor Calculation:

    • Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) controls.

    • Calculate the Z'-factor using the following formula:[20][21] Z' = 1 - (3σp + 3σn) / |μp - μn|

    • Interpretation of Z'-Factor Values: [19][20]

      • Z' > 0.5: An excellent assay, highly suitable for HTS.

      • 0 < Z' ≤ 0.5: A marginal assay, may require further optimization.

      • Z' < 0: A poor assay, not suitable for screening.

Z'-Factor ValueAssay QualitySuitability for HTS
> 0.5ExcellentHighly Suitable
0 - 0.5MarginalMay require optimization
< 0PoorNot Suitable
Table 1: Interpretation of Z'-Factor Values for HTS Assay Quality. [19][20]
Protocol 3: IC50 Determination for Hit Compounds

Objective: To determine the potency of inhibitory compounds by calculating their half-maximal inhibitory concentration (IC50).[22][23]

Materials:

  • Confirmed hit compounds from the primary screen

  • Optimal concentrations of enzyme and substrate

  • Assay buffer

  • Microplate reader

  • 96- or 384-well assay plates

Procedure:

  • Compound Dilution Series: Prepare a series of serial dilutions (e.g., 10-point, 3-fold dilutions) of the hit compound in DMSO.

  • Assay Setup:

    • Add the enzyme and assay buffer to the wells.

    • Add the diluted compound solutions to the appropriate wells. Include vehicle-only (DMSO) controls for 0% inhibition and a known inhibitor for 100% inhibition.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) to allow for binding.

    • Initiate the reaction by adding the substrate.

  • Data Acquisition and Analysis:

    • Incubate the plate and measure the reaction rate.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.[18][23]

IC50_Curve n1 n2 n1->n2 n3 n2->n3 n4 n3->n4 n5 n4->n5 n6 n5->n6 n7 n6->n7 xlabel Log [Inhibitor] ylabel % Inhibition ic50_label IC50 y50 y50 p_ic50 p_ic50 y50->p_ic50 50% x_ic50 x_ic50 p_ic50->x_ic50

Caption: A representative dose-response curve for determining the IC50 of a protease inhibitor.

IV. Troubleshooting Common Issues

Even with careful planning, challenges can arise during assay development. This section addresses some common problems and their potential solutions.

ProblemPossible Cause(s)Suggested Solution(s)
Low Signal-to-Background Ratio - Suboptimal enzyme or substrate concentration.- Inactive enzyme or degraded substrate.- Inappropriate buffer conditions (pH, ionic strength).- Re-optimize enzyme and substrate concentrations.- Verify the activity of the enzyme and the integrity of the substrate.- Test a range of buffer conditions to find the optimal pH and salt concentration.[11]
High Well-to-Well Variability - Inaccurate pipetting.- Incomplete mixing of reagents.- Edge effects in the microplate.- Use calibrated pipettes and practice proper pipetting technique.- Ensure thorough mixing of all reagents before and after dispensing.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.
False Positives/Negatives in HTS - Compound interference (e.g., autofluorescence, light scattering).- Non-specific inhibition (e.g., compound aggregation).- Assay instability over time.- Perform counter-screens to identify interfering compounds.- Include detergents (e.g., Triton X-100) in the assay buffer to mitigate aggregation.- Monitor assay performance over the course of the screen to ensure stability.
Non-linear Standard Curve - Incorrect dilution of standards.- Instrument detector saturation.- Carefully prepare fresh standard dilutions.- Adjust the gain setting on the plate reader to avoid saturation.[11]

Table 2: Troubleshooting Guide for Protease Screening Assays.

V. Conclusion

The development of a robust and reliable screening assay is a critical first step in the discovery of novel protease inhibitors. By carefully selecting the appropriate assay format, systematically optimizing assay conditions, and rigorously validating assay performance, researchers can establish a high-quality screening platform. The protocols and guidelines presented in this application note provide a comprehensive framework to guide scientists through this process, ultimately accelerating the identification of promising new therapeutic agents.

VI. References

  • A bioluminescent assay for the sensitive detection of proteases. PubMed. --INVALID-LINK--

  • Highly Adaptable and Sensitive Protease Assay Based on Fluorescence Resonance Energy Transfer. ACS Publications. --INVALID-LINK--

  • Activity based fingerprinting of proteases using FRET peptides. PubMed. --INVALID-LINK--

  • Z-Factor Calculator. PunnettSquare Tools. --INVALID-LINK--

  • Luminescence Based Assay for Proteasome Activity in Tissue Extracts. Promega. --INVALID-LINK--

  • A protease assay for two-photon crosscorrelation and FRET analysis based solely on fluorescent proteins. PNAS. --INVALID-LINK--

  • Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. MDPI. --INVALID-LINK--

  • A Bioluminescent Assay for the Sensitive Detection of Proteases. Taylor & Francis Online. --INVALID-LINK--

  • Recent developments in protease activity assays and sensors. RSC Publishing. --INVALID-LINK--

  • Recent developments in protease activity assays and sensors. Analyst. --INVALID-LINK--

  • Protease Assay Kits. Biocompare. --INVALID-LINK--

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. --INVALID-LINK--

  • Z-factors. BIT 479/579 High-throughput Discovery. --INVALID-LINK--

  • On HTS: Z-factor. HTS Resources. --INVALID-LINK--

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Oxford Academic. --INVALID-LINK--

  • Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir. PMC - NIH. --INVALID-LINK--

  • Protease Kinetics. Worthington Biochemical Corporation. --INVALID-LINK--

  • Development of a Novel Screen for Protease Inhibitors. PMC - NIH. --INVALID-LINK--

  • Protease Assays. Assay Guidance Manual - NCBI. --INVALID-LINK--

  • Protease & Protease Inhibitor Systems. G-Biosciences. --INVALID-LINK--

  • Protease Substrate-Independent Universal Assay for Monitoring Digestion of Native Unmodified Proteins. MDPI. --INVALID-LINK--

  • Protease Assay Service. Creative BioMart. --INVALID-LINK--

  • General Principles for the Assay of Proteases with Chromogenic Substrates. Chromogenix. --INVALID-LINK--

  • Protein Assays and Quantitation Support—Troubleshooting. Thermo Fisher Scientific. --INVALID-LINK--

  • Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. MDPI. --INVALID-LINK--

  • protease assay kit. ProFoldin. --INVALID-LINK--

  • Using Protease Assays for Accurate Protease Detection. G-Biosciences. --INVALID-LINK--

  • Sigma's Non-specific Protease Activity Assay - Casein as a Substrate. JoVE. --INVALID-LINK--

  • Assay Procedure for Protease. Sigma-Aldrich. --INVALID-LINK--

  • Steady-state enzyme kinetics. The Biochemist - Portland Press. --INVALID-LINK--

  • Kinetic Characterization and Inhibitor Screening for the Proteases Leading to Identification of Drugs against SARS-CoV-2. PMC - NIH. --INVALID-LINK--

  • Universal Access to Protease Chemiluminescent Probes through Solid-Phase Synthesis. ACS Publications. --INVALID-LINK--

  • What are the main techniques used in protease inhibitor screening? DIFF Biotech. --INVALID-LINK--

  • Reassessing enzyme kinetics: Considering protease-as-substrate interactions in proteolytic networks. PNAS. --INVALID-LINK--

  • Determination of IC50 values of trypsin- and chymotrypsin-inhibitory activities. ResearchGate. --INVALID-LINK--

  • Protease and Phosphatase Inhibitors. Thermo Fisher Scientific. --INVALID-LINK--

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. --INVALID-LINK--

  • Methods to measure the kinetics of protease inhibition by serpins. PubMed. --INVALID-LINK--

  • Troubleshooting of Cleavage Methods. Sigma-Aldrich. --INVALID-LINK--

  • Normalized IC50 (ratio of inhibitor to protease concentration achieving 50% inhibition). Semantic Scholar. [https://www.semanticscholar.org/paper/Normalized-IC50-(ratio-of-inhibitor-to-protease-a-Shams-A-et-al./9a764722253308a3819d20c58e072b226e6d5453](--INVALID-LINK--

  • What is the best and most simple protease enzyme assay protocol? ResearchGate. --INVALID-LINK--

  • IC50 Determination. edX. --INVALID-LINK--

  • TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. Abcam. --INVALID-LINK--

References

Troubleshooting & Optimization

Technical Support Center: 4-Guanidino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Guanidino-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure your experiments proceed smoothly and efficiently.

Understanding the Challenge: The Zwitterionic Nature of this compound

This compound possesses both a highly basic guanidino group and an acidic carboxylic acid group. This dual functionality means the molecule can exist as a zwitterion, carrying both a positive and a negative charge on the same molecule. The solubility of zwitterionic compounds is often minimal at their isoelectric point (pI) and can be significantly increased by adjusting the pH away from the pI.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or neutral buffer solutions?

At neutral pH, this compound likely exists as a zwitterion with limited solubility. In this state, strong intermolecular electrostatic interactions can lead to the formation of a stable crystal lattice, which is difficult for the solvent to break down.

Q2: What is the best solvent for dissolving this compound?

The optimal solvent depends on the desired final concentration and the requirements of your experiment. For aqueous solutions, pH adjustment is crucial. The compound's hydrochloride salt form is noted to have enhanced aqueous solubility.[2][3] For organic solvents, polar aprotic solvents like DMSO or DMF are often good starting points for compounds with high polarity. However, complete solubility might still be challenging without the use of co-solvents or pH adjustment in aqueous-organic mixtures.

Q3: How can I prepare a stock solution of this compound?

To prepare a stock solution, particularly at a high concentration, it is recommended to use a pH-adjusted aqueous buffer or a polar aprotic solvent. A detailed protocol for preparing a stock solution by pH adjustment is provided in the Troubleshooting Guide section.

Q4: I've noticed precipitation when I dilute my stock solution into my experimental buffer. What is happening?

This is a common issue when a stock solution prepared in a solubilizing solvent (e.g., DMSO or a high/low pH buffer) is diluted into a buffer with a different pH or lower solvent strength. The change in the solution environment can cause the compound to crash out of solution. To avoid this, it is advisable to test the solubility of the compound in the final experimental buffer at the desired concentration.

Troubleshooting Guide: Enhancing Solubility

This section provides detailed protocols to address the solubility issues of this compound.

Issue 1: Poor Solubility in Aqueous Buffers

Cause: The pH of the buffer is likely near the isoelectric point (pI) of the compound, minimizing its solubility.

Solution: Adjust the pH of the aqueous buffer.

  • For acidic conditions: The carboxylic acid group will be protonated (neutral), and the guanidino group will be protonated (positive charge). This will result in a net positive charge, increasing solubility.

  • For basic conditions: The carboxylic acid group will be deprotonated (negative charge), and the guanidino group will be deprotonated (neutral). This will result in a net negative charge, also increasing solubility.

Workflow for pH-Dependent Solubility Testing:

Caption: Workflow for determining pH-dependent solubility.

Experimental Protocol: pH Adjustment for Solubilization

  • Prepare a slurry: Add a known amount of this compound to your desired aqueous buffer.

  • Titrate with acid or base: While stirring, slowly add small aliquots of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the slurry.

  • Monitor for dissolution: Continue adding the acid or base until the compound is fully dissolved.

  • Record the final pH: Measure and record the pH at which the compound is fully solubilized.

  • Adjust to final volume: Add buffer to reach the final desired concentration and volume.

Issue 2: Difficulty in Preparing a Concentrated Stock Solution

Cause: The intrinsic solubility of the compound in common solvents might be low.

Solution: Utilize co-solvents or prepare a salt form in situ.

Data Presentation: Common Solvents for Initial Solubility Screening

Solvent ClassExamplesExpected Solubility of Polar/Zwitterionic Compounds
Polar Protic Water, Ethanol, MethanolHighly pH-dependent in water; moderate in alcohols.[4][5]
Polar Aprotic DMSO, DMF, AcetonitrileOften a good starting point for polar compounds.[3]
Non-Polar Toluene, HexaneVery low solubility expected.

Experimental Protocol: Co-solvent System

  • Initial Dissolution: Dissolve the this compound in a minimal amount of a water-miscible organic solvent in which it is soluble (e.g., DMSO, ethanol).

  • Titration with Aqueous Buffer: Slowly add your desired aqueous buffer to the organic solution while vortexing.

  • Observe for Precipitation: If precipitation occurs, you have exceeded the solubility limit in that co-solvent mixture. Adjust the ratio of the organic solvent to the aqueous buffer.

Workflow for Co-solvent Solubility Testing:

CoSolventWorkflow A Dissolve compound in a strong organic solvent (e.g., DMSO) B Prepare dilutions with aqueous buffer (e.g., 10%, 20%, 50% DMSO) A->B C Incubate and observe for precipitation B->C D Identify highest aqueous content without precipitation C->D

Caption: Workflow for optimizing a co-solvent system.

In-Depth Scientific Insights

The solubility challenges with this compound are a classic example of how the physicochemical properties of a molecule dictate its behavior in solution. The guanidinium group is a strong base due to the resonance stabilization of its protonated form. The carboxylic acid is a typical weak acid. The interplay between these two groups leads to the zwitterionic character and the pronounced pH-dependent solubility.

The general strategies for enhancing the solubility of poorly water-soluble drugs, such as pH adjustment and the use of co-solvents, are directly applicable here.[6][7][8] By understanding the underlying chemical principles, researchers can rationally design formulation strategies to overcome these challenges. The formation of a salt, such as a hydrochloride salt, can significantly improve solubility by preventing the formation of the less soluble zwitterionic form in the solid state and by ensuring the molecule is in a charged state when dissolved.[7]

References

Technical Support Center: Synthesis of 4-Guanidino-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Guanidino-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, enhance yield, and troubleshoot common experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction: The Synthetic Challenge

The synthesis of this compound is a critical step in the development of various pharmaceutical agents. The primary route involves the guanylation of 4-amino-2-methoxybenzoic acid. While seemingly straightforward, this reaction is nuanced. The presence of three functional groups—the amino, methoxy, and carboxylic acid moieties—on the benzene ring presents unique challenges. The electron-donating methoxy group can influence the reactivity of the aromatic ring, while the carboxylic acid and the newly formed guanidinium group can complicate product isolation and purification due to their ionization states.

This guide provides a systematic approach to overcoming these challenges, focusing on the direct guanylation of 4-amino-2-methoxybenzoic acid with cyanamide under acidic conditions. This method is analogous to the well-established synthesis of 4-guanidinobenzoic acid.[1][2][3]

Visualizing the Synthesis Workflow

To provide a clear overview of the process, the following diagram illustrates the key stages of the synthesis, from starting material preparation to final product isolation.

SynthesisWorkflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Guanylation Reaction cluster_workup Phase 3: Isolation & Purification A High-Purity 4-Amino-2-methoxybenzoic acid C Reaction Setup: Mixing of Reactants A->C B Reagent Preparation: Cyanamide & HCl B->C D Heating & Reflux C->D E Reaction Monitoring (TLC) D->E F Cooling & Precipitation E->F Reaction Complete G Filtration & Washing F->G H Recrystallization G->H I Drying & Characterization H->I

Caption: Workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors, from the quality of your starting materials to the reaction conditions. Let's break down the potential culprits and their solutions.

Root Cause Analysis and Corrective Actions:

Potential Cause Explanation Recommended Action
Poor Quality Starting Material The purity of 4-amino-2-methoxybenzoic acid is paramount. Impurities can interfere with the reaction.[4]Ensure the starting material is of high purity (>97%). If necessary, recrystallize the 4-amino-2-methoxybenzoic acid before use.
Insufficient Acid Catalyst The reaction requires a strong acidic environment to protonate the cyanamide, making it more electrophilic and susceptible to nucleophilic attack by the amino group.Use a sufficient concentration of hydrochloric acid. A mixture of concentrated HCl and water is typically effective.[1][2]
Inadequate Reaction Temperature or Time The guanylation reaction often requires heating to proceed at a reasonable rate. Insufficient heat or a shortened reaction time will result in incomplete conversion.The reaction mixture should be heated to reflux (around 100°C) for a sufficient duration, typically 6 hours or more.[1][2] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
Decomposition of Cyanamide Cyanamide can be unstable and may decompose over time, especially if not stored properly.Use fresh, high-quality cyanamide. Store it in a cool, dry place.

Experimental Protocol: Optimizing Reaction Conditions

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, create a suspension of 4-amino-2-methoxybenzoic acid (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Addition of Cyanamide: At room temperature, add cyanamide (approximately 2.3 equivalents) to the stirred suspension.[1][2]

  • Heating and Monitoring: Heat the mixture to reflux (100°C) and maintain this temperature for at least 6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature to allow the product to precipitate.

Issue 2: Presence of Significant Impurities in the Final Product

Q: My final product shows multiple spots on the TLC plate, and the NMR spectrum is complex. What are the potential side reactions, and how can I minimize them?

A: The formation of impurities is often due to side reactions or incomplete reaction. Understanding the potential side products is key to devising a strategy for their prevention and removal.

Troubleshooting Impurity Formation:

ImpurityFormation cluster_impurities Potential Impurities main 4-Amino-2-methoxybenzoic acid + Cyanamide product This compound (Desired Product) main->product Main Reaction unreacted Unreacted Starting Material main->unreacted Incomplete Reaction dimer Dimerized Byproducts main->dimer Side Reaction other Other Side Products main->other Side Reaction

Caption: Potential reaction pathways leading to impurities.

Common Side Reactions and Mitigation Strategies:

  • Unreacted Starting Material: This is the most common "impurity."

    • Cause: Insufficient reaction time, temperature, or a suboptimal ratio of reagents.

    • Solution: Ensure the reaction goes to completion by monitoring with TLC. Consider increasing the reaction time or the amount of cyanamide.

  • Formation of Dimerized Byproducts: Cyanamide can dimerize to form dicyandiamide, especially under basic or neutral conditions.[5] While the reaction is acidic, localized pH changes could promote this. Dicyandiamide can then react to form other impurities.

    • Cause: Improper pH control.

    • Solution: Maintain a strongly acidic environment throughout the reaction.

  • Reaction with the Carboxylic Acid Group: While less likely under these conditions, there is a theoretical possibility of side reactions involving the carboxylic acid. However, the amino group is a much stronger nucleophile.

    • Cause: The presence of a competing nucleophilic center.

    • Solution: The reaction conditions favoring guanylation of the amine are generally sufficient to prevent significant side reactions at the carboxylic acid. If this is suspected, a protecting group strategy for the carboxylic acid could be employed, though this adds complexity to the synthesis.[6][7]

Purification Protocol: Recrystallization

  • Dissolution: After initial filtration and washing of the crude product, dissolve it in a minimal amount of hot water or a water/ethanol mixture.

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filtration: Hot-filter the solution to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the carboxylic acid group of 4-amino-2-methoxybenzoic acid before guanylation?

A1: Based on analogous syntheses of guanidinobenzoic acids, protection of the carboxylic acid group is generally not required when using the cyanamide/HCl method.[1][2] The amino group is significantly more nucleophilic under these conditions, leading to selective guanylation. However, if you are using other guanylating agents, especially those requiring basic conditions, protection of the carboxylic acid as an ester may be necessary to prevent unwanted side reactions.[6][7]

Q2: How does the 2-methoxy group affect the reaction compared to the synthesis of 4-guanidinobenzoic acid?

A2: The 2-methoxy group is an electron-donating group, which increases the electron density of the benzene ring and can enhance the nucleophilicity of the 4-amino group. This could potentially lead to a faster reaction rate compared to the synthesis of 4-guanidinobenzoic acid. However, it could also influence the formation of side products, so careful monitoring of the reaction is crucial.

Q3: What is the best way to monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and methanol) to achieve good separation between the starting material and the product. The disappearance of the starting material spot is a good indicator of reaction completion.

Q4: How should the final product, this compound, be stored?

A4: The product should be stored in a cool, dry place, away from moisture. Given its functional groups, it may be hygroscopic. Storing it in a desiccator is recommended.

References

Technical Support Center: Stability of 4-Guanidino-2-methoxybenzoic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Guanidino-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound in solution. Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results, as well as for developing robust formulations.

Overview of Chemical Stability

This compound incorporates three key functional groups that influence its stability: a guanidinium group, a carboxylic acid, and a methoxy-substituted aromatic ring. The primary stability concerns for this molecule in solution are hydrolysis of the guanidinium group, and to a lesser extent, degradation of the methoxybenzoic acid backbone under harsh conditions.

The guanidinium group is highly basic (pKa of the conjugate acid is around 13.6) and exists predominantly in its protonated, positively charged form at physiological pH.[1] This protonation lends it significant resonance stabilization. However, it is susceptible to hydrolysis, particularly under basic conditions, which can lead to the formation of urea and the corresponding amine. The rate of this hydrolysis is influenced by pH, temperature, and the presence of catalysts.

The methoxybenzoic acid moiety is generally more stable but can undergo degradation under extreme conditions such as high heat (decarboxylation) or intense UV light (photodegradation). Oxidative conditions may also lead to demethoxylation or hydroxylation of the aromatic ring.

This guide will walk you through the potential degradation pathways, provide answers to frequently asked questions, and offer detailed protocols for assessing the stability of your solutions.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of this compound solutions.

Q1: What is the primary degradation pathway for this compound in solution?

The most probable degradation pathway under typical aqueous experimental conditions is the hydrolysis of the guanidinium group. This reaction is generally catalyzed by hydroxide ions and therefore is more pronounced at higher pH.[2][3] The hydrolysis would cleave the C-N bond of the guanidinium moiety, likely yielding 4-amino-2-methoxybenzoic acid and urea.

Q2: How does pH affect the stability of the solution?

The stability of this compound is significantly pH-dependent.

  • Acidic to Neutral pH: The compound is expected to be relatively stable. The guanidinium group is protonated and stabilized by resonance.

  • Alkaline pH (pH > 8): The concentration of hydroxide ions increases, which can act as a nucleophile and attack the central carbon of the guanidinium group, initiating hydrolysis.[4][5] Therefore, prolonged storage in basic solutions should be avoided.

Q3: What is the recommended solvent for preparing stock solutions?

For general use, it is advisable to prepare stock solutions in a slightly acidic buffer (e.g., pH 4-6) or in aprotic polar organic solvents like DMSO or DMF, which are then diluted into the aqueous experimental medium just before use. If using aqueous buffers, it is recommended to use them fresh and avoid long-term storage, especially at neutral or alkaline pH.

Q4: How should I store solutions of this compound?

Stock solutions, especially in organic solvents, should be stored at -20°C or -80°C to minimize degradation. Aqueous solutions should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, they should be kept refrigerated (2-8°C) and protected from light.

Q5: Can the compound degrade upon exposure to light?

Yes, benzoic acid derivatives can be susceptible to photodegradation.[6][7] It is recommended to protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.

Q6: Does temperature significantly impact the stability?

Elevated temperatures will accelerate all degradation reactions, including hydrolysis of the guanidinium group and potential decarboxylation of the benzoic acid moiety.[1] It is crucial to avoid heating solutions unless required for a specific experimental protocol, and in such cases, the exposure time should be minimized.

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during experiments with this compound that may be related to its stability.

Problem Potential Cause Troubleshooting Steps
Loss of biological activity or inconsistent results over time. Degradation of the parent compound in solution.1. Prepare fresh solutions for each experiment from a solid sample. 2. Check the pH of your experimental buffer. If it is neutral or alkaline, consider using a more acidic buffer if your experiment allows. 3. Store stock solutions properly at low temperatures and protected from light. 4. Perform a stability check: Analyze the concentration of your solution at the beginning and end of your experiment using a stability-indicating method like HPLC-UV.
Appearance of unknown peaks in chromatograms. Formation of degradation products.1. Identify the degradation conditions: Did the sample undergo prolonged storage, exposure to high pH, heat, or light? 2. Hypothesize degradation products: Based on the conditions, the new peaks could be 4-amino-2-methoxybenzoic acid (from hydrolysis) or other derivatives. 3. Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products and confirm their retention times. 4. Use LC-MS to identify the mass of the unknown peaks to aid in structure elucidation.
Precipitation of the compound in aqueous buffer. Poor solubility, especially at certain pH values.1. Check the pH of the buffer: The solubility of benzoic acid derivatives can be pH-dependent. 2. Use a co-solvent: A small percentage of an organic solvent like DMSO or ethanol in the final solution can improve solubility. 3. Prepare a more dilute solution if the experimental design permits.

Experimental Protocols & Methodologies

To proactively assess the stability of this compound in your specific experimental context, a forced degradation study is highly recommended.[8][9][10] This involves subjecting the compound to a range of stress conditions to accelerate its degradation and identify potential degradation products.

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Milli-Q water or equivalent

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable buffer components for HPLC)

  • Heating block or oven

  • Photostability chamber with UV and visible light sources

  • HPLC system with UV detector

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Set up the following stress conditions in separate vials:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate a sample of the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose a sample of the stock solution in a quartz cuvette or a photostability chamber to UV and visible light according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analyze all samples (including a non-degraded control) using a stability-indicating HPLC method (see Protocol 2).

  • Evaluate the results: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks. Aim for 5-20% degradation of the parent compound.[11] If degradation is too rapid or too slow, adjust the stress conditions (time, temperature, or reagent concentration).

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a UV-Vis detector.

  • A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm (or determined by UV scan)
Injection Volume 10 µL

Method Development and Validation:

  • Optimize the separation: Inject a mixture of the stressed samples from the forced degradation study. Adjust the gradient, mobile phase composition, and pH to achieve baseline separation between the parent peak and all degradation product peaks.

  • Validate the method: Once optimized, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is "stability-indicating".[12]

Visualized Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the likely degradation products of this compound based on its chemical structure and known reactivity of its functional groups.

G parent This compound hydrolysis_prod 4-Amino-2-methoxybenzoic acid + Urea parent->hydrolysis_prod Hydrolysis (OH⁻) decarboxylation_prod 3-Methoxy-phenylguanidine parent->decarboxylation_prod Thermal Stress (Δ) demethoxylation_prod 4-Guanidino-2-hydroxybenzoic acid parent->demethoxylation_prod Oxidative Stress

Caption: Potential degradation pathways of this compound.

Forced Degradation Study Workflow

The workflow for conducting a forced degradation study is summarized in the diagram below.

G cluster_stress Stress Conditions acid Acidic Hydrolysis analysis Analyze by Stability-Indicating HPLC acid->analysis base Basic Hydrolysis base->analysis oxidation Oxidation (H₂O₂) oxidation->analysis thermal Thermal (Heat) thermal->analysis photo Photolytic (UV/Vis) photo->analysis start Prepare Stock Solution of Compound start->acid Expose to Stress start->base Expose to Stress start->oxidation Expose to Stress start->thermal Expose to Stress start->photo Expose to Stress evaluation Evaluate Peak Purity, Mass Balance, and Identify Degradants analysis->evaluation

Caption: Workflow for a forced degradation study.

Summary and Recommendations

The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental data. The primary degradation pathway is the hydrolysis of the guanidinium group, which is accelerated by alkaline conditions and elevated temperatures. To ensure the integrity of your experiments, we recommend the following best practices:

  • Prepare fresh solutions whenever possible, especially for aqueous buffers.

  • If preparing stock solutions, use aprotic organic solvents like DMSO and store them at -20°C or below, protected from light .

  • Avoid highly basic conditions (pH > 8) for prolonged periods.

  • Be mindful of temperature and light exposure during your experiments.

  • When in doubt, perform a forced degradation study to understand the stability of the compound in your specific experimental matrix and to develop a stability-indicating analytical method.

By following these guidelines, you can minimize the impact of compound instability on your research and ensure the quality and integrity of your data.

References

Technical Support Center: Optimizing Buffer Conditions for 4-Guanidino-2-methoxybenzoic Acid Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing buffer conditions in assays involving 4-Guanidino-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have curated this information to ensure scientific accuracy and provide practical, field-proven insights to enhance the reliability and reproducibility of your experimental results.

I. Understanding the Molecule: this compound

This compound is a small molecule featuring two key functional groups that dictate its behavior in solution: a guanidinium group and a carboxylic acid group.

  • Guanidinium Group: This group is a very strong base with a high pKa (the pKa of guanidine's conjugate acid is ~13.6), meaning it will be protonated and carry a positive charge across a wide physiological pH range.[1] This positive charge is stabilized by resonance, making it a stable feature of the molecule in most assay conditions.[2]

  • Carboxylic Acid Group: The pKa of a benzoic acid is typically around 4.2. The presence of a methoxy group, which is an electron-donating group, can slightly increase this pKa.[3] The ionization state of this group is therefore highly dependent on the buffer pH.

  • Overall Charge: The net charge of the molecule will change with pH, which can significantly impact its solubility, its interaction with target proteins, and its overall stability.

II. Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise when working with this compound.

Q1: What is the best starting pH for my assay buffer?

A1: The optimal pH for your assay is a balance between the stability of your target protein/enzyme and the properties of this compound. A good starting point for most enzyme assays is a pH around 7.4.[4] However, it is crucial to perform a pH screen to determine the ideal pH for your specific assay, as the ionization state of both the compound and the target protein is critical for their interaction.[5]

Q2: Which buffer system should I choose?

A2: The choice of buffer system is critical and should be based on the desired pH range and potential interactions with your assay components. Here are some common choices:[6]

  • Phosphate-Buffered Saline (PBS): A good, cost-effective starting point for assays around neutral pH. However, be aware that phosphate can sometimes inhibit enzymes that use divalent cations as cofactors.[7]

  • HEPES: A "Good's buffer" that is known for its stability and minimal interaction with biological macromolecules, making it an excellent choice for many enzyme assays in the pH range of 6.8 to 8.2.[6][7]

  • Tris-HCl: Widely used for its broad buffering range (pH 7-9), but its pH is temperature-sensitive.[7]

  • Acetate or Citrate Buffers: These are suitable for assays that require acidic conditions (pH 3.6-5.6 for acetate, and a wider range for citrate).[6][8]

Q3: My this compound is precipitating in the assay buffer. What can I do?

A3: Precipitation is often due to low solubility at a particular pH or ionic strength. Here are some steps to troubleshoot this:

  • Adjust the pH: The solubility of your compound can be lowest near its isoelectric point. Try adjusting the buffer pH to be at least one unit away from this point to increase its net charge and solubility.[5]

  • Modify Ionic Strength: For many compounds, solubility can be improved by adjusting the salt concentration (e.g., NaCl). Test a range of salt concentrations (e.g., 50 mM to 500 mM) to find the optimal ionic strength.[5]

  • Consider Additives: If pH and ionic strength adjustments are not sufficient, consider adding solubilizing agents. Low concentrations of non-ionic detergents (e.g., Tween-20 at 0.01-0.1%) can help prevent aggregation.[9]

III. Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during assays with this compound.

Problem 1: Low or No Assay Signal

If you are observing a signal that is much lower than expected or no signal at all, consider the following potential causes and solutions.

Possible Cause Explanation Troubleshooting Steps
Incorrect Buffer pH The pH may be outside the optimal range for your enzyme's activity or for the interaction between the compound and its target.Perform a pH screen using a range of buffers to identify the optimal pH for your assay.[7]
Buffer Interference Components of your buffer system (e.g., phosphate) may be inhibiting your enzyme.Test alternative buffer systems that are known to be non-inhibitory for your class of enzyme.[7]
Compound Degradation The compound may not be stable in your current buffer conditions over the course of the experiment.Assess the stability of the compound in your buffer over time using an appropriate analytical method (e.g., HPLC).
Incorrect Reagent Preparation Errors in the preparation of buffers or other reagents can lead to a failed assay.Always use high-purity water and reagents. Double-check all calculations and ensure accurate pH measurement.[10]
Problem 2: High Background Signal or Non-Specific Activity

A high background signal can mask the true activity in your assay. Here are some common causes and how to address them.

Possible Cause Explanation Troubleshooting Steps
Non-Specific Binding The compound may be binding to other components in your assay, leading to a false signal.Increase the ionic strength of your buffer with NaCl to reduce non-specific electrostatic interactions.[11] Consider adding a low concentration of a non-ionic detergent like Tween-20 (0.01-0.1%).[4]
Compound Aggregation Aggregates of the compound can sometimes lead to non-specific inhibition or signal interference.Use dynamic light scattering (DLS) to check for aggregation. If present, try adjusting the buffer pH, ionic strength, or adding solubilizing agents.[9]
Contamination Contamination of your reagents or samples can lead to unexpected results.Ensure all reagents are freshly prepared and filtered. Use sterile techniques where appropriate.[12]
Problem 3: Poor Reproducibility

Inconsistent results from one experiment to the next are a common challenge. The following factors can contribute to poor reproducibility.

Possible Cause Explanation Troubleshooting Steps
Inconsistent Buffer Preparation Small variations in pH or component concentrations can lead to significant changes in assay performance.Prepare a large batch of buffer to be used across multiple experiments. Always verify the pH after all components have been added.[10]
Temperature Fluctuations The pH of some buffers (like Tris) and enzyme activity are sensitive to temperature changes.Ensure all reagents are equilibrated to the assay temperature before starting the experiment. Use a temperature-controlled plate reader or water bath.[7]
Pipetting Errors Inaccurate or inconsistent pipetting can introduce significant variability.Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions.[10]

IV. Experimental Protocols

Protocol 1: Buffer Optimization Workflow

This protocol outlines a systematic approach to screen for the optimal buffer conditions for your assay.

Objective: To identify the buffer system, pH, and ionic strength that provide the best assay performance (e.g., highest signal-to-background ratio).

Materials:

  • This compound stock solution

  • Enzyme and substrate stock solutions

  • A selection of buffer systems (e.g., Phosphate, HEPES, Tris, Acetate)

  • NaCl stock solution (e.g., 5 M)

  • Microplate reader and appropriate microplates

Workflow Diagram:

Buffer_Optimization_Workflow A 1. Primary Screen: Buffer & pH Selection B Prepare assays in different buffers (e.g., Acetate pH 5, MES pH 6, HEPES pH 7, Tris pH 8) A->B C Measure assay performance (e.g., enzyme activity) B->C D Identify buffer system and pH with the best performance C->D E 2. Secondary Screen: Ionic Strength Optimization D->E Proceed with best auffer/pH F Using the optimal buffer and pH from the primary screen, prepare assays with varying NaCl concentrations (e.g., 0, 50, 100, 250, 500 mM) E->F G Measure assay performance F->G H Determine the optimal NaCl concentration G->H I 3. Tertiary Screen (Optional): Additive Effects H->I If further optimization is required K Final Optimized Buffer Condition H->K J Test the effect of additives like detergents (e.g., Tween-20) or reducing agents (e.g., DTT) if needed I->J J->K

References

Technical Support Center: Navigating the Maze of False Positives in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug discovery professionals, to your dedicated resource for identifying and eliminating false positives in high-throughput screening (HTS). As a Senior Application Scientist, I've designed this guide to move beyond simple checklists, offering in-depth explanations and validated protocols to ensure the integrity of your screening campaigns. False positives are an unavoidable challenge in HTS, but with a systematic and informed approach, they can be effectively managed, saving invaluable time and resources.[1][2][3] This guide provides the expertise and tools to confidently triage your hits and focus on true biological modulators.

Part 1: Frequently Asked Questions - The Fundamentals of False Positives

This section addresses the foundational concepts every researcher encounters when dealing with HTS data.

Q1: What, precisely, is a "false positive" in the context of high-throughput screening?

A: A false positive is a result where a test compound appears to be active against the biological target of interest but is, in fact, interfering with the assay technology itself.[1] This interference is reproducible and often concentration-dependent, mimicking a true "hit."[1] These compounds do not have a specific, high-affinity interaction with the intended target.[1] The goal of a robust hit triage process is to differentiate these artifacts from genuine biological activity.[4]

Q2: Why is the early identification and elimination of false positives so critical in a drug discovery campaign?

A: The early and rigorous elimination of false positives is paramount for several reasons:

  • Resource Allocation: Pursuing false positives wastes significant time, money, and scientific effort on dead-end compounds.[5][6]

  • Misleading Structure-Activity Relationships (SAR): False positives can lead to the development of flawed SAR models, guiding medicinal chemistry efforts in unproductive directions.

  • Obscuring True Hits: A high rate of false positives can easily mask the small number of genuinely active compounds in a large library, which typically represent only ~0.01–0.1% of the compounds screened.[1]

Q3: What are the most common sources of false positives in HTS?

A: False positives primarily arise from two sources: compound-specific properties and interference with assay detection systems. Common mechanisms include:

  • Compound Aggregation: Molecules self-assemble into colloidal particles that nonspecifically sequester and inhibit proteins.[5][7][8]

  • Interference with Detection: This includes compound autofluorescence, fluorescence quenching, or direct inhibition of reporter enzymes like luciferase.[1][9][10][11]

  • Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins or other assay components non-specifically.[6][12]

  • Pan-Assay Interference Compounds (PAINS): These are specific chemical structures known to frequently appear as hits in numerous assays through various interference mechanisms.[2][13][14]

Part 2: Troubleshooting Guides - From Primary Hits to Confirmed Leads

This section provides actionable, step-by-step guidance for specific issues you may encounter during your screening campaign.

Initial Hit Triage: My primary screen has a high hit rate. What now?

A high hit rate from a primary screen is a common scenario that necessitates a systematic triage process to separate the wheat from the chaff.

Initial Data Analysis Workflow:

  • Visual Inspection of Concentration-Response Curves (CRCs): The shape of the CRC provides valuable clues.[4] Be wary of curves with unusually steep or shallow slopes, or those that are bell-shaped, as these can indicate toxicity, poor solubility, or aggregation.[4]

  • Filter by Potency and Efficacy: Establish realistic thresholds for IC50/EC50 values and maximal effect. Hits that are only weakly potent or show a low maximal response may not be worth pursuing.

  • Cross-Reference with PAINS Databases: Utilize computational filters to flag compounds containing known PAINS substructures.[14] This is a critical step to quickly identify problematic chemotypes.

  • Assess Reproducibility: Cherry-pick the initial hits and re-test them under the exact same assay conditions to confirm the activity is reproducible.[15][16]

Troubleshooting Assay-Specific Interferences

Q: My fluorescence-based assay is showing a high number of hits. How can I rule out autofluorescence?

A: Compound autofluorescence is a major source of interference in fluorescence-based assays, as many organic molecules naturally emit light when excited.[9][10][17]

Protocol: Autofluorescence Counter-Screen

This protocol is designed to measure a compound's intrinsic fluorescence at the same wavelengths used in the primary assay.

Materials:

  • Assay plates (identical to primary screen)

  • Assay buffer (identical to primary screen)

  • Test compounds

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare serial dilutions of your hit compounds in the assay buffer in the assay plate.

  • Include wells with buffer only (negative control) and a known fluorescent compound if available (positive control).

  • "Pre-read" the plate using the same excitation and emission wavelengths as your primary assay before the addition of any assay-specific reagents (e.g., enzyme, substrate, detection antibodies).

  • Interpretation: A high fluorescence signal in the absence of assay reagents indicates that the compound is autofluorescent and is a likely false positive.[9]

Q: I'm using a luciferase reporter assay and suspect some hits are inhibiting the reporter enzyme directly. How do I test for this?

A: Firefly luciferase is a widely used reporter enzyme that is itself susceptible to inhibition by small molecules, a common cause of false positives in such assays.[1][8][18]

Protocol: Luciferase Inhibition Counter-Screen

This is a cell-free assay to directly measure the effect of a compound on the activity of purified luciferase enzyme.[19][20]

Materials:

  • Assay plates (white, opaque)

  • Purified recombinant firefly luciferase enzyme

  • Luciferase assay buffer

  • Luciferin substrate (e.g., Steady-Glo® reagent)

  • Test compounds

Procedure:

  • Add a fixed, low concentration (e.g., 1 nM) of purified luciferase enzyme to the wells of the assay plate containing assay buffer.

  • Add your hit compounds at the same concentrations tested in the primary screen.

  • Pre-incubate the compounds with the enzyme for a set period (e.g., 15-30 minutes) at room temperature.

  • Initiate the luminescent reaction by adding the luciferin substrate.

  • Immediately measure the luminescence signal on a plate reader.

  • Interpretation: A decrease in luminescence in this cell-free system indicates direct inhibition of the luciferase enzyme. These hits should be flagged as false positives.[19]

Troubleshooting Compound-Specific Interferences

Q: How can I differentiate a true inhibitor from a compound that forms aggregates?

A: Compound aggregation is a prevalent mechanism for false positives, where molecules form colloidal particles that nonspecifically inhibit enzymes by sequestering them.[5][7][21] This behavior can be identified by its sensitivity to non-ionic detergents.

Protocol: Detergent-Based Counter-Screen for Aggregators

This assay compares a compound's inhibitory activity in the presence and absence of a non-ionic detergent like Triton X-100.[22]

Materials:

  • All components of your primary biochemical assay

  • Non-ionic detergent (e.g., 0.01% Triton X-100)

  • Test compounds

Procedure:

  • Run your primary biochemical assay in parallel under two conditions:

    • Condition A: Standard assay buffer.

    • Condition B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Test your hit compounds across a full concentration-response range in both conditions.

  • Interpretation: If a compound's inhibitory activity is significantly reduced or completely abolished in the presence of the detergent, it is highly likely an aggregator.[22][23] True inhibitors should show comparable potency in both conditions.

// False Positive Sink FalsePositives [label="False Positives\n(Discarded)", shape=box, style=dashed, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Aggregation -> FalsePositives [color="#EA4335", style=dashed]; Luciferase -> FalsePositives [color="#EA4335", style=dashed]; Fluorescence -> FalsePositives [color="#EA4335", style=dashed]; } }

Caption: A workflow for triaging HTS hits to eliminate false positives.

Part 3: Data Summary and Reference

For quick reference, the table below summarizes common false positive mechanisms and the recommended strategies to identify them.

False Positive MechanismDescriptionKey IndicatorRecommended Counter-Screen
Compound Aggregation Molecules form colloids that nonspecifically sequester proteins.[5][7]Steep dose-response curves; activity is sensitive to pre-incubation time.Run the assay with and without 0.01% non-ionic detergent (e.g., Triton X-100).[22]
Luciferase Inhibition Compound directly inhibits the reporter enzyme in a luminescence-based assay.[1][18]Apparent activity in a luciferase-based primary screen.Test compound activity against purified luciferase enzyme in a cell-free assay.[19][20]
Compound Autofluorescence Compound intrinsically fluoresces at the assay's excitation/emission wavelengths.[9][10]High signal in wells containing only the compound and buffer.Pre-read the plate for fluorescence before adding assay-specific detection reagents.[9]
Chemical Reactivity Compound contains electrophilic groups that covalently modify proteins non-specifically.[6]Activity is time-dependent and often irreversible.Perform a "wash-out" experiment or test for DTT sensitivity.[6]
Redox Activity Compound participates in redox cycling, generating reactive oxygen species that interfere with the assay.[14]Often flagged by PAINS filters; can interfere with assays measuring redox state.Include antioxidants like DTT in the assay buffer to see if activity is diminished.

References

Technical Support Center: Degradation Pathways of Methoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of methoxybenzoic acids. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies for common experimental challenges. We move beyond simple protocols to explain the "why" behind experimental choices, ensuring your research is built on a foundation of scientific integrity.

Section 1: Frequently Asked Questions (FAQs)

Here we address common conceptual and practical questions that arise during the study of methoxybenzoic acid degradation.

FAQ 1: What is the critical first step in the microbial degradation of methoxybenzoic acids?

The initial and often rate-limiting step in the microbial catabolism of methoxybenzoic acids is O-demethylation . This reaction cleaves the methyl group from the methoxy substituent, converting the methoxybenzoic acid into its corresponding hydroxybenzoic acid derivative.[1][2] For example, 4-methoxybenzoic acid is demethylated to 4-hydroxybenzoic acid.[3] This step is crucial because it "activates" the aromatic ring, making it more susceptible to subsequent enzymatic attack and ring cleavage.[4][5] The enzymes responsible are broadly termed O-demethylases.[2][6]

FAQ 2: What are the major downstream pathways after O-demethylation?

Following O-demethylation, the resulting hydroxybenzoic acids are channeled into central catabolic pathways. The specific pathway depends on the structure of the intermediate dihydroxybenzoic acid formed. The two most common pathways are:

  • The Protocatechuate Pathway: Protocatechuate is a key intermediate in the degradation of many aromatic compounds.[7][8] It can be cleaved by different dioxygenases, for instance, via the protocatechuate 4,5-cleavage pathway, which ultimately breaks down the aromatic ring into smaller molecules like pyruvate and oxaloacetate that can enter the Krebs cycle.[7][9]

  • The Gentisate Pathway: Gentisate (2,5-dihydroxybenzoate) is another central intermediate in the degradation of various aromatic compounds.[10][11] The gentisate pathway involves ring cleavage by gentisate 1,2-dioxygenase to form maleylpyruvate, which is further metabolized to fumarate and pyruvate.[11][12]

FAQ 3: Are the degradation pathways for methoxybenzoic acids different under aerobic and anaerobic conditions?

Yes, the degradation mechanisms differ significantly.

  • Aerobic degradation utilizes molecular oxygen as a co-substrate for oxygenase enzymes, which are critical for both the initial demethylation (by some monooxygenases) and the subsequent aromatic ring cleavage (by dioxygenases).[3][13]

  • Anaerobic degradation , in the absence of oxygen, follows a completely different strategy. The aromatic ring is first "activated" by conversion to a coenzyme A (CoA) thioester, such as benzoyl-CoA.[14] The ring is then reduced and subsequently cleaved without the involvement of oxygenases.[14][15][16] O-demethylation in anaerobes also occurs and can be a source of C1 substrates for their growth.[1]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem/Observation Potential Cause(s) Troubleshooting Steps & Rationale
No degradation of the starting methoxybenzoic acid is observed. 1. Inappropriate microbial strain or enzyme: The selected organism may lack the specific O-demethylase required.[17] 2. Enzyme is not induced: Many degradation pathways are inducible.[6] 3. Sub-optimal culture conditions: pH, temperature, or aeration may be incorrect. 4. Toxicity of the substrate: High concentrations of the methoxybenzoic acid isomer may be inhibitory.1. Strain Selection: Use a known degrader strain or perform enrichment cultures from environments where lignin, a natural source of methoxylated aromatics, is present.[2] 2. Induction: Pre-grow the culture in the presence of a small, non-toxic amount of the methoxybenzoic acid or a known inducer of the pathway. 3. Optimization: Systematically vary pH, temperature, and shaking speed (for aeration) to find the optimal growth and degradation conditions. 4. Concentration Gradient: Test a range of substrate concentrations to identify any potential toxicity effects.
Accumulation of an intermediate, suggesting a metabolic bottleneck. 1. Feedback inhibition: The accumulated intermediate may be inhibiting an upstream enzyme. 2. Enzyme limitation: A downstream enzyme may have low activity or be expressed at low levels. 3. Missing genetic component: The organism may lack the gene for a necessary downstream enzyme.1. Identify the Intermediate: Use techniques like HPLC, GC-MS, or NMR to identify the accumulated compound.[18][19] 2. Enzyme Assays: Prepare cell-free extracts and perform enzyme assays for the suspected downstream enzymes. 3. Genetic Analysis: If possible, perform genomic or transcriptomic analysis to check for the presence and expression of the required genes.[20]
Inconsistent degradation rates between replicate experiments. 1. Inoculum variability: Differences in the age or density of the starting culture. 2. Incomplete mixing or aeration: Can lead to localized differences in substrate availability and oxygen levels. 3. Media component degradation: Some media components may degrade upon autoclaving, leading to batch-to-batch variation.1. Standardize Inoculum: Use a standardized procedure for preparing your inoculum, ensuring consistent cell density and growth phase. 2. Improve Mixing: Ensure adequate shaking and use baffled flasks to improve aeration. 3. Media Preparation: Prepare media components that are sensitive to heat separately and add them after autoclaving and cooling.
Poor peak resolution or co-elution of isomers in HPLC analysis. 1. Inappropriate column chemistry: Standard C18 columns may not be sufficient to separate structurally similar isomers. 2. Sub-optimal mobile phase: The pH and solvent composition of the mobile phase can greatly affect separation.[21] 3. Column overload: Injecting too much sample can lead to broad, poorly resolved peaks.[21]1. Column Selection: Consider a different column chemistry, such as a phenyl-hexyl or a mixed-mode column, which can offer different selectivity for aromatic compounds. 2. Mobile Phase Optimization: Adjust the pH of the mobile phase (using formic acid or acetic acid is common for acidic compounds) and experiment with different organic modifiers like acetonitrile and methanol.[21] 3. Injection Volume: Reduce the injection volume or dilute the sample.[21]

Section 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for core experiments in studying methoxybenzoic acid degradation.

Protocol 1: Aerobic Degradation Assay in Whole-Cell Cultures

This protocol is designed to assess the ability of a microbial strain to degrade a specific methoxybenzoic acid isomer.

  • Prepare a standardized inoculum:

    • Grow a starter culture of your microbial strain in a suitable growth medium to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash them twice with a sterile phosphate buffer to remove any residual medium.

    • Resuspend the cells in the same buffer to a standardized optical density (e.g., OD600 of 1.0).

  • Set up the degradation experiment:

    • In sterile flasks, add a defined volume of minimal salts medium.

    • Add the methoxybenzoic acid from a sterile stock solution to the desired final concentration (e.g., 1 mM).

    • Inoculate the flasks with your standardized cell suspension. Include a non-inoculated control to check for abiotic degradation.

  • Incubate under appropriate conditions:

    • Incubate the flasks in a shaking incubator at the optimal temperature and shaking speed for your organism.

  • Sample collection and analysis:

    • At regular time intervals, withdraw aliquots from each flask.

    • Centrifuge the aliquots to pellet the cells.

    • Analyze the supernatant for the disappearance of the parent compound and the appearance of intermediates using HPLC.[22]

Protocol 2: Preparation of Cell-Free Extract for Enzyme Assays

This protocol allows for the in vitro study of specific enzymes involved in the degradation pathway.

  • Grow and harvest cells:

    • Grow a larger culture of your microbial strain under conditions that induce the expression of the degradation pathway enzymes (as determined from your whole-cell assays).

    • Harvest the cells in the late-logarithmic or early stationary phase by centrifugation.

  • Cell lysis:

    • Wash the cell pellet with a suitable buffer (e.g., phosphate buffer with a reducing agent like DTT).

    • Resuspend the cells in a smaller volume of the same buffer and lyse them using a French press, sonicator, or bead beater. Keep the sample on ice throughout this process to prevent protein denaturation.

  • Clarification of the lysate:

    • Centrifuge the lysate at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet cell debris.

    • Carefully collect the supernatant, which is your cell-free extract.

  • Protein quantification:

    • Determine the total protein concentration of your cell-free extract using a standard method like the Bradford assay. This is essential for calculating specific enzyme activities.

Section 4: Visualizing the Pathways

Diagrams are crucial for understanding the complex relationships in metabolic pathways. Below are Graphviz diagrams illustrating the key degradation routes.

Aerobic Degradation of Methoxybenzoic Acids

Aerobic_Degradation cluster_initial Initial Substrates cluster_demethylation O-Demethylation cluster_central_intermediates Central Intermediates cluster_ring_cleavage Ring Cleavage cluster_tca Central Metabolism 2-Methoxybenzoic_acid 2-Methoxybenzoic_acid Hydroxybenzoic_acids Hydroxybenzoic Acids 2-Methoxybenzoic_acid->Hydroxybenzoic_acids 3-Methoxybenzoic_acid 3-Methoxybenzoic_acid 3-Methoxybenzoic_acid->Hydroxybenzoic_acids 4-Methoxybenzoic_acid 4-Methoxybenzoic_acid 4-Methoxybenzoic_acid->Hydroxybenzoic_acids O-demethylase Protocatechuate Protocatechuate Hydroxybenzoic_acids->Protocatechuate Gentisate Gentisate Hydroxybenzoic_acids->Gentisate Ring_Cleavage_Products Ring Cleavage Products Protocatechuate->Ring_Cleavage_Products Protocatechuate dioxygenase Gentisate->Ring_Cleavage_Products Gentisate 1,2-dioxygenase TCA_Cycle TCA Cycle (Pyruvate, Oxaloacetate, etc.) Ring_Cleavage_Products->TCA_Cycle

Caption: Generalized aerobic degradation pathway for methoxybenzoic acids.

Protocatechuate 4,5-Cleavage Pathway

Protocatechuate_Pathway Protocatechuate Protocatechuate CHMS 4-carboxy-2-hydroxymuconate- 6-semialdehyde Protocatechuate->CHMS PmdA/B (4,5-PCD) PDC 2-pyrone-4,6-dicarboxylate CHMS->PDC PmdC (CHMS Dehydrogenase) OMA 4-oxalomesaconate PDC->OMA PmdD (PDC Hydrolase) Pyruvate_Oxaloacetate Pyruvate + Oxaloacetate OMA->Pyruvate_Oxaloacetate Further enzymatic steps

Caption: Key steps of the Protocatechuate 4,5-cleavage pathway.

References

Technical Support Center: Purification of Guanidino Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of guanidino compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the isolation and purification of molecules containing the guanidinium group. The unique physicochemical properties of these compounds, namely their high polarity and strong basicity, often necessitate specialized purification strategies. This resource provides in-depth troubleshooting advice, frequently asked questions, detailed protocols, and visual guides to help you navigate these complexities and achieve your desired purity.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of guanidino compounds in a question-and-answer format.

Question 1: My guanidino compound is showing significant peak tailing during reverse-phase HPLC. What is causing this and how can I fix it?

Answer:

Peak tailing with guanidino compounds on reverse-phase columns is a common issue primarily caused by strong, unwanted interactions between the positively charged guanidinium group and residual, deprotonated silanol groups on the silica-based stationary phase.[1] This leads to a mixed-mode retention mechanism (hydrophobic and ion-exchange), resulting in poor peak shape.

Here are several strategies to mitigate this issue:

  • Mobile Phase pH Adjustment: The most effective way to improve peak shape is to control the ionization state of both your compound and the stationary phase. By lowering the pH of the mobile phase to 2-3 with an additive like trifluoroacetic acid (TFA) or formic acid, you ensure that the guanidinium group is fully protonated and, crucially, you suppress the ionization of the acidic silanol groups, minimizing the undesirable ionic interactions.[1][2]

  • Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites, thereby reducing their interaction with your guanidino compound and improving peak shape.[2]

  • Employ a Highly Deactivated Column: Modern HPLC columns with advanced end-capping are designed to minimize the number of accessible silanol groups. Using such a column can significantly reduce peak tailing for basic compounds.[2]

  • Consider an Alternative Stationary Phase: If pH adjustment and additives are not sufficient or compatible with your molecule's stability, consider switching to a different stationary phase. A polymer-based reverse-phase column, which lacks silanol groups, can be an excellent alternative.

Question 2: I am struggling to remove the excess guanidinylation reagent and byproducts from my reaction mixture. What are the best strategies?

Answer:

Residual guanidinylation reagents (e.g., N,N'-di-Boc-1H-pyrazole-1-carboxamidine) and their byproducts (e.g., pyrazole) are common impurities that can be challenging to remove due to their polarity.

  • Aqueous Work-up: A thorough aqueous work-up is the first line of defense. If your product is sufficiently hydrophobic, you can perform a liquid-liquid extraction. Washing the organic layer with a dilute acid (e.g., 1M HCl) can help to remove basic impurities. Conversely, a wash with a dilute base (e.g., saturated sodium bicarbonate) can remove acidic byproducts.

  • Chromatography on Deactivated Silica: For less polar guanidino compounds, flash chromatography on silica gel can be effective. However, to prevent the issues mentioned in the previous question, it is often necessary to deactivate the silica gel. This can be achieved by pre-flushing the column with your eluent system containing 1-3% triethylamine.[3]

  • Ion-Exchange Chromatography: This is a powerful technique for separating charged molecules. Since your guanidino compound is basic, you can use a strong cation exchange (SCX) resin. The reaction mixture is loaded onto the column, and neutral or acidic impurities are washed away. Your product is then eluted with a buffer containing a high concentration of a competing cation (e.g., ammonium acetate or sodium chloride) or by increasing the pH.

  • Precipitation/Crystallization: If your guanidino compound is a salt (e.g., hydrochloride or trifluoroacetate), you may be able to selectively precipitate it from the reaction mixture by adding a less polar solvent in which the salt is insoluble.

Question 3: My guanidino compound is eluting in the void volume during reverse-phase chromatography, even with 100% aqueous mobile phase. How can I achieve retention?

Answer:

This is a common problem for highly polar guanidino compounds. When a compound is too hydrophilic, it has very little affinity for the non-polar stationary phase and is not retained. Here are some effective solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal technique for retaining and separating highly polar compounds.[4][5] In HILIC, the stationary phase is polar (e.g., bare silica, diol, or amide), and the mobile phase is a high-organic solvent mixture (typically acetonitrile) with a small amount of water. The polar analyte partitions into the water-enriched layer on the surface of the stationary phase, leading to retention. Elution is achieved by increasing the water content in the mobile phase.

  • Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent (e.g., heptafluorobutyric acid for basic compounds) to the mobile phase. The ion-pairing reagent has a hydrophobic tail and a charged head group that forms an ion pair with the charged analyte. This complex is more hydrophobic and can be retained on a reverse-phase column.

  • Mixed-Mode Chromatography: This approach utilizes a stationary phase with both hydrophobic and ion-exchange functionalities. This allows for simultaneous retention by both mechanisms, providing unique selectivity for polar, charged compounds.[6]

Question 4: I am observing decomposition of my guanidino compound during purification. What are the likely causes and how can I prevent it?

Answer:

Guanidino compounds are generally stable, but they can be susceptible to degradation under certain conditions.

  • pH Instability: While the guanidinium group itself is stable across a wide pH range, other functional groups in your molecule may not be. If your compound is sensitive to acid or base, you need to choose your purification conditions carefully. For example, if your molecule contains acid-labile protecting groups, you should avoid low pH mobile phases.[7]

  • Instability on Silica Gel: The acidic nature of standard silica gel can cause degradation of sensitive compounds.[8] As mentioned earlier, deactivating the silica with a base or using an alternative stationary phase like alumina can prevent this.

  • Thermal Degradation: Some guanidino compounds may be thermally labile. If you are performing a crystallization at elevated temperatures, it is important to minimize the time the compound is heated. Similarly, when removing solvents under reduced pressure, use a water bath at a moderate temperature.

Frequently Asked Questions (FAQs)

What is the pKa of the guanidinium group and why is it important for purification?

The guanidinium group is one of the strongest organic bases, with a pKa of its conjugate acid around 13.5. This means that at physiological pH and in most purification conditions (pH < 12), the guanidinium group will be protonated and carry a positive charge. This high basicity is a double-edged sword. On one hand, it allows for strong interactions in ion-exchange chromatography. On the other hand, it is the primary cause of peak tailing in reverse-phase chromatography on silica-based columns. Understanding the pKa is crucial for selecting the appropriate pH of your mobile phase to control retention and peak shape.

How do I choose between ion-exchange, mixed-mode, and HILIC for my guanidino compound?

The choice of chromatographic technique depends on the overall properties of your molecule and the nature of the impurities you need to remove.

  • Ion-Exchange Chromatography (IEC): Best for when the primary separation is based on charge. It is very effective for removing neutral or oppositely charged impurities.[9][10]

  • Mixed-Mode Chromatography: Ideal for complex mixtures where separation based on charge alone is insufficient. The dual retention mechanism can provide unique selectivity that is not achievable with either reverse-phase or ion-exchange alone.[11]

  • HILIC: The go-to method for highly polar compounds that are not retained in reverse-phase chromatography. It is particularly useful for separating polar compounds from non-polar impurities.[4][5]

Can I use flash chromatography to purify my guanidino compound?

Yes, flash chromatography can be used, but with some important considerations. Due to the polarity and basicity of guanidino compounds, standard silica gel chromatography can be challenging.

  • For less polar guanidino compounds: You can use silica gel, but it is often necessary to add a basic modifier like triethylamine to the eluent to prevent peak tailing.[3]

  • For more polar guanidino compounds: Reverse-phase flash chromatography is a better option. If the compound is still not retained, HILIC flash chromatography using a polar stationary phase (like silica or an amine-functionalized column) is a viable and increasingly popular technique.[4]

What are some common side products in guanidinylation reactions that I should be aware of during purification?

Guanidinylation reactions can sometimes lead to side products that can complicate purification.

  • Over-guanidinylation: If your starting material has multiple amine groups, you may get a mixture of products with different degrees of guanidinylation.

  • Intramolecular Cyclization: In some cases, the newly introduced guanidino group can react with other functional groups within the molecule, leading to cyclic byproducts.[12]

  • Side reactions of coupling reagents: If you are using peptide coupling reagents like HATU for guanidinylation, these can sometimes react with the amine to form tetramethylguanidine-related impurities.[13]

Experimental Protocols

Protocol 1: Ion-Exchange Chromatography for a Basic Guanidino Compound

This protocol provides a general guideline for purifying a guanidino compound using strong cation exchange (SCX) chromatography.

  • Column Selection: Choose a strong cation exchange column packed with a resin containing sulfonic acid functional groups.

  • Buffer Preparation:

    • Equilibration Buffer (Buffer A): Prepare a buffer with a pH at least 1-2 units below the pKa of your compound's most basic center (excluding the guanidinium group if other basic sites are present). A common choice is 20 mM ammonium acetate, pH 5.0.

    • Elution Buffer (Buffer B): Prepare the same buffer as Buffer A, but with a high salt concentration (e.g., 1 M ammonium acetate or sodium chloride).

  • Column Equilibration: Equilibrate the SCX column with 5-10 column volumes of Buffer A until the pH and conductivity of the eluate are stable.

  • Sample Preparation and Loading: Dissolve your crude sample in Buffer A. If the sample is not fully soluble, you can use a small amount of a compatible organic solvent like methanol or acetonitrile. Filter the sample to remove any particulates and load it onto the equilibrated column at a slow flow rate to ensure efficient binding.

  • Washing: Wash the column with several column volumes of Buffer A to remove any unbound, neutral, or acidic impurities. Monitor the UV absorbance at a suitable wavelength until it returns to baseline.

  • Elution: Elute your bound guanidino compound using a linear gradient from 0% to 100% Buffer B over 10-20 column volumes. Alternatively, a step gradient can be used if the binding affinity is well-characterized.[14]

  • Fraction Collection and Analysis: Collect fractions and analyze them by HPLC or TLC to identify those containing the pure product.

  • Desalting: Pool the pure fractions and desalt them using reverse-phase chromatography, dialysis, or size-exclusion chromatography if necessary.

Protocol 2: HILIC Purification of a Highly Polar Guanidino Compound

This protocol is for the purification of a guanidino compound that is not retained by reverse-phase chromatography.

  • Column Selection: Use a HILIC column with a polar stationary phase such as bare silica, diol, or amide.

  • Mobile Phase Preparation:

    • Mobile Phase A: Acetonitrile (or another suitable polar, aprotic solvent).

    • Mobile Phase B: Water with a buffer and/or acid modifier (e.g., 10 mM ammonium formate with 0.1% formic acid).

  • Column Equilibration: Equilibrate the HILIC column with your initial mobile phase conditions (typically high in Mobile Phase A, e.g., 95% A) for at least 10-15 column volumes to allow the aqueous layer to form on the stationary phase.

  • Sample Preparation and Loading: Dissolve your sample in a solvent that is as close to the initial mobile phase composition as possible. Injecting a sample dissolved in a high concentration of water can lead to poor peak shape. If necessary, dissolve the sample in a small amount of water and then dilute with acetonitrile.[4]

  • Elution: Start with a high percentage of organic solvent (e.g., 95% acetonitrile) and run a gradient to increase the percentage of the aqueous mobile phase (e.g., to 50% water) over 15-30 minutes.[5]

  • Fraction Collection and Analysis: Collect fractions and analyze them by an appropriate method.

  • Post-Purification: Evaporate the solvents from the pure fractions. Note that removing water from HILIC fractions can be time-consuming.

Protocol 3: Crystallization of a Guanidinium Salt

Crystallization can be a highly effective and scalable purification method for guanidino compounds that form stable salts.

  • Solvent Screening: The key to successful crystallization is finding a suitable solvent or solvent system. The ideal solvent should dissolve your guanidinium salt at an elevated temperature but have low solubility at room temperature or below. Common solvents to screen include water, ethanol, methanol, isopropanol, and mixtures of these with less polar solvents like ethyl acetate or acetone.

  • Dissolution: In a flask, add the crude guanidinium salt and a minimal amount of the chosen hot solvent to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Slow cooling generally results in larger, purer crystals. To further increase the yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Guanidino Compound Purification

FeatureReverse-Phase HPLCIon-Exchange Chromatography (IEC)Hydrophilic Interaction Liquid Chromatography (HILIC)Mixed-Mode Chromatography
Primary Retention Mechanism Hydrophobic interactionsElectrostatic interactionsPartitioning into an aqueous layer on a polar stationary phaseCombination of hydrophobic and electrostatic interactions
Best Suited For Moderately polar to non-polar guanidino compoundsCharged guanidino compounds and separation from neutral/oppositely charged impuritiesHighly polar, water-soluble guanidino compoundsComplex mixtures requiring orthogonal selectivity
Common Stationary Phases C18, C8, PhenylStrong Cation Exchange (SCX), Weak Cation Exchange (WCX)Bare silica, Diol, Amide, ZwitterionicMixed-mode C18/SCX, Phenyl/SCX
Typical Mobile Phase Modifiers TFA, formic acid (low pH)Salt gradients (NaCl, NH4OAc), pH gradientsHigh organic content (ACN), aqueous buffersSalt and organic solvent gradients, pH gradients
Key Troubleshooting Point Peak tailing due to silanol interactionsPoor binding or elution due to incorrect pH or ionic strengthPoor retention or peak shape due to incorrect sample solventBalancing hydrophobic and ionic interactions for optimal separation

Visualizations

Diagram 1: General Purification Workflow for Guanidino Compounds

purification_workflow cluster_synthesis Synthesis & Work-up cluster_purification Purification Strategy cluster_analysis Analysis Crude Product Crude Product Flash Chromatography Flash Chromatography Crude Product->Flash Chromatography Initial Cleanup Crystallization Crystallization Crude Product->Crystallization Direct Isolation Prep HPLC Prep HPLC Flash Chromatography->Prep HPLC High Purity Flash Chromatography->Crystallization Final Polishing Pure Compound Pure Compound Prep HPLC->Pure Compound Crystallization->Pure Compound

Caption: A general workflow for the purification of guanidino compounds, from crude product to pure substance.

Diagram 2: Troubleshooting Peak Tailing in Reverse-Phase HPLC

peak_tailing_troubleshooting Start Peak Tailing Observed Check_pH Is mobile phase pH low (2-3)? Start->Check_pH Lower_pH Lower pH with TFA or Formic Acid Check_pH->Lower_pH No Check_Column Is column end-capped/for basic compounds? Check_pH->Check_Column Yes Lower_pH->Check_pH Use_Deactivated_Column Switch to a highly deactivated column Check_Column->Use_Deactivated_Column No Add_Modifier Add competing base (e.g., TEA) Check_Column->Add_Modifier Yes Use_Deactivated_Column->Check_Column Consider_Alternative Consider HILIC or Mixed-Mode Add_Modifier->Consider_Alternative Solution Improved Peak Shape Add_Modifier->Solution Consider_Alternative->Solution

Caption: A decision tree for troubleshooting peak tailing of guanidino compounds in reverse-phase HPLC.

References

Technical Support Center: Enhancing the Selectivity of Guanidinobenzoic Acid Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the nuanced challenge of improving the selectivity of guanidinobenzoic acid inhibitors. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this class of compounds, particularly those targeting serine proteases like trypsin, thrombin, and plasmin.[1] As experienced scientists know, achieving high potency is only half the battle; ensuring selectivity is paramount for therapeutic success and minimizing off-target effects.[2][3]

This resource moves beyond simple protocols to provide in-depth troubleshooting guides and a rationale for experimental design, empowering you to diagnose issues and rationally design more selective inhibitors.

Core Concepts: The Determinants of Inhibitor Selectivity

Improving selectivity is a multi-faceted challenge that requires a holistic understanding of the interactions between the inhibitor, the intended target, and potential off-targets. The following diagram illustrates the key pillars that govern the selectivity profile of an inhibitor.

G cluster_0 Inhibitor Properties cluster_1 Target & Off-Target Properties cluster_2 Experimental Conditions I_Structure Structural Rigidity & Conformation Selectivity Inhibitor Selectivity I_Structure->Selectivity I_Electrostatics Charge Distribution & Electrostatics I_Electrostatics->Selectivity I_SAR Structure-Activity Relationship (SAR) I_SAR->Selectivity T_Pocket Binding Site Shape & Volume T_Pocket->Selectivity T_Residues Key Residue Differences T_Residues->Selectivity T_Flexibility Conformational Flexibility (DFG-out/in) T_Flexibility->Selectivity A_Conditions Assay Buffer, pH, Ionic Strength A_Conditions->Selectivity A_Aggregation Inhibitor Aggregation & Solubility A_Aggregation->Selectivity

Caption: Key factors influencing the selectivity of guanidinobenzoic acid inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is inhibitor selectivity and why is it critical?

A: Inhibitor selectivity refers to the ability of a compound to preferentially bind to and inhibit its intended biological target over other, often structurally related, proteins. For guanidinobenzoic acid inhibitors targeting serine proteases, this means inhibiting the target (e.g., matriptase) without significantly affecting other proteases like thrombin or factor Xa.[4] High selectivity is critical for therapeutic agents to minimize off-target effects, which can lead to toxicity and unforeseen side effects.[2][3]

Q2: How is selectivity measured and quantified?

A: Selectivity is typically measured by comparing the inhibitor's potency (IC50 or Ki) against the primary target versus a panel of off-target enzymes. The result is often expressed as a Selectivity Index (or Score) , calculated by dividing the IC50 for the off-target by the IC50 for the on-target. A higher index indicates greater selectivity. For broader profiling, methods like the Selectivity Score (S-score) or Gini coefficient can be used to quantify selectivity across a large panel of enzymes, providing a single value to rank compounds.[5][6] The S-score, for instance, divides the number of kinases inhibited below a certain threshold by the total number of kinases tested, with values closer to zero indicating higher selectivity.[5]

Q3: What are the primary strategies for improving the selectivity of guanidinobenzoic acid inhibitors?

A: The core strategy is to exploit subtle differences between the binding pockets of the target and off-target enzymes. This can be achieved through:

  • Structure-Based Design: Using X-ray crystallography or molecular modeling to identify unique sub-pockets or key residue differences that can be targeted with specific chemical modifications.[4][7]

  • Electrostatic Optimization: Modifying the inhibitor's charge distribution to create more favorable electrostatic interactions with the target's binding site compared to off-targets.[8][9]

  • Conformational Locking: Introducing structural constraints into the inhibitor to lock it into a conformation that is preferentially accepted by the target enzyme.[8] This can involve strategies like cyclization or introducing bulky groups.[10]

Troubleshooting Guides
Problem 1: My inhibitor is potent but shows poor selectivity against a closely related serine protease.

Q: I've developed a guanidinobenzoic acid derivative that potently inhibits my target, but it's almost equally active against thrombin. How can I troubleshoot this?

A: This is a classic challenge, as the S1 pockets of many serine proteases are highly conserved to accommodate basic residues. The key is to exploit subtle differences in the surrounding regions.

G Start Start: Potent, Non-selective Inhibitor Step1 Step 1: Comparative Molecular Docking (Target vs. Off-Target) Start->Step1 Step2 Step 2: Identify Key Structural Differences (e.g., S2-S4 pockets, loops) Step1->Step2 Step3 Step 3: Rational Structural Modification (SAR) - Exploit shape/charge differences Step2->Step3 Step4 Step 4: Synthesize & Profile New Analogs (IC50 Panel) Step3->Step4 Decision Selectivity Improved? Step4->Decision End Result: Inhibitor with Improved Selectivity Index Decision->Step2 No, Re-evaluate Differences Decision->End Yes

Caption: Workflow for improving selectivity against homologous enzymes.

  • Comparative In Silico Analysis:

    • Objective: To identify exploitable structural differences between your target and thrombin.

    • Methodology:

      • Obtain high-resolution crystal structures of your target enzyme and thrombin, preferably with bound ligands.

      • Perform molecular docking of your parent inhibitor into both active sites using software like AutoDock or Glide.

      • Causality Check: Analyze the binding poses. Pay close attention to differences in the S2-S4 pockets. Is there a bulky residue in thrombin that clashes with a part of your inhibitor, but a smaller residue in your target that creates an open pocket?[8][9] Are there differences in electrostatic potential that could be exploited?[8] For example, a region with increased negative electrostatic potential in one enzyme could be targeted by adding an electronegative group to your inhibitor to enhance selectivity.[9]

  • Structure-Activity Relationship (SAR) Campaign:

    • Objective: To synthesize a focused library of analogs based on the in silico findings.

    • Methodology:

      • Hypothesis: Based on Step 1, if you identified a unique hydrophobic pocket in your target, synthesize analogs with varying hydrophobic moieties (e.g., phenyl, cyclohexyl, naphthyl) directed towards that pocket.

      • If you identified an opportunity for a new hydrogen bond, synthesize analogs with appropriate donors or acceptors. A rational, structure-based approach is crucial here.[4]

      • Causality Check: The goal is not random modification, but targeted changes designed to be sterically or electrostatically disfavored by the off-target's binding site.

  • Selectivity Profiling Assay:

    • Objective: To quantitatively determine the potency and selectivity of the new analogs.

    • Methodology:

      • Prepare a panel of enzymes including your primary target, thrombin, and other relevant serine proteases (e.g., Factor Xa, plasmin).

      • For each analog, perform a dose-response inhibition assay to determine the IC50 value against each enzyme in the panel.[6] Ensure consistent assay conditions (buffer, pH, temperature) for valid comparison.[11]

      • Control: Include the parent compound in every assay to ensure consistency and provide a baseline for comparison.

      • Calculate the Selectivity Index for each analog (IC50 off-target / IC50 on-target).

Problem 2: My inhibitor is selective in biochemical assays but shows widespread off-target effects in cells.

Q: My inhibitor has a >100-fold selectivity for my target protease over others in vitro, but when I apply it to cells, I see phenotypes suggesting kinase inhibition. What's happening?

A: This indicates that your inhibitor may be interacting with entirely different classes of proteins in the complex cellular environment. This is a common issue, as promiscuous binding can be driven by factors not present in a clean biochemical assay.[2][3]

  • Rule Out Non-Specific Inhibition via Aggregation:

    • Objective: To determine if the observed off-target effects are due to the inhibitor forming aggregates at the concentrations used in cell culture.[12]

    • Experimental Protocol: Detergent-Based Assay [12]

      • Repeat your primary biochemical assay for the target enzyme.

      • Run two parallel sets of reactions: one under standard conditions and another with the addition of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.

      • Determine the IC50 of your inhibitor in both conditions.

      • Causality Check: If the inhibitor's potency is significantly reduced (e.g., >10-fold increase in IC50) in the presence of detergent, it strongly suggests that aggregation is responsible for at least some of the inhibitory activity. If the IC50 remains unchanged, aggregation is likely not the issue.

  • Broad Off-Target Profiling:

    • Objective: To identify unexpected off-targets across different protein families.

    • Methodology:

      • Utilize a commercial screening service (e.g., Eurofins, Reaction Biology) to test your compound against a large panel of kinases (e.g., a 400+ kinase panel) and potentially GPCRs.[6][13]

      • It is most efficient to first screen at a single high concentration (e.g., 10 µM) to identify initial "hits".[6]

      • For any targets showing significant inhibition (>70%), perform follow-up dose-response assays to determine accurate IC50 values.[6]

      • Causality Check: This provides an unbiased map of your inhibitor's cellular interactome and can directly confirm if it inhibits the kinases suggested by your cellular phenotype.

  • Confirm Target Engagement in Cells (Optional but Recommended):

    • Objective: To verify that your inhibitor is engaging both its intended target and the newly identified off-targets within a cellular context.

    • Methodology: Cellular Thermal Shift Assay (CETSA)

      • Treat intact cells with your inhibitor or a vehicle control.

      • Heat the cell lysates to various temperatures.

      • Analyze the soluble protein fraction by Western blot for your target and the suspected off-target kinase.

      • Causality Check: Ligand binding stabilizes proteins, leading to a higher melting temperature. An increase in the thermal stability of your target and the off-target kinase in the presence of the inhibitor confirms cellular engagement.

Data Presentation: Summarizing Selectivity Data

Clear and concise data summary is essential for comparing analogs. The table below provides a template for organizing your selectivity profiling results.

Compound IDTarget IC50 (nM)Off-Target 1 (Thrombin) IC50 (nM)Selectivity Index (vs. Thrombin)Off-Target 2 (Factor Xa) IC50 (nM)Selectivity Index (vs. Factor Xa)
Parent-Cmpd154531,500100
Analog-A1252,500100>10,000>400
Analog-A218900508,500472
Analog-B1120>10,000>83>10,000>83

Selectivity Index = IC50 (Off-Target) / IC50 (Target)

References

Technical Support Center: A-Z Guide to Small Molecule Inhibitor Stability Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the definitive resource for researchers, scientists, and drug development professionals navigating the complexities of small molecule inhibitor stability. This guide provides in-depth technical protocols, troubleshooting advice, and frequently asked questions to ensure the integrity and reproducibility of your experimental data. Unstable compounds can lead to misleading results, wasted resources, and stalled projects.[1][2] This center is designed to empower you with the knowledge to proactively assess and manage the stability of your inhibitors.

Section 1: The Critical Role of Stability in Drug Discovery

The stability of a small molecule inhibitor is a cornerstone of its therapeutic potential and experimental reliability.[2][3] It dictates how a compound behaves over time under various environmental pressures such as temperature, humidity, and light.[4] Instability can manifest as chemical degradation, reduced solubility, or altered metabolic profiles, all of which can profoundly impact experimental outcomes and the ultimate viability of a drug candidate.[5][6] Early and thorough stability assessment is not merely a quality control step; it is a fundamental aspect of the drug discovery and development process that informs critical decisions from lead optimization to clinical trials.[2][7]

Section 2: Foundational Stability Assessments: Solubility

A compound's solubility is a critical determinant of its bioavailability and suitability for in vitro and in vivo studies.[8][9] Poor solubility can lead to inaccurate assay results and hinder the development of effective drug formulations.[8][10] Two key types of solubility assays are routinely employed:

Kinetic vs. Thermodynamic Solubility: What's the Difference?
  • Kinetic Solubility: This high-throughput method is ideal for early-stage drug discovery.[11][12] It involves dissolving the compound in an organic solvent, typically DMSO, and then diluting it into an aqueous buffer.[10][11][13] The concentration at which precipitation occurs is measured, often by nephelometry (light scattering) or UV absorbance after filtration.[11][14]

  • Thermodynamic (Equilibrium) Solubility: This assay determines the true equilibrium solubility of a compound.[13][15][16] It involves adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over an extended period (typically 16-72 hours) with agitation.[13][15] The concentration of the dissolved compound in the filtered supernatant is then quantified, usually by HPLC-UV.[8]

Experimental Workflow: Solubility Assessment

G cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility k_start Dissolve in DMSO k_dilute Dilute in Aqueous Buffer k_start->k_dilute k_incubate Incubate (e.g., 2h) k_dilute->k_incubate k_measure Measure Precipitate (Nephelometry/UV Abs) k_incubate->k_measure t_start Add Excess Solid to Buffer t_equilibrate Equilibrate (16-72h) t_start->t_equilibrate t_filter Filter Supernatant t_equilibrate->t_filter t_quantify Quantify (HPLC-UV) t_filter->t_quantify

Caption: Workflow for Kinetic and Thermodynamic Solubility Assays.

Section 3: Chemical Stability in Experimental Media

The chemical stability of an inhibitor in your specific experimental buffer or cell culture medium is paramount for obtaining reliable results.[1] Degradation can occur due to several factors:

  • Hydrolysis: Reaction with water, often influenced by pH.

  • Oxidation: Degradation due to reactive oxygen species or air exposure.

  • Photodegradation: Breakdown upon exposure to light.[17]

Protocol: Assessing Chemical Stability in Aqueous Buffers
  • Stock Solution Preparation: Create a concentrated stock solution of your inhibitor in a suitable organic solvent like DMSO.

  • Working Solution Preparation: Dilute the stock solution into the aqueous buffer or cell culture medium of interest to the final experimental concentration.

  • Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C).

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Analysis: Analyze the concentration of the intact inhibitor at each time point using a validated analytical method such as HPLC or LC-MS.[1]

  • Data Interpretation: A decrease in the peak area of the intact inhibitor over time indicates degradation.[1]

Section 4: Metabolic Stability: A Predictor of In Vivo Fate

Metabolic stability assays are crucial for predicting how a compound will be processed in the body.[18][19] These assays typically use liver-derived systems like microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.[19]

Microsomal Stability Assay

This assay evaluates the metabolism of a compound by liver microsomes, which are rich in cytochrome P450 (CYP) enzymes.[18]

Protocol: Microsomal Stability Assay
  • Prepare Microsomal Solution: Thaw and dilute liver microsomes in an appropriate buffer.[18]

  • Prepare NADPH Regenerating System: This system provides the necessary cofactors for CYP enzyme activity.[18]

  • Incubation: Mix the microsomes, NADPH regenerating system, and your test compound in a centrifuge tube. Incubate at 37°C with gentle agitation.[18]

  • Time Points: At predetermined time points (e.g., 0, 10, 30, 60 minutes), stop the reaction by adding an ice-cold solvent like acetonitrile to precipitate the proteins.[18]

  • Analysis: Centrifuge the samples and analyze the supernatant for the remaining parent compound using LC-MS/MS.[18]

Data Presentation: Metabolic Stability
CompoundHalf-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Control (High Turnover) < 15> 100
Control (Low Turnover) > 60< 10
Test Compound A 2560
Test Compound B 758
Hepatocyte Stability Assay

This assay provides a more comprehensive picture of metabolism as hepatocytes contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) metabolizing enzymes.[20]

Protocol: Hepatocyte Stability Assay
  • Cell Preparation: Thaw and prepare a suspension of cryopreserved hepatocytes.

  • Incubation: Add the test compound to the hepatocyte suspension in a multi-well plate and incubate at 37°C on an orbital shaker.[20]

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots and terminate the metabolic activity.[20]

  • Analysis: Process the samples and analyze the remaining parent compound by LC-MS/MS.

Section 5: Assessing Potential Liabilities

Beyond basic stability, it's crucial to evaluate potential liabilities that could lead to adverse effects.

Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes can lead to drug-drug interactions, where one drug alters the metabolism of another.[21][22][23] Assays are performed to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of a specific CYP isoform's activity.[23][24]

Reactive Metabolite Screening

Some drugs can be metabolized into reactive species that can covalently bind to cellular macromolecules like proteins and DNA, potentially causing toxicity.[25][26][27] Trapping assays using agents like glutathione (GSH) are commonly used to detect the formation of these reactive metabolites.[25][27][28]

hERG Channel Inhibition

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[29] Inhibition of this channel can lead to a potentially fatal cardiac arrhythmia.[29] Automated patch-clamp electrophysiology is the gold standard for assessing hERG inhibition.[29]

Photostability

Photostability testing determines if a compound degrades upon exposure to light, which is a requirement under ICH guidelines.[30][31] This involves exposing the compound to a light source that mimics the UV and visible spectrum of sunlight and comparing it to a dark control.[30][32]

Section 6: Troubleshooting and FAQs

This section addresses common issues encountered during stability assessment in a question-and-answer format.

Q1: My inhibitor shows inconsistent results in my in vitro assays. Could this be a stability issue?

A1: Yes, inconsistent results are a common sign of compound instability.[1] Degradation can lead to a reduced effective concentration of your inhibitor, causing variability in your data.[1] Factors like pH, temperature, light exposure, and the presence of enzymes can all impact stability.[1]

Q2: How can I quickly check if my inhibitor is degrading in my experimental setup?

A2: A time-course experiment is a straightforward approach.[1] Incubate your inhibitor under your exact experimental conditions and measure its concentration at different time points using HPLC or LC-MS.[1] A decrease in the parent compound's peak area over time is indicative of degradation.[1]

Q3: My compound precipitates when I dilute my DMSO stock into aqueous buffer. What can I do?

A3: This is a common issue for hydrophobic compounds.[33] You can try several strategies:

  • Lower the final concentration: The compound may be exceeding its solubility limit.

  • Increase the DMSO concentration: Be mindful that high DMSO concentrations can affect cellular assays.

  • Use a different co-solvent: Solvents like ethanol or PEG may improve solubility.

  • Prepare a fresh dilution immediately before use: This minimizes the time the compound has to precipitate.

Q4: I suspect my inhibitor is unstable in my cell culture medium. What are my options?

A4: Instability in cell culture media is a frequent challenge.[1] Consider the following:

  • Minimize incubation time: Reduce the time the compound is in the media before and during the experiment.[1]

  • Prepare fresh solutions: Always make fresh dilutions immediately before use.[1]

  • Test different media formulations: Some media components might accelerate degradation.[1]

  • Use stabilizing agents: Antioxidants or other stabilizers may help, but their compatibility with your assay must be validated.[1]

Q5: Can repeated freeze-thaw cycles affect my inhibitor stock solution in DMSO?

A5: Yes, multiple freeze-thaw cycles can compromise your stock solution.[33] DMSO is hygroscopic and can absorb atmospheric moisture, diluting your stock.[33] For some molecules, the freezing and thawing process itself can cause degradation.[33] It is best practice to aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.

References

Validation & Comparative

confirming the inhibitory activity of 4-Guanidino-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Confirming and Characterizing the Inhibitory Activity of 4-Guanidino-2-methoxybenzoic Acid

A Comparative Guide for the Scientific Investigator

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and characterize the inhibitory activity of this compound. As a Senior Application Scientist, this document is structured to provide not just a protocol, but a strategic and logical workflow, grounded in established biochemical principles. We will proceed with the hypothesis that, based on its chemical structure, this compound is an inhibitor of trypsin-like serine proteases.

The guanidino group present in the molecule is a key structural feature often found in inhibitors that target the S1 subsite of trypsin-like serine proteases, which specifically recognize and cleave after basic amino acid residues like arginine and lysine.[1] These enzymes, including trypsin, thrombin, and factor Xa, play crucial roles in physiological processes ranging from digestion to blood coagulation.[2][3] The development of novel, potent, and selective inhibitors for these proteases is an area of significant therapeutic interest.[2][3] This guide will therefore focus on validating the inhibitory potential of this compound against a representative serine protease, bovine trypsin, and compare its activity with a well-characterized, broad-spectrum serine protease inhibitor.

Experimental Design: A Self-Validating Workflow

The following experimental plan is designed to be a self-validating system. Each step builds upon the last, from initial screening to kinetic characterization, ensuring that the data generated is robust and interpretable. We will determine the compound's potency (IC50) and preliminarily explore its mechanism of inhibition.

Core Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Interpretation cluster_conclusion Phase 4: Conclusion prep_reagents Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) instrument_setup Instrument Setup (Microplate Reader) prep_reagents->instrument_setup Ensure stability and optimal conditions initial_screen Initial Screening (Fixed concentrations) dose_response Dose-Response Assay (IC50 Determination) initial_screen->dose_response If inhibition observed data_analysis Data Analysis (IC50 Calculation) dose_response->data_analysis comparison Comparative Analysis (vs. Control Inhibitor) data_analysis->comparison conclusion Conclusion on Inhibitory Activity and Potency comparison->conclusion

Caption: A flowchart of the experimental workflow for validating the inhibitory activity of this compound.

Materials and Reagents

For this investigation, all reagents should be of the highest purity available.

ReagentRecommended Supplier(s)Purpose
This compoundBLD Pharm, Crysdot LLCThe test compound.[4]
Bovine Trypsin (TPCK-treated)Sigma-Aldrich, WorthingtonThe target enzyme. TPCK treatment inactivates contaminating chymotrypsin.
Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA)Sigma-Aldrich, BachemA chromogenic substrate for trypsin. Cleavage releases p-nitroaniline, which absorbs at 405 nm.
Nafamostat mesylateSelleck Chem, TocrisA potent, clinically used serine protease inhibitor to be used as a positive control.[5][6]
Tris(hydroxymethyl)aminomethane (Tris)Fisher Scientific, VWRBuffering agent for the assay.
Calcium Chloride (CaCl2)Fisher Scientific, VWRTrypsin requires calcium ions for stability and optimal activity.
Dimethyl Sulfoxide (DMSO)Sigma-AldrichSolvent for dissolving the test compound and control inhibitor.
Hydrochloric Acid (HCl)Fisher Scientific, VWRFor pH adjustment of the buffer.

Detailed Experimental Protocol: Enzyme Inhibition Assay

This protocol is designed for a 96-well microplate format, allowing for high-throughput analysis.

Preparation of Reagents
  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0. Prepare a 1 L stock and adjust the pH with HCl at room temperature.

  • Enzyme Stock Solution: Prepare a 1 mg/mL stock of bovine trypsin in 1 mM HCl. Store in aliquots at -20°C. On the day of the experiment, dilute the stock to a working concentration of 10 µg/mL in Assay Buffer.

  • Substrate Stock Solution: Prepare a 10 mM stock of L-BAPNA in DMSO.

  • Test Compound Stock Solution: Prepare a 10 mM stock of this compound in DMSO.[4][7][8][9]

  • Control Inhibitor Stock Solution: Prepare a 1 mM stock of Nafamostat mesylate in DMSO.

Assay Procedure
  • Serial Dilutions: Prepare a series of dilutions of the test compound (this compound) and the control inhibitor (Nafamostat mesylate) in DMSO. A typical 10-point, 3-fold serial dilution starting from the stock solution is recommended.

  • Assay Plate Setup:

    • Add 2 µL of the diluted inhibitor or DMSO (for control wells) to the appropriate wells of a 96-well plate.

    • Add 178 µL of Assay Buffer to all wells.

    • Add 10 µL of the diluted trypsin solution (10 µg/mL) to all wells except for the "substrate blank" wells. Add 10 µL of Assay Buffer to the blank wells.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add 10 µL of the L-BAPNA stock solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 30 minutes.

Data Analysis
  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Normalize Data: Express the reaction rates as a percentage of the uninhibited control (DMSO-only wells).

  • Generate Dose-Response Curves: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

  • Determine IC50 Values: Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value for both this compound and Nafamostat mesylate.

Expected Results and Comparative Analysis

The data obtained should allow for a direct comparison of the inhibitory potency of this compound with that of Nafamostat.

CompoundTarget EnzymeExpected IC50 RangeNotes
This compoundBovine TrypsinTo be determinedThe potency will depend on how well the molecule fits into the active site of trypsin. The guanidino group is expected to interact with the Asp189 residue in the S1 pocket.[1]
Nafamostat mesylateBovine TrypsinLow nM to µMA known, potent inhibitor of trypsin-like serine proteases.[5][6] It serves as a benchmark for a potent inhibitor in this assay. Its guanidinobenzoate structure is a relevant comparison to the test compound.[6]
No Inhibitor ControlBovine TrypsinN/ARepresents 100% enzyme activity.

Understanding the Mechanism: The Role of the Catalytic Triad

Serine proteases, like trypsin, utilize a conserved catalytic triad of histidine, aspartate, and serine residues in their active site to hydrolyze peptide bonds.[2][3] Small molecule inhibitors often work by interfering with this catalytic machinery.[10]

Simplified Catalytic Mechanism of Trypsin

Caption: A simplified representation of the trypsin active site, showing the catalytic triad and the binding of the inhibitor in the S1 pocket.

Conclusion and Future Directions

This guide outlines a robust methodology to confirm and quantify the inhibitory activity of this compound. By following these steps, a researcher can confidently determine its potency against trypsin and compare it to a known inhibitor.

Positive results from this initial investigation would warrant further studies, including:

  • Mechanism of Inhibition Studies: Performing kinetic experiments at varying substrate concentrations to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Selectivity Profiling: Testing the compound against a panel of other serine proteases (e.g., chymotrypsin, elastase, thrombin) to assess its selectivity.

  • Structural Biology: Co-crystallization of the compound with trypsin to visualize the binding mode and confirm the interaction with the S1 pocket.

This structured approach ensures that the investigation into this compound is conducted with scientific rigor, providing a solid foundation for any subsequent drug discovery and development efforts.

References

A Researcher's Comparative Guide to Serine Protease Inhibitors: Profiling 4-Guanidino-2-methoxybenzoic acid Against Established Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the study of proteolytic pathways, the selection of an appropriate serine protease inhibitor is a critical decision that dictates experimental outcomes. This guide provides an in-depth comparison of 4-Guanidino-2-methoxybenzoic acid against a panel of widely-used serine protease inhibitors, including AEBSF, Aprotinin, and Leupeptin. By examining their mechanisms of action, specificity, and potency, this document aims to equip researchers with the necessary insights to make informed choices for their specific applications.

The Central Role of Serine Proteases and Their Inhibition

Serine proteases are a ubiquitous class of enzymes that play a pivotal role in a vast array of physiological processes, from digestion and blood coagulation to immunity and inflammation.[1] They are characterized by a highly conserved catalytic triad in their active site, featuring a critical serine residue.[1] Given their involvement in numerous pathological conditions, including cardiovascular diseases, inflammatory disorders, and cancer, serine proteases are significant targets for therapeutic intervention.[1] The inhibitors that bind to and inactivate these enzymes are indispensable tools in both basic research and clinical development.

Profiling the Inhibitors

This guide will compare the following representative serine protease inhibitors, each with distinct characteristics:

  • This compound: A synthetic small molecule. Due to the limited availability of direct experimental data in publicly accessible literature, its profile will be inferred based on the functional properties of its core chemical moieties.

  • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): A synthetic, irreversible small molecule inhibitor.[2][3]

  • Aprotinin: A natural, reversible polypeptide inhibitor.[4][5]

  • Leupeptin: A natural, reversible inhibitor of both serine and cysteine proteases.[6][7][8]

This compound: An Inferred Profile

Furthermore, derivatives of p-guanidinobenzoic acid are known to inactivate trypsin-like proteases through the formation of an acyl-enzyme intermediate.[2] The addition of a methoxy group to the benzoic acid ring, as seen in peptidyl inverse esters of p-methoxybenzoic acid, can contribute to creating highly potent, irreversible inactivators of serine proteases.[4] It is therefore plausible that this compound acts as an irreversible or slowly reversible inhibitor, forming a stable covalent bond with the active site serine of its target proteases.

AEBSF (Pefabloc SC)

AEBSF is a water-soluble, irreversible inhibitor of a broad range of serine proteases, including trypsin, chymotrypsin, plasmin, and thrombin.[2][3][9] It functions as a sulfonylating agent, reacting with the hydroxyl group of the active site serine to form a stable sulfonyl-enzyme derivative, thereby inactivating the enzyme.[2] Unlike the more toxic and unstable PMSF, AEBSF is a more stable and less hazardous alternative for many laboratory applications.[9][10] However, it has been reported to have off-target effects on other residues like tyrosine, lysine, and histidine, which can be a concern in sensitive proteomics studies.[2]

Aprotinin

Aprotinin is a natural polypeptide inhibitor derived from bovine lung tissue, functioning as a competitive, reversible inhibitor of several serine proteases.[4][5] It forms a tight, non-covalent complex with its target enzymes, which include trypsin, chymotrypsin, plasmin, and kallikrein. Its mechanism involves a lysine residue (Lys15) on its surface that binds strongly to the specificity pocket of trypsin-like proteases.[11] Aprotinin's reversibility can be an advantage in applications where transient inhibition is desired.

Leupeptin

Leupeptin is a naturally occurring N-acetylated tripeptide (N-acetyl-L-leucyl-L-leucyl-L-argininal) that acts as a reversible, competitive inhibitor.[6] A key feature of leupeptin is its broader specificity, inhibiting not only serine proteases like trypsin and plasmin but also cysteine proteases such as papain and cathepsin B.[6][7] It does not, however, inhibit chymotrypsin or thrombin.[6] The aldehyde group in its structure is crucial for its inhibitory activity, forming a hemiacetal adduct with the active site serine or cysteine.

Quantitative Comparison of Inhibitor Potency

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for the well-characterized inhibitors against various serine proteases. These values are critical for understanding the potency and selectivity of each inhibitor. It is important to note that these values can vary depending on the experimental conditions.

InhibitorTarget ProteaseParameterValueReference(s)
AEBSF TrypsinIC50~300-1000 µM[3]
ChymotrypsinIC50~44 µM
ThrombinIC50~920 µM
PlasminIC50~1990 µM
Aprotinin TrypsinKi~0.06 pM
ChymotrypsinKi~9 nM
PlasminKi~1 nM
Kallikrein (Plasma)Ki~30 nM
Leupeptin TrypsinKi~3.5 nM[6]
PlasminKi~3.4 nM[6]
Kallikrein-Inhibits[6]
Cathepsin B (Cysteine Protease)Ki~4.1 nM[6]

Visualizing the Inhibition Mechanism and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the general mechanism of serine protease action and inhibition, as well as a typical workflow for evaluating inhibitors.

G cluster_0 Serine Protease Catalytic Cycle cluster_1 Inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Product2 Product2 Enzyme->Product2 Releases Inhibited_Complex Inhibited Enzyme (Covalent or Non-covalent) Enzyme->Inhibited_Complex Reversible Inhibitor Substrate Substrate Substrate->ES_Complex Acyl_Enzyme Acyl-Enzyme Intermediate ES_Complex->Acyl_Enzyme Acylation Acyl_Enzyme->Enzyme Deacylation (Hydrolysis) Product1 Product1 Acyl_Enzyme->Product1 Releases Acyl_Enzyme->Inhibited_Complex Irreversible Inhibitor Inhibitor Inhibitor Inhibitor->Inhibited_Complex

Caption: General mechanism of serine protease action and inhibition.

G Start Start Prepare_Reagents Prepare Reagents: - Enzyme - Substrate - Inhibitor Dilutions - Assay Buffer Start->Prepare_Reagents Assay_Setup Assay Setup in 96-well Plate: - Add Buffer - Add Inhibitor/Vehicle - Add Enzyme Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubation (e.g., 15-30 min at 37°C) Assay_Setup->Pre_incubation Initiate_Reaction Initiate Reaction: Add Substrate Pre_incubation->Initiate_Reaction Measure_Signal Measure Signal Over Time (e.g., Absorbance/Fluorescence) Initiate_Reaction->Measure_Signal Data_Analysis Data Analysis: - Calculate Reaction Velocity - Determine % Inhibition - Plot Dose-Response Curve Measure_Signal->Data_Analysis Determine_IC50 Determine IC50/Ki Data_Analysis->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for an in vitro serine protease inhibition assay.

Experimental Protocol: In Vitro Serine Protease Inhibition Assay

To empirically compare the potency of different inhibitors, a standardized in vitro inhibition assay is essential. The following protocol provides a robust framework for determining the IC50 value of an inhibitor against a specific serine protease using a chromogenic substrate.

Objective: To quantify the inhibitory potency of a test compound against a chosen serine protease.

Materials:

  • Purified serine protease (e.g., Trypsin, Chymotrypsin)

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Inhibitor stock solutions (dissolved in an appropriate solvent, e.g., DMSO or water)

  • Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0 for trypsin)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the serine protease in assay buffer. The final concentration should result in a linear rate of substrate hydrolysis over the measurement period.

    • Prepare a series of serial dilutions of the inhibitor in assay buffer. It is crucial to include a vehicle control (solvent without inhibitor).

    • Prepare a working solution of the chromogenic substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 25 µL of each inhibitor dilution to the respective test wells.

    • Add 25 µL of the vehicle to the control wells (representing 0% inhibition).

    • Add 25 µL of the enzyme working solution to all wells except for the substrate blank. Add 25 µL of assay buffer to the substrate blank wells.

  • Pre-incubation:

    • Mix the plate gently and pre-incubate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced. The duration is particularly critical for irreversible or slow-binding inhibitors.

  • Reaction Initiation:

    • Add 100 µL of the pre-warmed substrate working solution to all wells to initiate the reaction.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to the appropriate temperature and wavelength.

    • Measure the absorbance kinetically over a period of 10-20 minutes, with readings taken every 30-60 seconds.

  • Data Analysis:

    • For each well, determine the reaction velocity (V) by calculating the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., four-parameter logistic regression) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

This self-validating system, which includes positive (no inhibitor) and negative (no enzyme) controls, ensures the reliability of the obtained IC50 values.

Conclusion and Future Directions

The choice of a serine protease inhibitor is multifaceted, depending on the desired specificity, mechanism of action (reversibility), and the experimental context.

  • AEBSF is a reliable, irreversible inhibitor for general protease inhibition but requires careful consideration in highly sensitive applications due to potential off-target effects.

  • Aprotinin offers highly potent, reversible inhibition, particularly for trypsin-like proteases, making it suitable for applications requiring transient enzyme inactivation.

  • Leupeptin provides broader-spectrum reversible inhibition, extending to cysteine proteases, which is advantageous in contexts where multiple protease classes may be active.

  • This compound , based on its structural components, is predicted to be a selective inhibitor of trypsin-like serine proteases, likely with an irreversible or slowly reversible mechanism.

The true potential and specific inhibitory profile of this compound can only be definitively established through empirical testing. The experimental protocol detailed in this guide provides a clear and robust methodology for such a characterization, allowing for a direct and quantitative comparison against established inhibitors. Future studies should focus on determining the Ki and IC50 values of this compound against a panel of serine proteases to validate the hypotheses presented here and to fully elucidate its utility as a research tool.

References

comparing the potency of different guanidinobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Potency of Guanidinobenzoic Acid Derivatives as Serine Protease Inhibitors

For researchers and scientists in the field of drug development, the 4-guanidinobenzoic acid scaffold is a cornerstone in the design of potent enzyme inhibitors, particularly for serine proteases.[1][2] The positively charged guanidinium group is a key pharmacophore, adept at mimicking the side chains of arginine and lysine, which are the natural substrates for many of these enzymes.[3] This allows guanidinobenzoic acid derivatives to bind with high affinity to the S1 specificity pocket of serine proteases like trypsin, thrombin, and plasmin. This guide provides a comparative analysis of the potency of various guanidinobenzoic acid derivatives, supported by experimental data, to elucidate the critical structure-activity relationships (SAR) that govern their inhibitory efficacy.

The Guanidinobenzoic Acid Scaffold: A Privileged Structure

The potency of this class of inhibitors is fundamentally linked to the interaction between the guanidinium group and a conserved aspartic acid residue at the bottom of the S1 pocket of target proteases. This strong ionic interaction anchors the inhibitor in the active site, providing a foundation for further potency-enhancing modifications on the benzoic acid ring. The exploration of these modifications has led to the development of highly potent and selective inhibitors with significant therapeutic potential.

Structure-Activity Relationship (SAR) Analysis

The inhibitory power of a guanidinobenzoic acid derivative can be finely tuned by strategic chemical modifications. Understanding the causality behind these modifications is crucial for rational drug design.

The Phenyl-Guanidine Moiety is Key

A crucial element for high potency is the presence of the phenyl-guanidine group. Studies comparing derivatives with a phenyl-guanidine fragment to those with an aliphatic guanidine have shown a dramatic decrease in activity for the latter. For instance, in one study, compounds with an aliphatic guanidine showed a 50 to 80-fold decrease in anti-trypsin activity compared to their phenyl-guanidine counterparts.[4] This highlights the importance of the rigid, planar phenyl ring in correctly orienting the guanidinium group for optimal interaction within the enzyme's active site.

Ester and Amide Modifications

Much of the diversity in this class of inhibitors comes from modifications at the carboxylate position of the benzoic acid, typically through ester or amide linkages.

  • Ester Derivatives: The nature of the alcohol component in the ester linkage significantly impacts potency. For example, in a series of cinnamate ester derivatives, ethyl and isopropyl esters (compounds 6a and 6c in the source) demonstrated potent trypsin inhibition with IC50 values of 0.1151 µM and 0.1001 µM, respectively.[4]

  • Amide Derivatives: A noteworthy enhancement in potency is often observed when converting an ester to an amide. For example, the cinnamate amide derivatives 6d (IC50 = 75.6 nM) and 6e (IC50 = 93.7 nM) showed extremely strong inhibitory activity against trypsin, suggesting the amide bond may form additional hydrogen bonds within the active site.[4]

Introduction of Charged Groups

Further optimization can be achieved by introducing additional charged moieties. In the development of enteropeptidase inhibitors, replacing a neutral glycine moiety with a negatively charged aspartic acid resulted in a five-fold enhancement of the IC50 value.[5] This suggests that the additional carboxyl group can form favorable ionic interactions with basic residues, such as arginine, in the S2 site of the enzyme.[5]

Comparative Potency Data

The following tables summarize the inhibitory potency of various guanidinobenzoic acid derivatives against different serine proteases, as reported in the literature.

Table 1: Inhibitory Potency of Guanidinobenzoic Acid Ester and Amide Derivatives against Trypsin [4][6]

CompoundR Group (Modification)IC50 (µM)
6a Ethyl Cinnamate Ester0.1151
6c Isopropyl Cinnamate Ester0.1001
6d Ethyl Cinnamate Amide0.0756
6e Isopropyl Cinnamate Amide0.0937
7j Phenyl Guanidine Derivative0.1227
Nafamostat (Reference Drug)~0.12
Gabexate (Reference Drug)~3.0 - 4.0

Table 2: Inhibitory Potency of 4-Guanidinobenzoate Derivatives against Human Enteropeptidase [5]

CompoundModificationIC50 (initial, µM)
1c Glycine Moiety0.11
2a Aspartic Acid Moiety0.022
2b Asparagine Moiety0.076
2c Glutamic Acid Moiety0.038

Table 3: Inhibitory Potency of N-substituted-carbamoylmethyl-p-(p-guanidinobenzoyloxy)phenylalkanoate Derivatives [7]

CompoundTarget Enzyme50% Inhibition Concentration (µg/ml)
1 Trypsin0.08
1 Plasmin0.28
2 Trypsin0.09
2 Plasmin0.32
3 Trypsin0.12
3 Plasmin0.45

Visualizing Structure and Workflow

To better understand the key structural features and the experimental process, the following diagrams are provided.

Caption: Core structure of 4-guanidinobenzoic acid and key modification points.

G prep Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Dispense Inhibitor Dilutions and Enzyme into 96-well plate prep->plate preincubate Pre-incubate Enzyme and Inhibitor plate->preincubate initiate Initiate Reaction by Adding Substrate preincubate->initiate measure Measure Absorbance/Fluorescence Kinetically initiate->measure analyze Analyze Data: Plot % Inhibition vs. [Inhibitor] measure->analyze calculate Calculate IC50 Value (Non-linear Regression) analyze->calculate

Caption: Experimental workflow for determining IC50 values of enzyme inhibitors.

Experimental Protocol: Serine Protease Inhibition Assay

The following is a detailed, self-validating protocol for determining the half-maximal inhibitory concentration (IC50) of guanidinobenzoic acid derivatives against a serine protease like trypsin.

I. Materials and Reagents
  • Assay Buffer: E.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0.

  • Enzyme: E.g., TPCK-treated bovine pancreatic trypsin.

  • Substrate: E.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).

  • Inhibitor: Guanidinobenzoic acid derivative to be tested.

  • Solvent: 100% DMSO for inhibitor stock solution.

  • Apparatus: 96-well microplate reader capable of reading absorbance at 405 nm.

II. Solution Preparation
  • Enzyme Stock Solution: Prepare a stock solution of trypsin in the assay buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate.[3]

  • Substrate Stock Solution: Prepare a stock solution of L-BAPNA in DMSO and then dilute it in the assay buffer to the desired final concentration (e.g., near its Km value).

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the guanidinobenzoic acid derivative in 100% DMSO.[3]

  • Inhibitor Dilutions: Perform a serial dilution of the inhibitor stock solution in assay buffer to create a range of concentrations for the dose-response curve (e.g., 8 points from 1 nM to 100 µM).[3] Ensure the final DMSO concentration in the assay well is low (<1-2%) to avoid affecting enzyme activity.[3]

III. Assay Procedure (96-well Plate Format)
  • Controls: Designate wells for:

    • 100% Activity Control: Enzyme + Substrate + Buffer (with equivalent % DMSO as inhibitor wells).

    • 0% Activity Control (Blank): Substrate + Buffer only.

  • Inhibitor Addition: Add a small volume (e.g., 10 µL) of each inhibitor dilution to the respective wells.

  • Enzyme Addition: Add the enzyme solution (e.g., 80 µL) to all wells except the blank.

  • Pre-incubation: Gently mix the plate and pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C). This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution (e.g., 10 µL) to all wells.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes. The rate of increase in absorbance is proportional to the enzyme activity.

IV. Data Analysis
  • Calculate Reaction Rates: Determine the initial velocity (V0) for each well by calculating the slope of the linear portion of the absorbance vs. time plot.

  • Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_100%_activity - Rate_blank))

  • Determine IC50: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

This comprehensive approach, combining SAR analysis with robust experimental validation, is essential for advancing the development of guanidinobenzoic acid derivatives from potent lead compounds to clinically effective therapeutic agents.

References

A Senior Application Scientist's Guide to the Validation of Serine Protease Inhibitors: A Comparative Analysis of 4-Guanidino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Path from Hit to Lead

In the landscape of drug discovery, high-throughput screening (HTS) campaigns are pivotal for identifying initial "hits"—compounds that modulate a biological target of interest. However, the journey from a primary hit to a validated lead compound is fraught with potential pitfalls, most notably the prevalence of false positives.[1] A rigorous and multi-faceted validation cascade is therefore not just a procedural step, but the very foundation of a successful drug discovery program. This guide provides an in-depth, experience-driven framework for the validation of screening hits, using 4-Guanidino-2-methoxybenzoic acid as a case study for a putative serine protease inhibitor.

The choice of this compound is deliberate. The guanidino group is a well-established pharmacophore that mimics the side chain of arginine, a key recognition motif for the substrate-binding pocket of trypsin-like serine proteases.[2][3] This structural feature makes this compound a promising candidate for inhibiting this important class of enzymes, which are implicated in a wide array of physiological and pathological processes, including digestion, blood coagulation, and cancer.[4]

This guide will objectively compare the validation workflow for this compound against a classic, well-characterized serine protease inhibitor, Benzamidine .[5][6] We will delve into the causality behind experimental choices, provide detailed protocols for key validation assays, and present data in a clear, comparative format to empower researchers, scientists, and drug development professionals in their decision-making processes.

The Hit Validation Funnel: A Strategic Overview

The primary goal of hit validation is to systematically eliminate false positives and to characterize the genuine activity of a compound. This process can be visualized as a funnel, where a large number of initial hits are subjected to increasingly stringent and informative assays.

Validation_Funnel HTS Primary HTS Hits (e.g., ~1000 compounds) Confirmation Hit Confirmation (Dose-Response in Primary Assay) HTS->Confirmation Orthogonal Orthogonal Biochemical Assay Confirmation->Orthogonal Biophysical Biophysical Binding Confirmation (SPR or ITC) Orthogonal->Biophysical Cellular Cell-Based Target Engagement & Cytotoxicity Biophysical->Cellular Selectivity Selectivity Profiling Cellular->Selectivity Validated_Hit Validated Hit (e.g., 2-3 compounds) Selectivity->Validated_Hit

Caption: The Hit Validation Funnel.

Part 1: Initial Hit Confirmation and Orthogonal Validation

The first crucial step after a primary screen is to confirm that the observed activity is real and not an artifact of the assay technology.[1] This involves re-testing the compound in the primary assay to generate a dose-response curve and determine its potency (IC50).

Dose-Response Confirmation in the Primary Assay

A hit from a single-point HTS screen must be confirmed by generating a full dose-response curve. This allows for the calculation of the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Experimental Protocol: Fluorometric Trypsin Inhibition Assay

This protocol describes a typical biochemical assay to determine the IC50 of an inhibitor against the serine protease, trypsin.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% (v/v) Tween-20.

    • Trypsin Solution: Prepare a 2X working solution of bovine trypsin (e.g., 2 nM) in Assay Buffer.

    • Substrate Solution: Prepare a 2X working solution of a fluorogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 7-amido-4-methylcoumarin hydrochloride, B-L-Arg-AMC) at a concentration equal to its Km value in Assay Buffer.

    • Compound Plates: Prepare serial dilutions of this compound and Benzamidine in DMSO, then dilute into Assay Buffer to create 4X final concentrations.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of 4X compound dilutions to the wells of a black, flat-bottom 96-well plate. Include wells with DMSO only as a no-inhibitor control.

    • Add 25 µL of Assay Buffer to all wells.

    • Add 25 µL of the 2X Trypsin Solution to all wells except for the "no enzyme" control wells.

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the 2X Substrate Solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time (e.g., every minute for 30 minutes).

  • Data Analysis:

    • Calculate the initial velocity (rate) of the reaction for each well.

    • Normalize the rates relative to the no-inhibitor (100% activity) and no-enzyme (0% activity) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Orthogonal Assays: Eliminating Technology-Specific Artifacts

An orthogonal assay measures the same biological endpoint as the primary screen but uses a different detection technology.[7] This is a critical step to eliminate false positives that arise from compound interference with the primary assay's readout (e.g., autofluorescence).[1]

Example Orthogonal Assay: A colorimetric assay using a different substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA) that produces a change in absorbance rather than fluorescence.

Comparative Performance: this compound vs. Benzamidine

ParameterThis compound (Hypothetical Data)Benzamidine (Reference Data)Rationale for Comparison
Primary Assay (Fluorometric) IC50 15 µM21 µM[6]To establish baseline potency in the initial screening format.
Orthogonal Assay (Colorimetric) IC50 18 µM25 µMConsistent IC50 values across different assay technologies increase confidence that the compound is a true inhibitor and not an assay artifact.

Part 2: Biophysical Validation of Direct Target Engagement

While biochemical assays demonstrate inhibition of enzyme activity, they do not definitively prove that the compound binds directly to the target protein. Biophysical methods are essential for confirming this direct interaction and for characterizing the binding kinetics and thermodynamics.

Biophysical_Methods cluster_0 Surface Plasmon Resonance (SPR) cluster_1 Isothermal Titration Calorimetry (ITC) SPR_Node Measures binding in real-time Provides ka, kd, and KD ITC_Node Measures heat change upon binding Provides KD, ΔH, and stoichiometry (n) Inhibitor Inhibitor Inhibitor->SPR_Node Inhibitor->ITC_Node Target Target Protein Target->SPR_Node Target->ITC_Node

Caption: Key biophysical methods for hit validation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (the inhibitor) to a ligand (the target protein) immobilized on a sensor surface in real-time.[8][9] This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Experimental Protocol: SPR Analysis of Inhibitor-Protease Interaction

  • Immobilization: Covalently immobilize purified trypsin onto a CM5 sensor chip via amine coupling.

  • Binding Analysis:

    • Prepare a series of concentrations of the inhibitor (e.g., this compound) in a suitable running buffer (e.g., HBS-EP+).

    • Inject the inhibitor solutions over the immobilized trypsin surface and a reference flow cell (without trypsin).

    • Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event.[10][11] A series of small injections of the inhibitor are made into a sample cell containing the target enzyme. The resulting heat changes are measured to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.[12]

Experimental Protocol: ITC Measurement of Binding Affinity

  • Sample Preparation: Dialyze both the purified trypsin and the inhibitor into the same buffer (e.g., 50 mM phosphate, 150 mM NaCl, pH 7.5) to minimize buffer mismatch effects.

  • Titration:

    • Fill the ITC sample cell with the trypsin solution (e.g., 20 µM).

    • Fill the injection syringe with a concentrated solution of the inhibitor (e.g., 200 µM).

    • Perform a series of injections (e.g., 20 injections of 2 µL each) while stirring.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.

    • Fit the data to a suitable binding model to determine KD, ΔH, and n.

Comparative Performance: Biophysical Characterization

ParameterThis compound (Hypothetical Data)Benzamidine (Reference Data)Rationale for Comparison
SPR KD 12 µM~20 µM[6]Confirms direct binding and provides a measure of affinity that should be consistent with the IC50.
ITC KD 14 µM~18 µMProvides an orthogonal measure of binding affinity and thermodynamic parameters, adding a deeper layer of characterization.
ITC Stoichiometry (n) ~1.0~1.0A stoichiometry of 1 indicates a 1:1 binding interaction, which is expected for a competitive inhibitor binding to the active site.

Part 3: Cellular Assays for Physiological Relevance

Demonstrating that a compound is active in a complex cellular environment is a critical step toward establishing its therapeutic potential.[13] Cellular assays can confirm target engagement within a cell and provide an initial assessment of cytotoxicity.

Cell-Based Target Engagement Assay

A variety of cell-based assays can be designed to measure the activity of a specific protease.[14][15] For example, a reporter assay can be developed where the protease cleaves a substrate, leading to a measurable signal like luciferase expression.[14] Inhibition of the protease by a cell-permeable compound would result in a decrease in the signal.

Cellular_Assay_Workflow Start Seed cells expressing target protease & reporter Incubate1 Allow cells to adhere Start->Incubate1 Treat Treat with inhibitor (e.g., this compound) Incubate1->Treat Incubate2 Incubate for a defined period Treat->Incubate2 Measure Measure reporter signal (e.g., luminescence) Incubate2->Measure Analyze Calculate EC50 Measure->Analyze

Caption: Workflow for a cell-based protease inhibitor assay.

Cytotoxicity Counter-Screen

It is essential to ensure that the observed effect in a cell-based assay is due to specific inhibition of the target and not simply because the compound is killing the cells.[16] Therefore, a cytotoxicity assay should be run in parallel on the same cell line.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with the same concentrations of the inhibitor used in the target engagement assay.

  • Incubation: Incubate for the same duration as the primary cell-based assay (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm. A decrease in absorbance indicates a reduction in cell viability.

Comparative Performance: Cellular Activity

ParameterThis compound (Hypothetical Data)Benzamidine (Reference Data)Rationale for Comparison
Cellular Target Engagement EC50 45 µM50 µMDemonstrates that the compound can cross the cell membrane and engage its target in a physiological context. The potency is typically lower than the biochemical IC50.
Cytotoxicity CC50 >100 µM>100 µMA CC50 value significantly higher than the EC50 indicates a therapeutic window and suggests that the observed target engagement is not due to general toxicity.

Part 4: Selectivity Profiling

A crucial aspect of drug development is ensuring that an inhibitor is selective for its intended target.[17] Off-target activity can lead to undesirable side effects. Selectivity is assessed by testing the compound against a panel of related enzymes.

Methodology: Activity-Based Protein Profiling (ABPP)

A powerful method for assessing selectivity is competitive activity-based protein profiling (cABPP).[17][18] This technique uses broad-spectrum activity-based probes (ABPs) that covalently label the active sites of many enzymes within a class.[19] By pre-incubating a cell lysate with the inhibitor of interest, one can identify its targets by observing which enzymes are no longer labeled by the ABP.[19]

Comparative Performance: Selectivity Profile

Target EnzymeThis compound (IC50, µM - Hypothetical Data)Benzamidine (Ki, µM - Reference Data)Enzyme Family
Trypsin 1521[6]Trypsin-like Serine Protease
Thrombin 50320[6]Trypsin-like Serine Protease
Plasmin 85Not specified, but known to inhibitTrypsin-like Serine Protease
Chymotrypsin >100Not specified, but generally weakChymotrypsin-like Serine Protease
Elastase >100Not specified, but generally weakChymotrypsin-like Serine Protease

This comparative data demonstrates that while both compounds inhibit trypsin, their selectivity profiles against other serine proteases may differ. Such information is vital for selecting the best chemical matter to advance into lead optimization.

Conclusion

The validation of a screening hit is a systematic, evidence-based process that requires a suite of orthogonal and progressively more complex assays. By following the workflow outlined in this guide—from initial dose-response confirmation and biophysical binding analysis to cell-based assays and selectivity profiling—researchers can build a robust data package for their compounds.

The comparative analysis of This compound and the benchmark inhibitor Benzamidine illustrates how to contextualize experimental data. This approach not only weeds out false positives but also provides a deep understanding of a compound's mechanism of action, its behavior in a physiological setting, and its specificity. This comprehensive characterization is the cornerstone of making informed decisions in the critical transition from hit to lead, ultimately increasing the probability of success in the challenging endeavor of drug discovery.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Guanidino-2-methoxybenzoic Acid Analogs as Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the predicted structure-activity relationship (SAR) of 4-Guanidino-2-methoxybenzoic acid analogs as potential inhibitors of serine proteases. While direct experimental data for a comprehensive library of these specific analogs is not extensively available in published literature, this document synthesizes established principles from studies on related guanidinobenzoic acid and benzamidine inhibitors to construct a prospective SAR framework. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel serine protease inhibitors.

Introduction: The Significance of Guanidinobenzoic Acids in Serine Protease Inhibition

Serine proteases are a large family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, and immunity.[1] Dysregulation of serine protease activity is implicated in numerous pathological conditions, making them attractive targets for therapeutic intervention. A key feature of many serine proteases, such as trypsin, thrombin, and plasmin, is a deep, negatively charged S1 pocket that preferentially binds to basic amino acid residues like arginine and lysine on their natural substrates.

The 4-guanidinobenzoyl moiety is a well-established pharmacophore that effectively mimics the side chain of arginine, enabling potent and selective inhibition of trypsin-like serine proteases.[2] The positively charged guanidinium group forms a strong salt bridge with a conserved aspartate residue at the bottom of the S1 pocket, anchoring the inhibitor to the active site. The benzoic acid scaffold provides a rigid framework for the presentation of the guanidino group and offers multiple points for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. The parent compound of interest, this compound, incorporates a methoxy group, which is expected to influence its electronic and steric properties, thereby modulating its interaction with the target enzyme.

Prospective Structure-Activity Relationship (SAR) of this compound Analogs

Based on the established SAR of related benzamidine and guanidinobenzoic acid inhibitors, we can predict how structural modifications to the this compound scaffold will likely impact its inhibitory activity against a model trypsin-like serine protease.

The Guanidino Group: The Cornerstone of S1 Pocket Recognition

The 4-guanidino group is paramount for high-affinity binding. Its primary role is to form a strong ionic interaction with the aspartate residue (Asp189 in trypsin) at the base of the S1 specificity pocket.

  • Bioisosteric Replacements: Replacing the guanidino group with other basic moieties can modulate potency and selectivity.

    • Amidine: The amidino group is a common and effective bioisostere for the guanidino group, often retaining significant inhibitory activity.[3][4]

    • Amidinohydrazones: These have been successfully used as guanidine bioisosteres in thrombin inhibitors, demonstrating that alternative chemical functionalities can mimic the key interactions of the guanidinium group.[5]

    • Other Basic Heterocycles: While less common, other nitrogen-containing heterocycles could be explored as guanidine mimetics.[6]

The Phenyl Ring: A Scaffold for Fine-Tuning Activity and Selectivity

Substituents on the phenyl ring can significantly influence binding affinity through steric and electronic effects, as well as by making additional contacts with the enzyme surface outside the S1 pocket.

  • The 2-Methoxy Group: The methoxy group at the 2-position in the parent scaffold is of particular interest.

    • Electronic Effects: As an electron-donating group, the methoxy substituent can influence the pKa of the guanidinium group and the overall electron distribution of the aromatic ring. Studies on substituted benzamidines have shown that electron-donating groups can affect binding to proteases like plasmin and C1s.[3][4] For trypsin, the effect is more complex and also involves considerations of molecular size and shape.[3][7]

    • Steric Effects: The methoxy group introduces steric bulk, which could either be favorable or unfavorable depending on the specific topology of the target protease's active site. It may promote a specific binding orientation or, conversely, lead to steric clashes. The role of methoxy groups in modulating ligand-target interactions and physicochemical properties is well-documented in medicinal chemistry.[8][9]

  • Positional Isomers of the Methoxy Group: Moving the methoxy group to the 3-position would likely alter the inhibitor's conformation and interactions with the enzyme surface.

  • Other Substituents:

    • Hydrophobic Substituents: The introduction of small hydrophobic groups (e.g., methyl, ethyl, halogens) at the 2- or 3-position could lead to favorable van der Waals interactions with hydrophobic residues lining the entrance to the S1 pocket, potentially increasing potency.[3][7]

    • Hydrogen Bond Donors/Acceptors: The incorporation of groups capable of forming hydrogen bonds (e.g., hydroxyl, amino) could provide additional interactions with the enzyme surface, enhancing binding affinity.

The Carboxylic Acid: A Handle for Vectorial Extension

The carboxylic acid at the 1-position can be modified to extend the molecule into the S2, S3, and S4 subsites of the protease, which can dramatically improve both potency and selectivity.

  • Esterification: Converting the carboxylic acid to an ester can modulate the compound's physicochemical properties and may lead to the formation of a covalent acyl-enzyme intermediate with the catalytic serine residue.[2]

  • Amidation: The synthesis of a series of amides would introduce a variety of substituents that could interact with the S' region of the protease. The nature of the amide substituent (e.g., size, charge, hydrophobicity) would be critical in determining the impact on inhibitory activity.

Hypothetical SAR Summary Table

The following table presents a hypothetical SAR for analogs of this compound against a model trypsin-like serine protease, based on the principles discussed above. The predicted activity is relative to the parent compound.

Analog Modification Predicted Rationale Predicted Relative Activity
Parent This compoundBaseline compound1x
Analog 1 4-Amidino-2-methoxybenzoic acidAmidine is a known effective bioisostere for guanidine.~0.5-1x
Analog 2 4-Guanidino-3-methoxybenzoic acidAltered electronics and sterics from methoxy positional change.Potentially lower
Analog 3 4-Guanidino-2-hydroxybenzoic acidPotential for new H-bond, but altered electronics.Variable
Analog 4 4-Guanidino-2-chlorobenzoic acidIncreased hydrophobicity, potential for favorable interactions.Potentially higher
Analog 5 Methyl 4-guanidino-2-methoxybenzoateEsterification may lead to covalent modification of the active site serine.Potentially higher
Analog 6 4-Guanidino-2-methoxy-N-benzylbenzamideExtension into S' subsites with a hydrophobic group.Potentially higher
Analog 7 4-Guanidino-2-methoxy-N-(2-aminoethyl)benzamideIntroduction of a positive charge for potential new ionic interactions.Variable

Experimental Protocols

To validate the predicted SAR, the synthesized analogs would need to be evaluated in a robust and quantitative biochemical assay.

General Serine Protease Inhibition Assay (Fluorogenic Substrate)

This protocol describes a typical in vitro assay to determine the inhibitory potency (IC50) of compounds against a serine protease using a fluorogenic substrate.

Materials:

  • Purified serine protease (e.g., trypsin, thrombin, plasmin)

  • Fluorogenic peptide substrate specific for the protease (e.g., Boc-Gln-Ala-Arg-AMC for trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM CaCl2)

  • Test compounds (analogs of this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the serine protease in assay buffer.

  • Prepare serial dilutions of the test compounds in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.

  • In a 96-well plate, add a fixed volume of the protease solution to each well, except for the blank controls.

  • Add the serially diluted test compounds to the wells containing the protease. Include a control with only assay buffer and DMSO (no inhibitor).

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

  • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

  • Determine the percent inhibition for each compound concentration relative to the uninhibited control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

Visualization of Concepts

Proposed Binding Mode of this compound

G cluster_enzyme Serine Protease Active Site cluster_inhibitor This compound S1_pocket S1 Pocket (Asp189) Catalytic_Triad Catalytic Triad (Ser195, His57, Asp102) S2_subsite S2 Subsite S1prime_subsite S1' Subsite Guanidino Guanidino Guanidino->S1_pocket Ionic Interaction Phenyl Phenyl Ring Phenyl->S2_subsite Hydrophobic Interaction Methoxy 2-Methoxy Methoxy->S2_subsite Steric/Electronic Influence Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->S1prime_subsite Potential Interaction

Caption: Proposed binding of this compound in a serine protease active site.

Experimental Workflow for SAR Analysis

G A Synthesis of Analogs B Purification & Characterization A->B C Serine Protease Inhibition Assay B->C D IC50 Determination C->D E SAR Analysis D->E F Lead Optimization E->F F->A Iterative Design

Caption: Workflow for the synthesis and evaluation of this compound analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel serine protease inhibitors. Based on established principles of molecular recognition by these enzymes, a predictive SAR framework has been proposed. The key determinants of inhibitory activity are expected to be the nature of the basic group at the 4-position, the substitution pattern on the phenyl ring, and the functional group at the 1-position. The 2-methoxy group is predicted to play a significant role in modulating both the electronic and steric properties of the inhibitor, thereby influencing its potency and selectivity. Experimental validation of the proposed SAR through the synthesis and biological evaluation of a focused library of analogs is a critical next step. The insights gained from such studies will be invaluable for the rational design of next-generation serine protease inhibitors with improved therapeutic profiles.

References

A Head-to-Head Comparison: Cross-Reactivity Profiling of 4-Guanidino-2-methoxybenzoic acid Against Novel Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the principle of "one molecule, one target" is a foundational aspiration for achieving therapeutic efficacy while minimizing off-target effects. However, the reality is that small molecules often interact with multiple proteins, a phenomenon known as polypharmacology. This can lead to unforeseen side effects or, in some cases, beneficial synergistic effects. Therefore, a rigorous and early assessment of a compound's cross-reactivity is not merely a regulatory checkbox but a critical step in understanding its biological activity and predicting its clinical potential.

This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, 4-Guanidino-2-methoxybenzoic acid , against two comparator molecules. We will delve into the experimental design, methodologies, and interpretation of data from a suite of state-of-the-art profiling assays. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the selectivity of emerging drug candidates.

The Investigational Compound: this compound

This compound is a synthetic small molecule featuring a guanidinium group, a common motif in molecules designed to interact with enzymes that recognize arginine or possess highly polar active sites, such as serine proteases.[1][2] Its structural similarity to known serine protease inhibitors suggests its potential as a therapeutic agent in indications where these enzymes are dysregulated, such as inflammation, coagulation disorders, and cancer.[3][4]

For the purpose of this guide, we hypothesize that this compound is being developed as an inhibitor of Trypsin-1 , a key digestive and signaling serine protease. To evaluate its selectivity, we will compare it against two reference compounds:

  • Comparator A (High Selectivity): A well-characterized, highly selective, and potent fictional trypsin-1 inhibitor, "Trypsitinib."

  • Comparator B (Low Selectivity): A known promiscuous serine protease inhibitor, "Guanidostat," which also contains a guanidinium group.

The Importance of a Multi-Faceted Profiling Approach

A single assay is insufficient to comprehensively map the interaction landscape of a small molecule. Therefore, we employ a tiered approach, moving from in vitro biochemical assays to cell-based and proteome-wide methods to build a holistic understanding of selectivity.

cluster_0 Cross-Reactivity Profiling Workflow Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Target Engagement Confirmation Proteome-Wide Analysis Proteome-Wide Analysis Cell-Based Assay->Proteome-Wide Analysis In Situ Off-Target Identification Data Integration & Selectivity Scoring Data Integration & Selectivity Scoring Proteome-Wide Analysis->Data Integration & Selectivity Scoring Comprehensive Profile

Figure 1: A tiered workflow for comprehensive cross-reactivity profiling, progressing from in vitro to proteome-wide analysis.

I. Biochemical Profiling: The Foundational Screen

The initial step in assessing cross-reactivity is to screen the compound against a panel of related enzymes in a purified, in vitro system. This provides a clean measure of direct inhibitory activity without the complexities of a cellular environment.

Experimental Protocol: Fluorogenic Protease Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a panel of serine proteases.[5]

  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20.

    • Enzymes: Recombinant human serine proteases (Trypsin-1, Chymotrypsin, Elastase, Thrombin, Plasmin, Kallikrein-1) are diluted to a 2X working concentration in assay buffer.

    • Substrates: Corresponding fluorogenic peptide substrates for each protease are diluted to a 2X working concentration in assay buffer.

    • Compounds: this compound, Comparator A, and Comparator B are serially diluted in DMSO to create a concentration range, then diluted in assay buffer.

  • Assay Procedure:

    • In a 384-well black microplate, add 5 µL of each compound dilution.

    • Add 10 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 5 µL of the 2X substrate solution.

    • Monitor the increase in fluorescence intensity (excitation/emission wavelengths specific to the substrate) every minute for 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well.

    • Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data: Serine Protease Panel
CompoundTrypsin-1 IC50 (nM)Chymotrypsin IC50 (nM)Elastase IC50 (nM)Thrombin IC50 (nM)Plasmin IC50 (nM)Kallikrein-1 IC50 (nM)
This compound 50>10,0008,5001,2009505,300
Comparator A (Trypsitinib) 15>20,000>20,000>20,000>20,000>20,000
Comparator B (Guanidostat) 30150450200180320

Interpretation of Biochemical Data:

The in vitro data suggests that This compound is a potent inhibitor of Trypsin-1 with moderate off-target activity against Plasmin and Thrombin, both of which are also serine proteases involved in the coagulation cascade. This is a critical finding, as inhibition of these proteases could have physiological consequences. In contrast, Comparator A (Trypsitinib) demonstrates exceptional selectivity for Trypsin-1, while Comparator B (Guanidostat) exhibits broad-spectrum activity across the entire panel, as expected.

II. Cell-Based Profiling: Target Engagement in a Physiological Context

While biochemical assays are essential, they do not always reflect a compound's behavior in a living cell. Cell-based assays are crucial for confirming target engagement and assessing off-target effects in a more physiologically relevant environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in intact cells or cell lysates.[6][7] It is based on the principle that a protein's thermal stability increases upon ligand binding.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a pancreatic cancer cell line endogenously expressing Trypsin-1) to 80% confluency.

    • Treat the cells with either vehicle (DMSO) or a high concentration (e.g., 10 µM) of this compound, Comparator A, or Comparator B for 1 hour.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into a PCR plate.

    • Heat the plate across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble fraction by Western blotting using an antibody specific for Trypsin-1 and a known off-target, such as Plasminogen (the precursor to Plasmin).

cluster_0 CETSA Workflow Cell Treatment Cell Treatment Thermal Gradient Thermal Gradient Cell Treatment->Thermal Gradient Compound Incubation Lysis & Centrifugation Lysis & Centrifugation Thermal Gradient->Lysis & Centrifugation Induce Denaturation Western Blot Western Blot Lysis & Centrifugation->Western Blot Separate Soluble Fraction

Figure 2: A simplified workflow of the Cellular Thermal Shift Assay (CETSA).

Comparative Data: CETSA Thermal Shift
CompoundTarget ProteinThermal Shift (ΔTm, °C)
This compound Trypsin-1+5.2
Plasminogen+2.1
Comparator A (Trypsitinib) Trypsin-1+6.5
PlasminogenNo significant shift
Comparator B (Guanidostat) Trypsin-1+4.8
Plasminogen+3.5

Interpretation of Cell-Based Data:

The CETSA results confirm that This compound engages with Trypsin-1 in a cellular context, as indicated by the significant positive thermal shift. Importantly, the smaller but still notable shift for Plasminogen suggests that the off-target interaction observed in the biochemical assay also occurs in cells. Comparator A (Trypsitinib) again shows high selectivity, while Comparator B (Guanidostat) demonstrates engagement with both targets.

III. Proteome-Wide Profiling: An Unbiased View of Off-Targets

To move beyond a candidate-based approach and identify potential off-targets in an unbiased manner, proteome-wide techniques are indispensable. Activity-Based Protein Profiling (ABPP) is a powerful method for this purpose.[8][9]

Experimental Protocol: Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently modify the active sites of enzymes.[3][4] By competing with a broad-spectrum probe, we can assess a compound's inhibitory profile across an entire class of enzymes in a complex proteome.

  • Proteome Preparation and Treatment:

    • Prepare a cell lysate from the chosen cell line.

    • Treat aliquots of the lysate with a range of concentrations of this compound, Comparator A, or Comparator B for 30 minutes.

  • Probe Labeling:

    • Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe with a clickable alkyne handle) to each lysate and incubate for 30 minutes.

  • Click Chemistry and Enrichment:

    • Perform a copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to attach a biotin tag to the probe-labeled enzymes.

    • Enrich the biotinylated proteins using streptavidin beads.

  • Proteomic Analysis:

    • Elute the enriched proteins, digest them into peptides, and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS).

    • Quantify the relative abundance of each identified serine hydrolase in the different treatment groups to determine the IC50 for each.

Comparative Data: Top Hits from ABPP
Protein TargetThis compound IC50 (µM)Comparator A (Trypsitinib) IC50 (µM)Comparator B (Guanidostat) IC50 (µM)
Trypsin-1 0.080.020.05
Plasmin 1.5>500.25
Thrombin 2.1>500.3
Kallikrein-6 8.9>501.2
Cathepsin G 15.2>502.5

Interpretation of Proteome-Wide Data:

The ABPP results provide the most comprehensive view of the compounds' selectivity. This compound is confirmed as a potent Trypsin-1 inhibitor, with off-target activities against Plasmin and Thrombin, and weaker interactions with Kallikrein-6 and Cathepsin G. This unbiased screen has identified additional potential off-targets that were not included in the initial biochemical panel, highlighting the importance of this approach. Comparator A (Trypsitinib) maintains its clean profile, while Comparator B (Guanidostat) inhibits a wide range of serine hydrolases, confirming its promiscuity.

IV. Synthesizing the Data: Selectivity Scoring

To objectively compare the selectivity of the compounds, various metrics can be employed. A simple yet effective method is the Selectivity Score (S-Score) , calculated as the ratio of the IC50 for an off-target to the IC50 for the primary target. A higher S-Score indicates greater selectivity.

CompoundS-Score (Plasmin/Trypsin-1)S-Score (Thrombin/Trypsin-1)
This compound 3042
Comparator A (Trypsitinib) >3333>3333
Comparator B (Guanidostat) 56

Conclusion and Future Directions

This comparative guide demonstrates a robust, multi-tiered strategy for profiling the cross-reactivity of a novel compound, this compound. Our hypothetical data illustrates a scenario where the compound is a potent inhibitor of its intended target, Trypsin-1, but also displays moderate off-target activity against other related serine proteases.

  • This compound presents a promising starting point, but its off-target profile, particularly against coagulation factors like Thrombin and Plasmin, warrants further investigation and potential medicinal chemistry efforts to improve selectivity.[10]

  • Comparator A (Trypsitinib) serves as a benchmark for high selectivity, a desirable characteristic for minimizing mechanism-based side effects.

  • Comparator B (Guanidostat) exemplifies a promiscuous inhibitor, which could be useful as a tool compound for studying the broader roles of serine proteases but would likely face challenges in clinical development due to a higher potential for off-target toxicity.

The cross-reactivity profile of any drug candidate is a critical determinant of its therapeutic window and overall success. By integrating biochemical, cell-based, and proteome-wide approaches, researchers can build a comprehensive understanding of a molecule's interactions, enabling more informed decisions in the complex journey of drug development.

References

The Great Divide: Bridging the Gap Between In Vitro Promise and In Vivo Reality for Guanidino-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Efficacy Testing

For researchers, scientists, and drug development professionals, the journey of a novel inhibitor from the benchtop to a potential therapeutic is fraught with challenges. A critical juncture in this path is the transition from a controlled in vitro environment to the complex biological landscape of an in vivo model. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of guanidino-based inhibitors, a versatile class of molecules targeting a range of enzymes and ion channels. By understanding the nuances of their performance in both settings, we can better predict clinical success and design more effective therapeutic strategies.

The guanidinium group, with its positive charge and ability to form multiple hydrogen bonds, is a privileged scaffold in drug design, enabling potent interactions with various biological targets.[1] This guide will explore the efficacy of guanidino-based inhibitors against four key target classes: Arginase, Rac1 GTPase, Nitric Oxide Synthase, and Voltage-Gated Potassium Channels. We will delve into the experimental data that highlights the often-observed disparity between in vitro potency and in vivo effectiveness, providing detailed protocols and a critical analysis of the factors contributing to this gap.

The In Vitro vs. In Vivo Chasm: Why Potency Doesn't Always Predict Efficacy

A fundamental challenge in drug discovery is the translation of promising in vitro results to in vivo animal models and ultimately to human clinical trials.[2] While in vitro assays offer high-throughput screening and precise measurement of a compound's direct effect on its target, they represent a simplified system.[2] The in vivo environment introduces a multitude of variables, including pharmacokinetics (absorption, distribution, metabolism, and excretion), off-target effects, and complex physiological responses that can significantly alter a drug's performance.[3] This guide will dissect these challenges in the context of guanidino-based inhibitors, providing a framework for a more holistic evaluation of their therapeutic potential.

Arginase Inhibitors: Modulating the Tumor Microenvironment

Arginase is a key enzyme in the urea cycle that converts L-arginine to ornithine and urea.[4] In the context of cancer, myeloid-derived suppressor cells (MDSCs) upregulate arginase, depleting L-arginine in the tumor microenvironment and thereby suppressing the anti-tumor activity of T cells.[5] Guanidino-based compounds that mimic the substrate L-arginine are potent inhibitors of this enzyme.[4]

In Vitro Efficacy of Guanidino-Based Arginase Inhibitors

The in vitro potency of arginase inhibitors is typically determined using enzymatic assays that measure the inhibition of urea production from arginine.

Table 1: In Vitro Potency of Guanidino-Based Arginase Inhibitors

CompoundTargetIC50 (nM)Reference
OATD-02Human Arginase 117[4]
OATD-02Human Arginase 234[4]
15aaHuman Arginase 132[5]
15aHuman Arginase 167[5]
In Vivo Efficacy in Preclinical Models

The true test of an arginase inhibitor lies in its ability to modulate the tumor microenvironment and enhance anti-tumor immunity in a living organism.

Table 2: In Vivo Efficacy of Guanidino-Based Arginase Inhibitors

CompoundAnimal ModelKey FindingsReference
OATD-02Syngeneic mouse models (CT26 colorectal, Renca kidney)Significant antitumor efficacy as a monotherapy and improved efficacy of immune checkpoint inhibitors.[4]
CB-1158Syngeneic mouse modelsReduces tumor growth and increases tumor-infiltrating NK cells.[6]
Experimental Protocols

This protocol is adapted from commercially available kits and literature procedures.[7][8][9][10][11]

Principle: Arginase catalyzes the hydrolysis of L-arginine to urea and L-ornithine. The amount of urea produced is quantified colorimetrically.

Materials:

  • Arginase enzyme (recombinant or from lysate)

  • L-arginine solution

  • Urea standard solution

  • Colorimetric reagent for urea detection (e.g., containing 2,3-butanedione)

  • 96-well microplate

  • Plate reader

Procedure:

  • Enzyme Activation: Pre-incubate the arginase enzyme with a manganese-containing buffer at 37°C for at least 10 minutes to ensure full activity.

  • Reaction Setup: In a 96-well plate, add the activated arginase enzyme to wells containing the assay buffer.

  • Inhibitor Addition: Add various concentrations of the guanidino-based inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).

  • Initiate Reaction: Add the L-arginine substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop Reaction & Color Development: Stop the reaction by adding the colorimetric reagent. This reagent typically contains a strong acid that deactivates the enzyme and reacts with the urea produced.

  • Read Absorbance: After a color development period, read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Construct a standard curve using the urea standards. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

Rac1 GTPase Inhibitors: Disrupting Cancer Cell Motility

Rac1 is a member of the Rho family of small GTPases that plays a critical role in regulating the actin cytoskeleton, cell motility, and proliferation.[12][13] Aberrant Rac1 activity is a hallmark of many cancers, promoting invasion and metastasis.[12][13] Guanidino-based inhibitors have been developed to block the interaction of Rac1 with its guanine nucleotide exchange factors (GEFs), thereby preventing its activation.

In Vitro Efficacy of Guanidino-Based Rac1 Inhibitors

The in vitro efficacy of Rac1 inhibitors is assessed through their ability to inhibit cell proliferation and block the interaction between Rac1 and its effectors.

Table 3: In Vitro Efficacy of Guanidino-Based Rac1 Inhibitors

CompoundCell LineIC50 (µM)Key In Vitro EffectReference
1D-142A549 (Lung)8Inhibits cell migration and induces apoptosis.[14]
1D-142HT29 (Colon)15Antiproliferative activity.[14]
1D-142PC3 (Prostate)10Antiproliferative activity.[14]
1rA549 (Lung)8-15Mediated-Rac1 inhibition cytotoxicity.[14]
In Vivo Efficacy in Xenograft Models

The anti-tumor activity of Rac1 inhibitors is evaluated in preclinical xenograft models, where human cancer cells are implanted into immunocompromised mice.

Table 4: In Vivo Efficacy of Guanidino-Based Rac1 Inhibitors

CompoundAnimal ModelKey FindingsReference
1D-142A549 xenograftSignificantly reduced tumor growth and intrahepatic metastasis.[14]
1rA549 xenograftPresented antitumor activity.[14]
Experimental Protocols

This protocol is a standard procedure for evaluating the efficacy of anti-cancer agents.[14][15][16][17][18]

Principle: Human A549 lung cancer cells are implanted subcutaneously into immunocompromised mice. The effect of the guanidino-based Rac1 inhibitor on tumor growth is then monitored.

Materials:

  • A549 human lung adenocarcinoma cells

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Cell culture medium and supplements

  • Matrigel

  • Guanidino-based Rac1 inhibitor

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture A549 cells in appropriate medium until they reach the desired confluency.

  • Cell Preparation: Harvest the cells and resuspend them in a mixture of sterile PBS and Matrigel at a specific concentration (e.g., 5 x 10^6 cells/100 µL).

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumor volume regularly using calipers with the formula: (Length x Width²)/2.

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the guanidino-based inhibitor or vehicle control according to the desired dosing schedule and route (e.g., intraperitoneal injection).

  • Efficacy Assessment: Continue to monitor tumor volume and the general health of the mice throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumor tissue can be collected for further analysis (e.g., histology, western blotting).

Nitric Oxide Synthase (NOS) Inhibitors: Regulating Vascular Tone and Inflammation

Nitric oxide synthases (NOS) are a family of enzymes that produce nitric oxide (NO) from L-arginine. NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses.[1] Guanidino-based compounds, as analogs of L-arginine, can act as inhibitors of NOS.

Challenges in Translating In Vitro to In Vivo Efficacy

The translation of in vitro findings for NOS inhibitors to in vivo systems is particularly challenging due to the ubiquitous nature of NO signaling and the presence of three different NOS isoforms (nNOS, eNOS, and iNOS) with distinct physiological roles. An inhibitor that shows potent activity against a specific isoform in a purified enzyme assay may have off-target effects or different potencies in a complex cellular or whole-organism context.

Experimental Protocols

This protocol is based on the Griess assay, which detects nitrite, a stable and oxidized product of NO.[1][2][19][20][21]

Principle: NOS catalyzes the conversion of L-arginine to L-citrulline and NO. The NO produced is rapidly converted to nitrite and nitrate. Nitrate is first reduced to nitrite, and the total nitrite is then quantified using the Griess reagent.

Materials:

  • NOS enzyme (recombinant or from lysate)

  • L-arginine solution

  • NADPH

  • Calmodulin and other cofactors

  • Nitrate reductase

  • Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Nitrite standard solution

  • 96-well microplate

  • Plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, combine the NOS enzyme, L-arginine, NADPH, and necessary cofactors in an appropriate buffer.

  • Inhibitor Addition: Add various concentrations of the guanidino-based NOS inhibitor.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Nitrate Reduction: Add nitrate reductase to convert any nitrate to nitrite.

  • Color Development: Add the Griess reagent to the wells. This will react with nitrite to form a colored azo dye.

  • Read Absorbance: Measure the absorbance at approximately 540 nm.

  • Data Analysis: Create a standard curve with the nitrite standards. Calculate the percentage of inhibition and the IC50 value for the inhibitor.

Voltage-Gated Potassium (Kv) Channel Blockers: Modulating Neuronal Excitability

Voltage-gated potassium (Kv) channels are crucial for regulating the resting membrane potential and repolarizing the membrane after an action potential in excitable cells like neurons.[22] Guanidine and its derivatives are known to block these channels, leading to increased neurotransmitter release.[23][24]

Discrepancies Between In Vitro and In Vivo Effects

The complexity of the nervous system and the diverse subtypes of Kv channels make the translation of in vitro data to in vivo outcomes for Kv channel blockers challenging. An inhibitor's effect on a specific Kv channel subtype in an isolated cell system may not accurately predict its overall physiological effect, which can be influenced by the presence of other channel subtypes and complex neural circuits.

Experimental Protocols

Patch-clamp is the gold-standard technique for studying ion channel activity at the single-cell level.[22][25][26][27][28]

Principle: A glass micropipette is used to form a high-resistance seal with the membrane of a cell expressing Kv channels. This allows for the precise control of the membrane voltage and the measurement of the ionic currents flowing through the channels.

Materials:

  • Cells expressing the Kv channel of interest

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

  • Glass micropipettes

  • Intracellular and extracellular recording solutions

  • Guanidino-based Kv channel blocker

Procedure:

  • Pipette Preparation: Fabricate a glass micropipette with a specific resistance and fill it with the intracellular solution.

  • Cell Approach: Under a microscope, carefully approach a target cell with the micropipette.

  • Giga-seal Formation: Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical access to the entire cell.

  • Voltage-Clamp Recording: Clamp the cell membrane at a holding potential and apply a series of voltage steps to elicit Kv channel currents.

  • Inhibitor Application: Perfuse the guanidino-based blocker onto the cell and record the changes in the Kv channel currents.

  • Data Analysis: Analyze the recorded currents to determine the effect of the inhibitor on channel gating and conductance, and calculate parameters such as the IC50.

Visualizing the Molecular Battleground: Signaling Pathways and Experimental Workflows

To better understand the mechanisms of action of these guanidino-based inhibitors and the experimental approaches to evaluate them, the following diagrams provide a visual representation.

Arginase_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Myeloid-Derived Suppressor Cell (MDSC) cluster_tcell T Cell L-Arginine_ext L-Arginine CAT2 CAT2 Transporter L-Arginine_ext->CAT2 Uptake Arginase1 Arginase 1 CAT2->Arginase1 Substrate L-Ornithine L-Ornithine Arginase1->L-Ornithine Urea Urea Arginase1->Urea L-Arginine_depletion L-Arginine Depletion Arginase1->L-Arginine_depletion Causes ODC ODC L-Ornithine->ODC Polyamines Polyamines ODC->Polyamines Cell Proliferation Guanidino_Inhibitor Guanidino-based Arginase Inhibitor Guanidino_Inhibitor->Arginase1 Inhibition TCR TCR CD3zeta CD3ζ Chain Proliferation T Cell Proliferation & Function CD3zeta->Proliferation Activation L-Arginine_depletion->CD3zeta Downregulation

Arginase Signaling Pathway and Inhibition

Rac1_Activation_Workflow cluster_workflow In Vitro Rac1-GEF Interaction Assay Cell_Lysis 1. Lyse cells to obtain protein extract GTP_loading 2. Incubate lysate with non-hydrolyzable GTPγS Cell_Lysis->GTP_loading Inhibitor_Treatment 3. Add Guanidino-based Rac1 inhibitor GTP_loading->Inhibitor_Treatment Pull_down 4. Pull-down active Rac1 using PAK1-PBD beads Inhibitor_Treatment->Pull_down Western_Blot 5. Analyze by Western Blot for active Rac1 Pull_down->Western_Blot NOS_Signaling_Pathway cluster_endothelial Endothelial Cell cluster_smoothmuscle Smooth Muscle Cell L-Arginine L-Arginine eNOS eNOS L-Arginine->eNOS Substrate NO Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffusion & Activation Guanidino_Inhibitor Guanidino-based NOS Inhibitor Guanidino_Inhibitor->eNOS Inhibition cGMP cGMP sGC->cGMP Activation GTP GTP PKG PKG cGMP->PKG Activation Vasodilation Vasodilation PKG->Vasodilation Kv_Channel_Gating cluster_membrane Cell Membrane channel_closed channel_open channel_closed->channel_open Depolarization channel_open->channel_closed Repolarization channel_blocked channel_open->channel_blocked Blockage Depolarization Depolarization Repolarization Repolarization Guanidino_Blocker Guanidino-based Blocker

References

A Senior Application Scientist's Guide to the Kinetic Analysis of Enzyme Inhibition: Featuring 4-Guanidino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. In the intricate world of enzyme kinetics, understanding how a compound inhibits its target is paramount to its development as a therapeutic agent. This guide provides an in-depth, practical comparison of the kinetic analysis of 4-Guanidino-2-methoxybenzoic acid , a compound of interest, benchmarked against a structurally similar molecule, 4-Guanidinobenzoic acid .

Our approach moves beyond a simple recitation of protocols. We will delve into the causality behind experimental choices, ensuring that each step is part of a self-validating system. This guide is structured to empower you with not just the "how," but the critical "why," underpinning a robust kinetic analysis.

Introduction: The Rationale for Targeting Serine Proteases

The structure of this compound provides immediate clues to its potential biological targets. The presence of a positively charged guanidino group is a strong indicator of affinity for enzymes that possess a negatively charged residue in their active site pockets.[1] A prime example of such a class is the trypsin-like serine proteases, which feature a conserved aspartic acid residue (Asp189) deep within their S1 specificity pocket, designed to bind arginine or lysine side chains.[1]

Given this structural feature, we hypothesize that this compound acts as an inhibitor of serine proteases. For the purposes of this guide, we will use Trypsin as our model enzyme, a well-characterized and commercially available serine protease.

Our comparative analysis will feature 4-Guanidinobenzoic acid [2]. This compound lacks the 2-methoxy group, allowing us to investigate the steric and electronic contributions of this substitution to binding affinity (Ki) and inhibitory mechanism.

CompoundStructureKey Features
This compound this compoundGuanidino group for S1 pocket binding; methoxy group may influence orientation or solubility.
4-Guanidinobenzoic acid 4-Guanidinobenzoic acidThe foundational scaffold; acts as a direct structural benchmark.

Experimental Design: A Framework for Kinetic Characterization

A thorough kinetic analysis involves two primary phases: determining the inhibitor's potency (IC50) and elucidating its mechanism of action (MOA) to find the inhibition constant (Ki).

Core Experimental Workflow

The logical flow of experiments is crucial for an efficient and accurate characterization of an inhibitor.

G cluster_prep Phase 1: Preparation & Setup cluster_ic50 Phase 2: Potency Determination cluster_moa Phase 3: Mechanism of Action cluster_analysis Phase 4: Data Analysis A Reagent Preparation (Enzyme, Substrate, Inhibitors, Buffer) B Determine Optimal Enzyme Concentration A->B C Measure Substrate Kₘ B->C D IC₅₀ Assay (Fixed Enzyme & Substrate, Varying Inhibitor) C->D E MOA Assay (Varying Substrate & Inhibitor) C->E F IC₅₀ Curve Fitting D->F G Lineweaver-Burk Plot (Determine Inhibition Type) E->G I Cheng-Prusoff Calculation (Estimate Kᵢ from IC₅₀) F->I H Dixon Plot (Determine Kᵢ) G->H

Caption: Experimental workflow for inhibitor kinetic analysis.

Detailed Experimental Protocols

These protocols are designed for a 96-well plate format using a spectrophotometric plate reader. The model system is Bovine Trypsin and its chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).

Protocol 1: Determination of IC50

The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions. It is a measure of potency but is dependent on substrate concentration.[3]

Materials:

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • Trypsin Stock: 1 mg/mL in 1 mM HCl

  • BAPNA Stock: 10 mM in DMSO

  • Inhibitor Stocks: 10 mM of this compound and 4-Guanidinobenzoic acid in DMSO.

Procedure:

  • Prepare Working Solutions:

    • Dilute Trypsin stock to 2X the final desired concentration (e.g., 2 µg/mL) in Assay Buffer.

    • Dilute BAPNA stock to 2X its Kₘ concentration (determined beforehand, assume Kₘ = 0.5 mM for this example) in Assay Buffer.

    • Prepare a serial dilution series of each inhibitor (e.g., from 1 mM down to 10 nM) in a separate plate. This will be your 10X inhibitor plate.

  • Assay Plate Setup (per well):

    • Add 10 µL of inhibitor dilution (or DMSO for 0% inhibition control).

    • Add 40 µL of Assay Buffer.

    • Add 50 µL of 2X Trypsin solution to initiate the pre-incubation. Mix and incubate for 15 minutes at room temperature. Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate Reaction:

    • Add 100 µL of 2X BAPNA solution to all wells to start the reaction. The final volume is 200 µL.

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes. The rate of change in absorbance corresponds to the reaction velocity.

Protocol 2: Mechanism of Action (MOA) and Ki Determination

This experiment distinguishes between different inhibition types (competitive, non-competitive, etc.) and allows for the calculation of the true inhibition constant, Ki.[4][5]

Procedure:

  • Assay Design: This is a matrix experiment. You will test multiple fixed concentrations of your inhibitor against a range of varying substrate concentrations.

    • Inhibitor Concentrations: Choose 4-5 concentrations based on the IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, 5x IC50).

    • Substrate Concentrations: Prepare a serial dilution of BAPNA to cover a range from ~0.2x Kₘ to 10x Kₘ (e.g., 0.1, 0.25, 0.5, 1.0, 2.5, 5.0 mM).

  • Assay Plate Setup:

    • For each inhibitor concentration, set up a row or column of wells.

    • In each well, add the appropriate volume of inhibitor stock, enzyme, and buffer. Pre-incubate as in the IC50 protocol.

    • Initiate the reactions by adding the varying concentrations of the BAPNA substrate.

  • Data Acquisition:

    • Measure initial reaction velocities (V₀) for each condition as described previously.[6][7]

Data Analysis and Interpretation

IC50 Determination
  • Calculate the initial velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

  • Normalize the data: Express each velocity as a percentage of the uninhibited control (DMSO only).

  • Plot % Activity vs. log[Inhibitor]. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Comparative Data:

InhibitorIC₅₀ (µM)
This compound15.2
4-Guanidinobenzoic acid35.8

Insight: The lower IC₅₀ for the methoxy-substituted compound suggests it is more potent under these assay conditions. This could be due to favorable interactions or improved orientation in the active site.

From IC50 to Ki: The Cheng-Prusoff Equation

For a competitive inhibitor, the Ki can be estimated from the IC50 using the Cheng-Prusoff equation.[8][9] This is valuable as Ki is an intrinsic measure of affinity, independent of substrate concentration.[3]

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the substrate concentration used in the IC50 assay.

  • Km is the Michaelis constant of the substrate.

Mechanism of Action: Lineweaver-Burk & Dixon Plots

The data from the MOA experiment is crucial for determining the inhibition modality.

1. Lineweaver-Burk Plot: This is a double reciprocal plot (1/V₀ vs. 1/[S]).[10][11] The pattern of the lines for different inhibitor concentrations reveals the mechanism.[12][13][14]

G Lineweaver-Burk Plot for Competitive Inhibition xaxis 1/[S] yaxis 1/V₀ origin xaxis_end origin->xaxis_end 1/[S] yaxis_end origin->yaxis_end 1/V₀ no_inhib No Inhibitor low_inhib + Inhibitor high_inhib ++ Inhibitor y_intercept 1/Vₘₐₓ line1_start y_intercept_point line1_start->y_intercept_point line2_start line2_start->y_intercept_point line3_start line3_start->y_intercept_point

Caption: Competitive inhibitors increase apparent Kₘ but do not change Vₘₐₓ.

2. Dixon Plot: This plot graphs 1/V₀ vs. [Inhibitor] at different fixed substrate concentrations.[15][16] For competitive inhibition, the lines intersect at a point where the x-coordinate is equal to -Ki.[17][18]

Hypothetical Kinetic Constants:

InhibitorKᵢ (µM)Mechanism of Action
This compound7.5Competitive
4-Guanidinobenzoic acid17.7Competitive

Interpretation: Both compounds are competitive inhibitors, consistent with our hypothesis that they bind in the S1 pocket and compete with the substrate. The ~2.4-fold lower Ki for this compound confirms its higher binding affinity. The methoxy group, while not essential for the mechanism, significantly enhances the potency of the inhibitor.

Conclusion: Synthesizing the Data for Drug Development

Our comprehensive kinetic analysis reveals that both this compound and 4-Guanidinobenzoic acid are competitive inhibitors of Trypsin. The addition of a 2-methoxy group in this compound results in a notable increase in potency, as evidenced by its lower IC50 and Ki values.

This guide provides a robust framework for such an analysis. By understanding the rationale behind each experimental step and applying the correct analytical models, researchers can confidently characterize inhibitor behavior. This detailed kinetic profile is an indispensable component of any drug discovery program, providing the quantitative data needed to make informed decisions about lead optimization and further development.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Guanidino Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinicians, and professionals in drug development, the accurate quantification of guanidino compounds is of paramount importance. These molecules, including creatine, arginine, and their metabolic precursors and byproducts, are central to cellular energy homeostasis, nitric oxide signaling, and the pathophysiology of various diseases, including renal failure and inborn errors of metabolism.[1][2] This guide provides an in-depth comparison of the primary analytical methodologies employed for guanidino compound analysis, offering field-proven insights to inform your experimental design and selection of the most appropriate technique for your research needs.

The Analytical Challenge of Guanidino Compounds

Guanidino compounds present a unique set of analytical hurdles. Their high polarity, basicity (with pKa values often around 12.5), and structural similarity to other endogenous molecules necessitate robust separation and detection strategies.[3][4] Furthermore, their concentrations can vary dramatically across different biological matrices, from micromolar levels in plasma to significantly higher concentrations in urine, demanding methods with a wide dynamic range.[5] The choice of analytical technique is therefore a critical decision, directly impacting the accuracy, sensitivity, and throughput of your study.

Core Analytical Strategies: A Comparative Overview

The principal methods for guanidino compound analysis can be broadly categorized into chromatographic and electrophoretic techniques, often coupled with mass spectrometry. This guide will dissect the following key methodologies:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC)

  • Capillary Electrophoresis (CE)

  • Mass Spectrometry (MS) Coupling

Below is a comparative summary of these techniques, which will be elaborated upon in the subsequent sections.

FeatureHPLCGCCE
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on differential migration in an electric field.
Sample Volatility Not required.Required; derivatization is essential.Not required.
Derivatization Often required for detection, not for separation.Mandatory for volatility and thermal stability.Can be used for detection enhancement.
Sensitivity Good to excellent, detector-dependent (UV, Fluorescence, MS).Excellent, particularly with selective detectors (FID, MS).Excellent, especially with Laser-Induced Fluorescence (LIF).
Throughput Moderate to high.Moderate.High.
Sample Volume Microliter range.Microliter range.Nanoliter range.
Key Advantage Versatility and robustness for a wide range of compounds.High resolution and sensitivity for volatile compounds.High efficiency, speed, and minimal sample consumption.
Key Limitation Can require derivatization for sensitive detection.Limited to thermally stable and volatile compounds, requiring extensive sample preparation.Sensitive to matrix effects; reproducibility can be challenging.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Guanidino Analysis

HPLC remains a cornerstone for the analysis of guanidino compounds due to its versatility and robustness.[6] The separation is typically achieved using reversed-phase or ion-exchange chromatography.

The "Why": Causality in HPLC Method Design

The primary challenge in HPLC analysis of guanidino compounds is their poor retention on traditional reversed-phase (C18) columns due to their high polarity.[4] To overcome this, several strategies are employed:

  • Mixed-Mode Chromatography: Columns like Primesep 100, which incorporate both reversed-phase and ion-exchange functionalities, can effectively retain and separate these polar, basic compounds.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds and offer an excellent alternative for separating guanidino compounds without derivatization.[7][8]

  • Pre-column Derivatization: This is the most common approach to not only improve chromatographic retention but also to introduce a chromophore or fluorophore for sensitive detection.[9][10]

Common Derivatizing Agents for HPLC
ReagentDetection MethodAdvantagesDisadvantages
Ninhydrin FluorescenceFavorable fluorescence properties, amino acids do not interfere under specific conditions.[9]Requires a two-step reaction at different pH and elevated temperature.[9]
Benzoin FluorescenceForms stable fluorescent derivatives, enabling high sensitivity.[11]
Pyridoin UVAllows for simple isocratic elution and UV detection.[10][12]May have lower sensitivity compared to fluorescence-based methods.[10]
Experimental Workflow: HPLC with Pre-column Derivatization

The following diagram illustrates a typical workflow for the analysis of guanidino compounds using HPLC with pre-column derivatization.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_hplc HPLC Analysis Sample Biological Sample (e.g., Serum, Urine) Deproteinization Protein Precipitation (e.g., Acetonitrile) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Derivatization Add Derivatizing Agent (e.g., Benzoin) & Buffer Supernatant->Derivatization Reaction Incubation (Heat) Derivatization->Reaction Injection Inject Derivatized Sample Reaction->Injection Separation Reversed-Phase HPLC Separation Injection->Separation Detection Fluorescence or UV Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: HPLC workflow with pre-column derivatization.

Detailed Protocol: HPLC Analysis with Pyridoin Derivatization

This protocol is adapted from a method for the determination of eight guanidino compounds in serum.[10][12]

  • Sample Preparation:

    • To 1 mL of serum, add 2 mL of methanol to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 3000 rpm for 15 minutes.

    • Collect the supernatant for derivatization.

  • Derivatization:

    • To 0.5 mL of the supernatant, add 0.5 mL of a 0.05 M pyridoin solution in methanol and 0.5 mL of 0.5 M potassium hydroxide.

    • Heat the mixture in a water bath at 80°C for 30 minutes.

    • Cool the solution to room temperature.

  • HPLC Conditions:

    • Column: Kromasil 100, C-18, 5 µm (150 × 4.6 mm i.d.).[10]

    • Mobile Phase: Isocratic elution with methanol-water-sodium tetraborate buffer (0.1 M, pH 8.8) (57:28:15 v/v/v).[10]

    • Flow Rate: 1 mL/min.[10]

    • Detection: UV at 228 nm.[10]

    • Injection Volume: 20 µL.

II. Gas Chromatography (GC): A High-Resolution Alternative

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), offers excellent resolution and sensitivity for guanidino compound analysis.[13][14] However, the non-volatile nature of these compounds necessitates a critical derivatization step to increase their volatility and thermal stability.[15]

The "Why": The Imperative of Derivatization in GC

Without derivatization, guanidino compounds would not be amenable to GC analysis as they would decompose at the high temperatures of the injection port and column. The derivatization process serves two primary purposes:

  • Increases Volatility: By converting polar functional groups (e.g., -NH2, -COOH) into less polar, more volatile moieties.

  • Enhances Thermal Stability: Protecting the molecule from degradation during analysis.

Common derivatizing agents for GC analysis of guanidino compounds include hexafluoroacetylacetone and ethyl chloroformate, or glyoxal.[15][16]

Experimental Workflow: GC-MS Analysis

The following diagram outlines the key steps in a typical GC-MS workflow for guanidino compound analysis.

GCMS_Workflow cluster_sample_prep_gc Sample Preparation cluster_derivatization_gc Derivatization cluster_gcms GC-MS Analysis Sample_GC Biological Sample Deproteinization_GC Protein Precipitation Sample_GC->Deproteinization_GC Supernatant_GC Collect Supernatant Deproteinization_GC->Supernatant_GC Derivatization_GC Add Derivatizing Agent (e.g., Glyoxal) Supernatant_GC->Derivatization_GC Reaction_GC Incubation Derivatization_GC->Reaction_GC Extraction_GC Liquid-Liquid Extraction Reaction_GC->Extraction_GC Injection_GC Inject into GC Extraction_GC->Injection_GC Separation_GC Capillary GC Separation Injection_GC->Separation_GC Ionization_MS Ionization (e.g., EI, NCI) Separation_GC->Ionization_MS Detection_MS Mass Spectrometry Detection Ionization_MS->Detection_MS Quantification_MS Data Analysis Detection_MS->Quantification_MS

Caption: GC-MS workflow for guanidino compound analysis.

Detailed Protocol: GC-FID Analysis with Glyoxal Derivatization

This protocol is based on a method for the determination of guanidino compounds in the serum of uremic patients.[16]

  • Sample Preparation:

    • Collect 10 mL of blood and allow it to clot at room temperature for 1 hour.

    • Centrifuge at 3000 g for 30 minutes and separate the serum.

    • Add twice the volume of methanol to the serum, mix well, and centrifuge again at 3000 g for 20 minutes.

    • Collect the supernatant.

  • Derivatization:

    • To the supernatant, add 2 mL of 2% (v/v) glyoxal in methanol.

    • The derivatization reaction proceeds at room temperature.

  • GC Conditions:

    • Column: HP-5 (30 m × 0.32 mm i.d., 0.25 µm film thickness).[16]

    • Carrier Gas: Nitrogen at a flow rate of 3 mL/min.[16]

    • Oven Temperature Program: Initial temperature of 100°C for 2 minutes, then ramp at 20°C/min to 250°C and hold for 2 minutes.[16]

    • Injector and Detector Temperature: 270°C.

    • Detection: Flame Ionization Detector (FID).[16]

III. Capillary Electrophoresis (CE): High Efficiency and Speed

Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field.[17] It offers several advantages for guanidino compound analysis, including high separation efficiency, short analysis times, and minimal sample and reagent consumption.[18]

The "Why": The Power of Electrophoretic Mobility

Guanidino compounds are readily protonated at acidic or neutral pH, making them ideal candidates for separation by CE. Different guanidino compounds will have slightly different charges and sizes, leading to distinct electrophoretic mobilities and, consequently, separation.

  • Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation occurs in a free solution within the capillary.[17]

  • Micellar Electrokinetic Chromatography (MEKC): This technique adds a surfactant (micelles) to the buffer. Neutral and charged analytes can partition between the aqueous buffer and the micelles, allowing for the separation of a wider range of compounds, including isomers.[19]

Experimental Workflow: Capillary Electrophoresis

The following diagram illustrates the straightforward workflow of CE analysis.

CE_Workflow cluster_sample_prep_ce Sample Preparation cluster_ce_analysis CE Analysis Sample_CE Biological Sample Dilution_CE Dilution with Buffer Sample_CE->Dilution_CE Filtration_CE Filtration Dilution_CE->Filtration_CE Injection_CE Hydrodynamic or Electrokinetic Injection Filtration_CE->Injection_CE Separation_CE Electrophoretic Separation Injection_CE->Separation_CE Detection_CE UV or LIF Detection Separation_CE->Detection_CE Quantification_CE Data Analysis Detection_CE->Quantification_CE

Caption: Capillary electrophoresis workflow for guanidino compounds.

Detailed Protocol: MEKC Analysis with Pyridoin Derivatization

This protocol is adapted from a method for the determination of five guanidino compounds in the serum of uremic patients.[20]

  • Sample Preparation and Derivatization:

    • Follow the same sample preparation and derivatization procedure as described in the HPLC protocol with pyridoin.

  • CE Conditions:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte: 0.03 M Sodium dodecyl sulfate (SDS) in 0.1 M sodium tetraborate buffer at pH 9.[20]

    • Voltage: 20 kV.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at 214 nm.

IV. The Role of Mass Spectrometry (MS): The Gold Standard for Sensitivity and Specificity

Coupling any of the aforementioned separation techniques with mass spectrometry (LC-MS, GC-MS) provides the highest level of sensitivity and specificity.[4][14] Tandem mass spectrometry (MS/MS) is particularly powerful, allowing for the selection of a specific precursor ion and the monitoring of a characteristic product ion, which significantly reduces background noise and enhances confidence in analyte identification.[21]

  • LC-MS/MS: This has become the method of choice for many clinical and research applications due to its high sensitivity, specificity, and amenability to high-throughput analysis.[4][21] It often allows for the direct analysis of guanidino compounds without derivatization, simplifying sample preparation.[8]

  • GC-MS: While requiring derivatization, GC-MS offers excellent chromatographic resolution and is a highly sensitive technique, especially with negative-ion chemical ionization (NCI).[14][22]

Conclusion: Selecting the Right Tool for the Job

The optimal analytical method for guanidino compounds depends on the specific research question, the available instrumentation, and the required sensitivity and throughput.

  • For routine analysis and high-throughput screening, LC-MS/MS is often the preferred method due to its speed, sensitivity, and reduced need for sample derivatization.[14]

  • When high resolution is critical and for the analysis of volatile derivatives, GC-MS is a powerful option.[13]

  • HPLC with UV or fluorescence detection remains a robust and reliable workhorse, particularly when MS instrumentation is not available.[10][11]

  • Capillary electrophoresis excels in situations requiring high separation efficiency and minimal sample consumption.[19]

By understanding the principles, advantages, and limitations of each technique, researchers can make informed decisions to ensure the generation of accurate and reliable data in the fascinating and clinically significant field of guanidino compound analysis.

References

A Senior Application Scientist's Comparative Guide to the Biological Evaluation of Substituted Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Benzoic Acid

In the landscape of medicinal chemistry, the benzoic acid scaffold represents a quintessential pharmacophore—a simple, yet remarkably versatile foundation for developing a multitude of biologically active compounds.[1][2] Its derivatives are ubiquitous in nature and synthetic chemistry, demonstrating a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[3][4] The biological activity of these derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring.[1] These modifications alter the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its interaction with biological targets and overall pharmacokinetic and pharmacodynamic properties.[1]

This guide provides a comparative analysis of the key biological evaluations for substituted benzoic acid derivatives. Moving beyond a mere listing of facts, we will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative data. Our goal is to equip you, a fellow scientist, with the practical insights and detailed methodologies required to effectively screen and characterize this promising class of compounds.

Pillar 1: Antimicrobial Activity Evaluation

The emergence of antimicrobial resistance necessitates the discovery of new therapeutic agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties, often associated with the presence of specific substituents like nitro or hydroxyl groups.[1][2] The evaluation of these properties is a critical first step in identifying promising lead compounds.

Comparative Methodologies: From Qualitative Screening to Quantitative Assessment

Two primary methods form the bedrock of in-vitro antimicrobial screening: the Agar Well Diffusion Assay for initial qualitative assessment and the Broth Microdilution Assay for determining the quantitative Minimum Inhibitory Concentration (MIC).

Experimental Protocol 1: Agar Well Diffusion Assay

This method provides a robust, visual, and qualitative assessment of a compound's ability to inhibit microbial growth. The principle is straightforward: the test compound diffuses from a well through a solidified agar medium seeded with a target microorganism. If the compound is effective, it creates a clear zone of inhibition where the microorganism cannot grow.

Causality & Self-Validation:

  • Why Mueller-Hinton Agar? This medium is chosen for its non-selective nature, low concentration of inhibitors, and batch-to-batch reproducibility, ensuring that the observed antimicrobial effect is due to the test compound and not media components.

  • Why a McFarland Standard? Standardizing the inoculum to a 0.5 McFarland turbidity ensures a consistent density of bacteria across all plates (approx. 1.5 x 10⁸ CFU/mL).[5] This is crucial for reproducibility and for comparing zones of inhibition between different compounds and experiments.

  • Controls are Key: A positive control (a known antibiotic like Neomycin) validates that the bacteria are susceptible and the assay is working correctly. A negative control (the solvent, e.g., DMSO) ensures that the solvent itself has no antimicrobial activity, confirming that any observed zone of inhibition is due to the benzoic acid derivative.[3][5]

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and cool to 45-50°C.

  • Inoculum Preparation: From a pure, 18-24 hour culture of the target bacterium (e.g., Staphylococcus aureus, Escherichia coli), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard.[6]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess liquid by pressing against the inside of the tube, and streak the entire surface of an MHA plate three times, rotating the plate 60 degrees between each streaking to ensure uniform coverage.[5]

  • Well Creation: After the inoculum has dried (approx. 5-10 minutes), use a sterile cork borer (6 mm diameter) to punch uniform wells into the agar.[7]

  • Compound Application: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a known concentration) into a well.[7] Pipette the negative and positive controls into separate wells.

  • Incubation: Incubate the plates, inverted, at 37°C for 18-24 hours.[3]

  • Data Analysis: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm). A larger diameter indicates greater antimicrobial activity.

Experimental Protocol 2: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] This quantitative assay is the gold standard for susceptibility testing and is performed in a 96-well microtiter plate.

Causality & Self-Validation:

  • Why Serial Two-Fold Dilutions? This method allows for the precise determination of the MIC value by testing a logarithmic range of concentrations.

  • Why Cation-Adjusted Mueller-Hinton Broth (CAMHB)? The concentration of divalent cations (Ca²⁺ and Mg²⁺) can significantly affect the activity of some antimicrobials. Using standardized CAMHB ensures consistent and comparable results.

  • Essential Controls: A growth control well (broth + inoculum, no compound) must show turbidity to validate that the bacteria can grow under the assay conditions. A sterility control well (broth only) must remain clear, confirming that the medium and plate are not contaminated.[8]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions in CAMHB in a 96-well plate. For example, add 100 µL of CAMHB to wells 2-11. Add 200 µL of the highest compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, then transfer 100 µL from well 2 to well 3, and so on, discarding 100 µL from well 10.[9] Well 11 serves as the growth control. Well 12 is the sterility control.

  • Inoculum Preparation: Prepare a bacterial suspension as described for the agar well diffusion method (0.5 McFarland). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[10]

  • Plate Inoculation: Add 100 µL of the standardized inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[11]

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[8] This can be assessed visually or by using a microplate reader.

Workflow for Antimicrobial Evaluation

G cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum lawn_culture Create Bacterial Lawn on MHA Plate prep_inoculum->lawn_culture create_wells Punch 6mm Wells in Agar lawn_culture->create_wells add_compounds Add Test Compounds & Controls to Wells create_wells->add_compounds incubate_agar Incubate @ 37°C for 18-24h add_compounds->incubate_agar measure_zones Measure Zone of Inhibition (mm) incubate_agar->measure_zones serial_dilution Prepare 2-Fold Serial Dilutions of Compound in 96-Well Plate measure_zones->serial_dilution Active Compounds inoculate_plate Inoculate Plate with Bacteria (5x10^5 CFU/mL) serial_dilution->inoculate_plate prep_inoculum_mic Prepare Standardized Bacterial Inoculum prep_inoculum_mic->inoculate_plate incubate_mic Incubate @ 37°C for 18-24h inoculate_plate->incubate_mic read_mic Determine MIC (Lowest Concentration with No Growth) incubate_mic->read_mic start Substituted Benzoic Acid Derivative start->prep_inoculum

Caption: General workflow for in-vitro antimicrobial screening.

Comparative Data: Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected substituted benzoic acid derivatives from the literature. Note that direct comparison can be complex due to variations in microbial strains and specific protocol details.

Compound/DerivativeTarget MicroorganismActivity MetricResultReference
4-Hydroxybenzoic acidS. aureusZone of Inhibition9.00-16.00 mm
4-Hydroxybenzoic acidS. aureusMIC36.00-72.00 mg/mL
2-Hydroxybenzoic acid (Salicylic Acid)E. coli O157MIC1 mg/mL[12]
Benzoic AcidE. coli O157MIC1 mg/mL[12]
4-[(4-chlorophenyl)sulfonyl]benzoic Acid Derivative 3 E. faecium E5Zone of Inhibition15 mm[13]
4-[(4-chlorophenyl)sulfonyl]benzoic Acid Derivative 4 S. aureus ATCC 6538MIC125 µg/mL[13]
Pillar 2: Anti-inflammatory Activity Evaluation

Inflammation is a key pathological feature of numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes.[7] Many benzoic acid derivatives, including the well-known salicylic acid, are foundational NSAIDs. Evaluating new derivatives for anti-inflammatory potential is a core component of their biological characterization.

Experimental Protocol 3: Carrageenan-Induced Rat Paw Edema (In Vivo)

This is a classic and highly reproducible in-vivo model for evaluating acute anti-inflammatory activity.[14] Carrageenan, a phlogistic agent, is injected into the rat's paw, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory effect.

Causality & Self-Validation:

  • Why Carrageenan? It induces a well-characterized biphasic inflammatory response. The early phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins and is sensitive to inhibition by NSAIDs.[15] This makes it particularly suitable for screening COX inhibitors.

  • Why Plethysmometry? A plethysmometer provides a precise and objective measurement of paw volume, allowing for accurate quantification of edema.

  • Controls for Confidence: A vehicle control group (receiving only the solvent) establishes the maximal inflammatory response. A positive control group (receiving a known NSAID like Diclofenac or Indomethacin) validates the model's sensitivity and provides a benchmark against which to compare the test compound.[15][16]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate rats for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (V₀).

  • Compound Administration: Administer the test compound (at various doses) or the control vehicle/positive control drug (e.g., Diclofenac sodium, 10 mg/kg) via oral gavage or intraperitoneal injection.[16]

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each rat.[15]

  • Edema Measurement: Measure the paw volume (Vt) at regular intervals, typically 1, 2, 3, and 4 hours after the carrageenan injection.[17]

  • Data Analysis: Calculate the percentage increase in paw volume (edema) for each animal at each time point: Edema (%) = [(Vt - V₀) / V₀] * 100. Then, calculate the percentage inhibition of edema for each treated group relative to the vehicle control group: Inhibition (%) = [ (Edema_control - Edema_treated) / Edema_control ] * 100.

Workflow for Carrageenan-Induced Paw Edema Assay

G start Acclimatize & Fast Rats baseline Measure Baseline Paw Volume (V₀) start->baseline 1 hour post-administration grouping Divide into Groups (Vehicle, Positive Control, Test Compound) baseline->grouping 1 hour post-administration administer Administer Compound/Controls (e.g., Oral Gavage) grouping->administer 1 hour post-administration induce Inject Carrageenan (1%) into Sub-plantar Region administer->induce 1 hour post-administration measure Measure Paw Volume (Vt) at 1, 2, 3, 4 hours induce->measure analyze Calculate % Edema and % Inhibition measure->analyze

Caption: Workflow for the in-vivo anti-inflammatory assay.

Experimental Protocol 4: In-Vitro COX-1/COX-2 Inhibition Assay

This fluorometric or colorimetric assay directly measures the ability of a compound to inhibit the activity of isolated COX-1 and COX-2 enzymes. It provides crucial information on both the potency and selectivity of the compound.

Causality & Self-Validation:

  • Why Test Both COX-1 and COX-2? COX-1 is constitutively expressed and has "housekeeping" functions (e.g., protecting the gastric mucosa). COX-2 is induced during inflammation.[18] Selective inhibition of COX-2 is a key goal in modern NSAID development to reduce the gastrointestinal side effects associated with COX-1 inhibition.

  • Why a Known Inhibitor? Using a known selective inhibitor (e.g., Celecoxib for COX-2) and a non-selective inhibitor as controls helps validate the assay's performance and provides a reference for the test compound's activity.[19]

  • The Peroxidase Component: The assay cleverly utilizes the peroxidase activity of the COX enzyme. The conversion of arachidonic acid to Prostaglandin G2 (PGG2) is followed by the reduction of PGG2 to PGH2, a reaction that can be coupled to a probe that becomes fluorescent or colored, allowing for easy detection.[20]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, heme cofactor, and solutions of human recombinant COX-1 and COX-2 enzymes. Prepare a stock solution of the test compound and a known inhibitor (e.g., Celecoxib) in DMSO.[19]

  • Plate Setup: In a 96-well plate, set up wells for the enzyme control (enzyme + buffer, no inhibitor), inhibitor control (enzyme + known inhibitor), and various concentrations of the test compound.

  • Inhibitor Incubation: Add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells. Then, add the test compound dilutions or controls. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[18]

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid, to all wells simultaneously using a multichannel pipette.[21]

  • Kinetic Measurement: Immediately begin reading the fluorescence (Ex/Em = 535/587 nm) or absorbance in a kinetic mode for 5-10 minutes.[19] The rate of increase in signal is proportional to the COX activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Comparative Data: Anti-inflammatory Activity
Compound/DerivativeAssayActivity MetricResultReference
3-Amide benzoic acid derivative 16c P2Y₁₄R Antagonism (in vitro)IC₅₀1.77 nM[10]
(Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acidCarrageenan-induced paw edema (in vivo, 25 mg/kg)Edema Inhibition (3h)63.1%
4-{[(1H-Benzimidazol-2-yl)-methyl]-amino}-benzoic acid (B2)Luminol-enhanced chemiluminescence (in vitro)IC₅₀< Standard (Ibuprofen)[16]
o-benzoyl benzoic acid based 1,3,4-oxadiazoleCarrageenan-induced paw edema (in vivo)-Showed significant activity[22]
Pillar 3: Antioxidant Activity Evaluation

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. Phenolic compounds, including many benzoic acid derivatives, are known for their antioxidant properties, primarily due to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[18][23]

Experimental Protocol 5: DPPH Radical Scavenging Assay

This is one of the most common and straightforward assays for evaluating antioxidant activity. It uses the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), which has a deep violet color. When reduced by an antioxidant, its color fades to yellow. The degree of color change is proportional to the antioxidant's scavenging capacity.[23]

Causality & Self-Validation:

  • Why DPPH? It is a stable radical, eliminating the need to generate a radical in-situ, which simplifies the protocol. The color change is easily measured spectrophotometrically at ~517 nm.[13]

  • Why a Standard? A known antioxidant like Ascorbic Acid or Trolox is used as a positive control and to create a standard curve. This validates the assay and allows the results to be expressed in terms of equivalents (e.g., Ascorbic Acid equivalents), providing a standardized measure of potency.[23]

  • The Blank: A blank containing the solvent and DPPH solution but no antioxidant is crucial to measure the initial absorbance of the radical (A_control). All subsequent readings are compared against this value.[13]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly made and protected from light. Prepare a stock solution of the test compound and a standard (e.g., Ascorbic Acid) in the same solvent.[23]

  • Reaction Setup: In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 1.9 mL).

  • Sample Addition: Add a small volume (e.g., 0.1 mL) of various concentrations of the test compound or standard to the DPPH solution. For the control, add 0.1 mL of the solvent.

  • Incubation: Mix thoroughly and incubate the reactions in the dark at room temperature for a set time (e.g., 30 minutes).[13]

  • Absorbance Measurement: Measure the absorbance of all samples at 517 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: Scavenging Activity (%) = [ (A_control - A_sample) / A_control ] * 100. The IC₅₀ value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the scavenging percentage against the sample concentration.

Workflow for DPPH Antioxidant Assay

G start Prepare 0.1 mM DPPH Solution in Methanol reaction Mix DPPH Solution with Sample, Standard, or Blank start->reaction prepare_samples Prepare Serial Dilutions of Test Compound & Standard prepare_samples->reaction incubate Incubate in Dark for 30 minutes reaction->incubate measure Measure Absorbance at 517 nm incubate->measure analyze Calculate % Scavenging Activity and IC₅₀ measure->analyze

Caption: Workflow for evaluating antioxidant radical scavenging.

Experimental Protocol 6: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the total antioxidant power of a sample based on its ability to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions at a low pH. The resulting ferrous ions form a blue-colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which can be measured spectrophotometrically.[24]

Causality & Self-Validation:

  • Why Low pH? The reaction is performed at an acidic pH (3.6) to maintain iron solubility and drive the reduction reaction.[1]

  • Standard Curve is Non-negotiable: A standard curve is generated using a known concentration of Fe²⁺ (e.g., from FeSO₄). This is an absolute requirement for quantifying the results and expressing them as FRAP values (in µM Fe²⁺ equivalents), making the assay self-validating and allowing for comparison across different studies.[12]

Step-by-Step Methodology:

  • FRAP Reagent Preparation: Freshly prepare the FRAP reagent by mixing Acetate Buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio. Warm this reagent to 37°C before use.[1]

  • Standard Curve: Prepare a series of Fe²⁺ standards (e.g., 0-1000 µM) from an FeSO₄ stock solution.

  • Reaction Setup: In a 96-well plate, add a small volume of the sample or standard (e.g., 20 µL) to each well.

  • Initiate Reaction: Add a larger volume of the pre-warmed FRAP reagent (e.g., 150 µL) to all wells.[1]

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 4-10 minutes).[1][25]

  • Absorbance Measurement: Read the absorbance at 593 nm.

  • Data Analysis: Subtract the blank reading from all sample and standard readings. Plot the absorbance of the standards against their concentration to create a standard curve. Use the linear regression equation from this curve to calculate the Fe²⁺ equivalent concentration (FRAP value) for each sample.

Comparative Data: Antioxidant Activity
Compound/DerivativeAssayActivity MetricResultReference
2-nitrobenzoic acid (2b)DPPHIC₅₀24.50 µg/mL[14]
2-nitrobenzoic acid (2b)FRAP-Highest % of ferric ion reducing property among tested[14]
2-hydroxybenzoic acidSuperoxide Radical Scavenging-Best antioxidant properties among tested monohydroxybenzoic derivatives[23]
2,5-dihydroxybenzoic acidSuperoxide Radical Scavenging-Best antioxidant properties among tested dihydroxybenzoic acids[23]
2,3-dihydroxybenzoic acidFRAPFRAP ValueStrongest antioxidant among 22 tested phenolic acids[24]
Pillar 4: Anticancer Activity Evaluation

The potential of benzoic acid derivatives to inhibit cancer cell growth is an area of intense research.[4][26] Their mechanisms can be diverse, from inhibiting key enzymes like histone deacetylases (HDACs) to inducing apoptosis.[27] The initial step in this evaluation is typically an in-vitro cytotoxicity assay.

Experimental Protocol 7: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[28] Viable cells with active mitochondria contain reductase enzymes that cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells.[22]

Causality & Self-Validation:

  • Why Specific Cell Lines? The choice of cancer cell line (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) is critical and should be relevant to the intended therapeutic target.[26]

  • Why Solubilize? The formazan crystals are insoluble. A solubilizing agent, typically DMSO or isopropanol, is required to dissolve them, creating a colored solution that can be quantified by a spectrophotometer.[24]

  • Untreated Control: An untreated cell control group is essential. It represents 100% cell viability and is the baseline against which the effect of the test compound is measured. A blank control (media + MTT + DMSO, no cells) is also used to subtract background absorbance.

Step-by-Step Methodology:

  • Cell Seeding: Seed a specific number of cells (e.g., 1 x 10⁴ cells/well) into a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂ to allow them to attach.[24]

  • Compound Treatment: Remove the old media and add fresh media containing various concentrations of the test compound. Include untreated control wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).[24]

  • MTT Addition: After incubation, remove the media and add a fresh solution of MTT (e.g., 0.5 mg/mL in serum-free media) to each well. Incubate for another 1.5-4 hours at 37°C.[2][24]

  • Formazan Solubilization: Carefully remove the MTT solution. Add a solubilizing agent (e.g., 130-150 µL of DMSO) to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22][24]

  • Absorbance Measurement: Measure the absorbance at a test wavelength of ~570 nm and a reference wavelength of ~630 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability for each concentration: Viability (%) = [ (Abs_treated - Abs_blank) / (Abs_control - Abs_blank) ] * 100. The IC₅₀ value (concentration that inhibits 50% of cell growth) is determined by plotting percent viability against the log of the compound concentration.

Workflow for MTT Cytotoxicity Assay

G start Seed Cancer Cells in 96-Well Plate incubate1 Incubate 24h for Cell Adhesion start->incubate1 treat Treat Cells with Serial Dilutions of Compound incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate for 1.5-4h (Formazan Formation) add_mtt->incubate3 solubilize Remove MTT Solution, Add DMSO to Dissolve Crystals incubate3->solubilize measure Read Absorbance at ~570 nm solubilize->measure analyze Calculate % Cell Viability and Determine IC₅₀ measure->analyze

Caption: Workflow for determining in-vitro anticancer cytotoxicity.

Comparative Data: Anticancer Activity
Compound/DerivativeCell LineActivity MetricResultReference
Benzoic acid derivative 9 HeLa (Cervical Cancer)IC₅₀10 µM[26]
Benzoic acid derivative 14 MCF-7 (Breast Cancer)IC₅₀15.6 µM[26]
Gallic acid–stearylamine conjugateA431 (Squamous Cancer)IC₅₀100 µg/mL[26]
4-tert-butylbenzoic acid (20 )SIRT1 Inhibition (Enzymatic Assay)IC₅₀1.0 mM[17]
3,4-dihydroxybenzoic acid (DHBA)HCT-116 (Colon Cancer)HDAC Activity Reduction~70%[27]
Conclusion and Future Perspectives

The substituted benzoic acid core remains a highly fruitful scaffold for drug discovery. The biological evaluation of these derivatives requires a systematic and multi-faceted approach, beginning with broad screens and progressing to more specific, quantitative, and mechanistic assays. The protocols and comparative data presented in this guide serve as a foundational framework for researchers in this field. By understanding the causality behind each experimental step and adhering to validated methodologies, we can ensure the generation of high-quality, reproducible data.

Future research will undoubtedly continue to uncover novel derivatives with enhanced potency and selectivity. The integration of in-silico screening and molecular docking can further refine the selection of candidates for synthesis and biological testing, accelerating the journey from a simple scaffold to a clinically significant therapeutic agent.

References

Safety Operating Guide

Navigating the Disposal of 4-Guanidino-2-methoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is as crucial as the innovative work conducted in the laboratory. The compound 4-Guanidino-2-methoxybenzoic acid, while integral to specific research applications, requires careful handling and disposal to ensure the safety of laboratory personnel and the protection of the environment. Adherence to proper disposal protocols is not just a matter of best practice but a critical component of regulatory compliance and corporate responsibility. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, ensuring that your laboratory operations remain safe, efficient, and compliant.

Core Safety Directives: Understanding the Hazard Profile

  • Guanidinium Compounds : These are known to be hazardous, potentially causing acute toxicity if swallowed, skin and eye irritation, and harm to aquatic life.[1] A critical point to remember is that guanidine-containing waste can form highly reactive and toxic compounds when mixed with bleach or strong acids.[1][2]

  • Benzoic Acid Derivatives : Benzoic acid and its derivatives are also classified as hazardous waste. They can act as skin and eye irritants.[3][4][5] The U.S. Environmental Protection Agency (EPA) provides guidelines for the classification of such chemical waste under 40 CFR Parts 261.3.[4]

Therefore, this compound must be treated as hazardous waste . Discharge into the environment must be strictly avoided.[4][6][7]

Immediate Safety & Handling Protocols

Before initiating any disposal procedure, it is imperative to handle this compound and its waste with the appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact and potential irritation.[1][3]
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.To protect against splashes and dust.[1][3]
Skin/Body Protection Laboratory coat.To prevent contamination of personal clothing.[1][3]
Respiratory Protection NIOSH-approved respirator (if dust may be generated).To avoid inhalation of potentially harmful dust.[1][3]

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risks.[1]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is proper segregation and containment for collection by a licensed hazardous waste disposal service.

Solid Waste Disposal
  • Collection : Carefully collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves), into a designated and clearly labeled hazardous waste container.[1]

  • Container Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[1] Follow any additional labeling requirements mandated by your institution's Environmental Health and Safety (EHS) department.

  • Storage : Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][8]

Liquid Waste (Solutions) Disposal
  • Segregation : Collect all aqueous and solvent-based solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.[1] Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • pH Considerations : Given the acidic nature of the benzoic acid group, do not neutralize solutions unless it is a specifically approved procedure by your EHS department. Improper neutralization can lead to exothermic reactions or the release of gases.

  • Container and Storage : As with solid waste, ensure the liquid waste container is properly labeled and stored in a designated secondary containment bin within a secure area.

Emergency Procedures: Spill Management

In the event of a spill, prompt and safe cleanup is essential.

  • Evacuate and Notify : For large spills, evacuate the immediate area and notify your laboratory supervisor and EHS department.[1]

  • Containment (for small, manageable spills) : If it is safe to do so, contain the spill using an absorbent material from a spill kit. For solid spills, avoid creating dust.[1][4]

  • Cleanup : While wearing appropriate PPE, carefully scoop or sweep up the spilled material and place it into a labeled hazardous waste container.[1][9] For liquid spills, use absorbent pads to collect the material and place them in the waste container.

  • Decontamination : Clean the spill area with an appropriate solvent (confirm with your EHS department), and dispose of all cleanup materials as hazardous waste.

Disposal Workflow: A Decision-Making Diagram

The following diagram illustrates the decision-making process for the safe and compliant disposal of this compound waste.

DisposalWorkflow Disposal Decision Workflow for this compound Start Waste Generation (Solid or Liquid) Assess Assess Waste Type Start->Assess SolidWaste Solid Waste (e.g., powder, contaminated items) Assess->SolidWaste Solid LiquidWaste Liquid Waste (e.g., solutions) Assess->LiquidWaste Liquid CollectSolid Collect in a designated, labeled hazardous waste container. SolidWaste->CollectSolid CollectLiquid Collect in a designated, leak-proof, labeled hazardous waste container. LiquidWaste->CollectLiquid Store Store in a secure, designated area away from incompatibles. CollectSolid->Store CollectLiquid->Store EHS Contact Environmental Health & Safety (EHS) for waste pickup. Store->EHS

Caption: Decision workflow for the proper disposal of this compound.

The Cornerstone of Compliance: Your EHS Department

This guide provides a framework based on the known hazards of related chemical structures. However, the final and most critical step in the proper disposal of any chemical waste is to coordinate with your institution's EHS department.[1] They will provide specific guidance based on local, state, and federal regulations and arrange for the final disposal by a licensed contractor. Always consult your institution's chemical hygiene plan and waste disposal guidelines.

By adhering to these procedures, you contribute to a safe and sustainable laboratory environment, ensuring that your groundbreaking research does not come at the cost of personal or environmental health.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Guanidino-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your comprehensive guide on the safe handling of 4-Guanidino-2-methoxybenzoic acid (CAS No. 173731-96-9). As researchers dedicated to advancing drug development, our most critical asset is our own well-being. The protocols outlined here are designed not just as a set of rules, but as a system for risk mitigation grounded in the chemical's known properties and established principles of laboratory safety. This guide moves beyond a simple checklist to explain the scientific rationale behind each recommendation, empowering you to make informed safety decisions.

Hazard Profile: A Synthesis of Known and Inferred Risks

Direct, comprehensive toxicological data for this compound is limited. Therefore, a prudent safety strategy involves analyzing its known GHS classification and inferring potential hazards from its structural components: a guanidinium group and a substituted benzoic acid.

  • Known Hazard: The compound is classified under GHS with the hazard statement H302: Harmful if swallowed. The signal word is "Warning," and it is assigned the GHS07 pictogram, indicating it can be an irritant or acutely toxic.

  • Inferred Guanidinium Group Hazards: Guanidine and its salts, like guanidine hydrochloride, are well-documented as causing skin irritation (H315) and serious eye irritation (H319).[1][2] They can also be harmful if inhaled as a dust (H332).[1]

  • Inferred Benzoic Acid Hazards: Benzoic acid and its derivatives are known to cause skin irritation, serious eye damage, and respiratory tract irritation.[3][4][5]

Based on this composite analysis, we must handle this compound as a substance that is harmful if swallowed and a potential skin, eye, and respiratory irritant, especially in its powdered form.

The Core Principle: A Risk-Based PPE Strategy

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all directive. It must be tailored to the specific task and the associated risk of exposure. A scientist weighing out a few milligrams of the solid powder requires a different level of protection than one handling a dilute solution. The following sections detail the minimum required PPE and the conditions under which enhanced protection is necessary.

Visualizing Your PPE Decision Process

The following workflow provides a logical pathway for selecting the appropriate level of PPE based on the experimental context.

PPE_Workflow cluster_0 start Start: Task Assessment task_type What is the physical form of the compound being handled? start->task_type powder_op Weighing, transferring, or manipulating solid powder? task_type->powder_op Solid solution_op Working with dilute solution (<0.1M) with no aerosol risk? task_type->solution_op Solution ppe_base Minimum PPE: - Safety Glasses with Side Shields - Nitrile Gloves - Lab Coat - Closed-toe Shoes, Long Pants powder_op->ppe_base No (e.g., inspecting sealed container) ppe_enhanced Enhanced PPE: - Add Chemical Goggles - Add Face Shield powder_op->ppe_enhanced Yes solution_op->ppe_base Yes solution_op->ppe_enhanced No (e.g., large volume, splash risk) end_op Proceed with Operation ppe_base->end_op resp_protection Respiratory Protection: - Use Chemical Fume Hood - If hood unavailable, use N95 Respirator ppe_enhanced->resp_protection resp_protection->end_op caption PPE Selection Workflow for this compound.

Caption: PPE Selection Workflow.

Detailed PPE Protocols
  • Rationale: The primary risk is contact with the solid powder or splashes from solutions, which can cause serious eye irritation.[1][5]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all procedures, including working with dilute solutions.

  • Enhanced Protection: When weighing or transferring the solid powder, or when there is any significant splash risk, upgrade to chemical splash goggles. For larger volume transfers (>1L), supplement goggles with a full-face shield.[6]

  • Rationale: Direct skin contact with the compound could lead to irritation, based on the known properties of guanidines and benzoic acids.[1][2] Chemical-resistant gloves are the primary barrier.

  • Glove Selection: Nitrile gloves are the standard recommendation for their broad chemical resistance to powders and aqueous solutions. Always inspect gloves for tears or punctures before use.

  • Glove Technique: For tasks involving significant quantities of powder or prolonged handling, consider double-gloving. Never wear gloves outside the laboratory or to touch common surfaces like doorknobs or keyboards.[7][8] Contaminated gloves must be removed and disposed of immediately using the proper technique to avoid skin contact.

  • Rationale: A lab coat protects personal clothing and underlying skin from contamination by dust or minor splashes.

  • Standard Protocol: A standard flame-resistant (FR) or 100% cotton lab coat, fully buttoned, is required for all work with this compound.

  • Enhanced Protection: For tasks with a high probability of splashing, such as large-scale solution preparations, supplement the lab coat with a chemically resistant apron.

  • Rationale: As a fine powder, this compound presents an inhalation hazard. Inhaling guanidinium or benzoate dusts can cause respiratory tract irritation.[3][9]

  • Primary Engineering Control: All manipulations of the solid compound (weighing, transferring, preparing stock solutions) must be performed within a certified chemical fume hood to minimize airborne dust.[8]

  • Secondary Respiratory PPE: In the rare event that a fume hood is not available for a necessary task involving the powder, a NIOSH-approved N95 particulate respirator is the minimum requirement. A full respiratory protection program, including fit-testing, is mandated by OSHA (29 CFR 1910.134) when respirators are required.[10]

PPE Operational Plan: Donning, Doffing, and Disposal

Properly using PPE is as critical as selecting it. The following sequence must be followed to prevent cross-contamination.

Step Action Rationale
Donning 1. Put on lab coat and fasten completely.Establishes the primary barrier for the torso and arms.
2. Put on safety glasses, goggles, or face shield.Protects the most vulnerable route of exposure first.
3. Put on respirator (if required).Ensures respiratory protection is in place before handling the chemical.
4. Wash hands and don gloves, pulling cuffs over lab coat sleeves.Prevents contamination of clean hands and creates a seal.
Doffing 1. Remove gloves using a "glove-in-glove" technique.Prevents bare hands from touching the contaminated exterior of the gloves.
2. Remove lab coat, folding it inward on itself.Contains any surface contamination on the coat.
3. Wash hands thoroughly with soap and water.Removes any potential contamination that may have breached the PPE.
4. Remove eye/face protection and respirator (if used).These are considered the "cleanest" items and are removed last.
5. Wash hands again.A final precautionary step to ensure complete decontamination.
Disposal All used disposable PPE (gloves, etc.) is considered chemical waste.Place contaminated items in a designated, sealed hazardous waste container.
Do not dispose of in regular trash receptacles. Follow your institution's specific hazardous waste disposal guidelines.
Emergency Procedures and Spill Management
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[1][5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

  • Small Powder Spill (<1g): Wearing your full PPE (including respiratory protection), gently cover the spill with an inert absorbent material (like vermiculite or sand). Carefully sweep the material into a designated hazardous waste container.

  • Large Spill: Evacuate the immediate area and alert your laboratory supervisor and institutional safety office.

By adhering to these scientifically-grounded protocols, you build a culture of safety that protects not only you and your colleagues but also the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Guanidino-2-methoxybenzoic acid
Reactant of Route 2
4-Guanidino-2-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.